Product packaging for [1,2,4]Triazolo[4,3-b]pyridazin-6-amine(Cat. No.:CAS No. 19195-46-1)

[1,2,4]Triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B099957
CAS No.: 19195-46-1
M. Wt: 135.13 g/mol
InChI Key: LWSNTUJMYIJVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[1,2,4]Triazolo[4,3-b]pyridazin-6-amine is a nitrogen-rich heterocyclic scaffold of high value in medicinal chemistry and drug discovery, serving as a key building block for novel therapeutic agents. Its derivatives demonstrate potent and diverse biological activities, particularly in oncology research. Compounds based on this scaffold have been developed as potent antitubulin agents, effectively inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase, comparable to the activity of known agent Combretastatin A-4 . This core structure is also a promising pharmacophore for designing kinase inhibitors, with recent research identifying derivatives as potent dual inhibitors of c-Met and Pim-1 kinases, which disrupt critical signaling pathways in cancer cells and induce apoptosis . Furthermore, the triazolopyridazine chemotype has been explored as a novel scaffold for bromodomain inhibitors, specifically targeting BRD4, an epigenetic reader protein involved in cancer progression . The versatility of the [1,2,4]triazolo[4,3-b]pyridazine ring system for functionalization provides extensive possibilities for structure-activity relationship (SAR) studies, making this compound a critical intermediate for synthesizing targeted, low-sensitivity high-energy materials and bioactive molecules with optimized properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B099957 [1,2,4]Triazolo[4,3-b]pyridazin-6-amine CAS No. 19195-46-1

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSNTUJMYIJVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483490
Record name SBB052080
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19195-46-1
Record name 1,2,4-Triazolo[4,3-b]pyridazin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19195-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB052080
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Triazolo[4,3-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Triazolo[4,3-b]pyridazin-6-amine

The[1][2]triazolo[4,3-b]pyridazine system is a fused heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and distribution of nitrogen atoms create a unique electronic and steric profile, making it an effective pharmacophore for interacting with various biological targets.[3][4] This guide focuses specifically on the 6-amino substituted derivative, Triazolo[4,3-b]pyridazin-6-amine, a key building block for the development of potent and selective therapeutic agents. The presence of the 6-amino group provides a crucial vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Derivatives of this core have demonstrated a wide array of pharmacological activities, including potent inhibition of protein kinases like c-Met and Pim-1, modulation of bromodomains such as BRD4, and disruption of tubulin polymerization, highlighting its versatility as a privileged scaffold in oncology research.[4][5] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the core chemical properties, synthesis, reactivity, and therapeutic potential of Triazolo[4,3-b]pyridazin-6-amine.

PART 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical and spectral properties is essential for the effective handling, characterization, and derivatization of any chemical entity.

Chemical Identity and Structure

The foundational properties of the parent amine are summarized below.

  • IUPAC Name :[1][2]triazolo[4,3-b]pyridazin-6-amine[6]

  • CAS Number : 19195-46-1[2][6]

  • Molecular Formula : C₅H₅N₅[2][6]

  • Molecular Weight : 135.13 g/mol [2][6]

Chemical Structure of[<a 1][1][2]triazolo[4,3-b]pyridazin-6-amine" src="httpshttps://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12272419&t=l" width="200"/>

Caption: 2D Structure of[1][2]triazolo[4,3-b]pyridazin-6-amine.

Physicochemical Data

The following table summarizes key computed and experimental physicochemical properties. These values are critical for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability (drug-likeness).

PropertyValueSource
Molecular Weight 135.13 g/mol PubChem[6]
XLogP3 (LogP) -0.6PubChem[6]
Hydrogen Bond Donors 1PubChem[6]
Hydrogen Bond Acceptors 4PubChem[6]
Purity Typically >95%Amerigo Scientific[2]
Spectral Characterization Data

Spectral analysis is the cornerstone of structural elucidation and purity confirmation. While specific data for the unsubstituted 6-amine is sparse in the reviewed literature, the following table provides characteristic spectral features observed in its derivatives, which are invaluable for characterization.

Spectral MethodCharacteristic Features (for derivatives)Source
¹H NMR Aromatic protons on the pyridazine ring typically appear as doublets (d) in the δ 6.9-8.5 ppm range. The triazole proton often presents as a singlet (s) around δ 8.8-9.0 ppm. Exchangeable NH protons appear as singlets (s) at variable chemical shifts.RSC Publishing, NIH[7][8]
¹³C NMR Aromatic carbons of the fused ring system typically resonate in the δ 115-155 ppm region.RSC Publishing, NIH[7]
IR Spectroscopy N-H stretching of the amine group is observed around 3300-3500 cm⁻¹. C=N and C=C stretching vibrations within the aromatic rings appear in the 1500-1650 cm⁻¹ region.RSC Publishing, NIH[7]
Mass Spectrometry The molecular ion peak (M+H)⁺ is readily observed, confirming the molecular weight.PMC, NIH[8]

PART 2: Synthesis and Reactivity

The synthetic accessibility of the triazolopyridazine core is a key advantage for its use in drug discovery programs. The scaffold is typically constructed through a cyclization reaction, with the 6-amino group being introduced via nucleophilic substitution.

General Synthetic Workflow

A common and efficient pathway to synthesize the Triazolo[4,3-b]pyridazine scaffold begins with a commercially available dichloropyridazine. One chlorine atom is displaced with hydrazine to form a hydrazinyl intermediate. This intermediate is then cyclized to form the triazole ring. The remaining chlorine at the 6-position is a versatile handle for introducing the desired amine functionality via nucleophilic aromatic substitution (SNAr).

Synthesis_Workflow A 3,6-Dichloropyridazine B 3-Chloro-6-hydrazinylpyridazine A->B Hydrazine Hydrate C 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine B->C Orthoester / Acid (Cyclization) D [1,2,4]Triazolo[4,3-b]pyridazin-6-amine C->D Ammonia / Amine Source (SNAr)

Caption: General synthetic pathway to[1][2]triazolo[4,3-b]pyridazin-6-amine.

Representative Experimental Protocol: Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (Intermediate C)

This protocol is adapted from methodologies described for the synthesis of related derivatives.[7]

  • Step 1: Hydrazine Substitution: To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Step 2: Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 3: Isolation of Intermediate B: Upon completion, concentrate the mixture under reduced pressure. The resulting solid, 3-chloro-6-hydrazinylpyridazine, can often be used in the next step without further purification.

  • Step 4: Cyclization: Suspend the crude 3-chloro-6-hydrazinylpyridazine (1.0 eq) in triethyl orthoformate (used as both reagent and solvent).

  • Step 5: Heating: Heat the mixture to reflux (approx. 140-150 °C) for 8-12 hours.

  • Step 6: Product Isolation: Cool the reaction mixture to room temperature. The product, 6-chloro-[1][2]triazolo[4,3-b]pyridazine, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR and LC-MS analysis before proceeding. The subsequent SNAr reaction with an ammonia source would yield the final target compound.

Chemical Reactivity

The reactivity of Triazolo[4,3-b]pyridazin-6-amine is dominated by the nucleophilic character of the exocyclic amino group and the electronic nature of the heterocyclic core.

  • N-Functionalization: The primary amine at the C6 position is the most common site for modification. It readily undergoes acylation, sulfonylation, and reductive amination reactions to install a wide variety of substituents. This is the principal strategy used to build libraries of compounds for SAR studies.

  • Electrophilic Aromatic Substitution: The electron-rich nature of the fused ring system makes it susceptible to electrophilic attack, although the conditions must be carefully controlled to avoid side reactions.

  • Metal-Catalyzed Cross-Coupling: While less common for the 6-amino derivative itself, the 6-chloro intermediate is an excellent substrate for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups at this position.[4]

Reactivity_Diagram Core This compound Acylation Acylation / Sulfonylation Core->Acylation R-COCl / R-SO2Cl Alkylation Reductive Amination / Alkylation Core->Alkylation Aldehyde, NaBH(OAc)3 Coupling Cross-Coupling (from 6-Chloro precursor) Core->Coupling Pd Catalyst, Base (via S_NAr intermediate)

Caption: Key reactivity pathways for the modification of the core scaffold.

PART 3: Significance in Medicinal Chemistry

The Triazolo[4,3-b]pyridazine scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, distinct biological targets with high affinity.

Overview of Biological Activities

The core's rigid structure and hydrogen bonding capabilities allow it to fit into the ATP-binding pockets of many kinases and the recognition domains of other important proteins.[5] This has led to the discovery of derivatives with potent activity against a range of diseases, primarily cancer.

Target / ActivityExample ApplicationKey FindingsReferences
c-Met / Pim-1 Kinase Inhibition Anti-cancerDual inhibitors with nanomolar IC₅₀ values have been developed, showing antiproliferative effects in various cancer cell lines.RSC Publishing, NIH[7]
Tubulin Polymerization Inhibition Anti-cancerDerivatives designed as analogues of Combretastatin A-4 (CA-4) effectively inhibit tubulin polymerization and arrest cells in the G2/M phase.NIH[4]
BRD4 Bromodomain Inhibition Anti-cancer, Anti-inflammatoryThe scaffold acts as a Kac mimetic, binding to the bromodomain and displacing it from chromatin.PMC, NIH[5]
Tankyrase (TNKS) Inhibition Anti-cancer (Wnt/β-catenin pathway)The scaffold can act as a NAD isostere, leading to potent and selective inhibition of TNKS1/2.PubMed[9]
Antimicrobial Activity Infectious DiseasesCertain derivatives have shown promising activity against various bacterial and fungal strains.ResearchGate[10][11]
Structure-Activity Relationship (SAR) Insights

Systematic modification of the Triazolo[4,3-b]pyridazine core has yielded crucial insights into the structural requirements for potent biological activity. The 6-amino position is a key anchor point for introducing moieties that can interact with specific sub-pockets of a target protein.

SAR_Diagram cluster_0 SAR Hotspots for [1,2,4]Triazolo[4,3-b]pyridazine Core cluster_1 Favorable Modifications Core [Core Scaffold] R1 Position 3 R2 Position 6 (Amine) R3 Position 8 R1_mods Aryl/Heteroaryl groups (e.g., Phenyl, p-tolyl) - Influences kinase selectivity R1->R1_mods Dictates Specificity R2_mods Substituted benzyl or acyl groups - Key for interaction with solvent-exposed regions - Modulates solubility and cell permeability R2->R2_mods Primary Vector for Optimization R3_mods Small alkyl or aryl groups - Can enhance binding affinity (e.g., Tankyrase inhibitors) R3->R3_mods Fine-tunes Potency

Caption: Key positions for modification and their impact on biological activity.

  • Position 6 (Amine Functionality) : This is the most extensively studied position. The introduction of various substituted aryl, heteroaryl, or alkyl groups via the amine linker is critical for achieving high potency. For kinase inhibitors, these groups often extend into solvent-exposed regions or form additional hydrogen bonds, significantly enhancing affinity.[7]

  • Position 3 : Substitution at this position, often with small aryl groups like phenyl or tolyl, is crucial for establishing key interactions within the binding pocket, such as pi-stacking or hydrophobic interactions. This position often dictates the selectivity profile of the inhibitor.[4]

  • Position 8 : While less frequently modified, substitutions at this position have been shown to be important for certain targets like Tankyrase, where methyl or other small groups can improve binding and selectivity.[9]

Conclusion

Triazolo[4,3-b]pyridazin-6-amine is a highly valuable and synthetically tractable chemical scaffold. Its rigid, nitrogen-rich core provides a stable platform for interaction with a multitude of biological targets, while the 6-amino group serves as a versatile handle for chemical elaboration and property optimization. The demonstrated success in developing potent inhibitors for critical oncology targets like c-Met, Pim-1, and BRD4 underscores its status as a privileged structure in modern medicinal chemistry. This guide provides the foundational chemical knowledge required for researchers to effectively utilize this scaffold in the design and synthesis of novel therapeutic agents.

References

Spectroscopic Characterization of Triazolo[4,3-b]pyridazin-6-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant pharmacological activities, including anticancer and antimicrobial properties.[1][2] The functionalization of this core, particularly with an amine group at the 6-position to form triazolo[4,3-b]pyridazin-6-amine, is a key step in the development of novel therapeutic agents. A thorough understanding of the spectroscopic properties of this core molecule is paramount for researchers in medicinal chemistry and drug development, enabling unambiguous structure elucidation, reaction monitoring, and quality control.

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of triazolo[4,3-b]pyridazin-6-amine and its derivatives. The content is structured to offer not just the data itself, but also the underlying scientific principles and the rationale behind the experimental choices, reflecting a field-proven approach to spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For triazolo[4,3-b]pyridazin-6-amine, both ¹H and ¹³C NMR provide critical information about the proton and carbon environments within the fused heterocyclic system.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data for Triazolo[4,3-b]pyridazin-6-amine:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-3~8.8 - 9.6s-The proton on the triazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms. In some derivatives, this proton appears as a sharp singlet.[3]
H-7~7.9 - 8.2d~9.0 - 10.0This proton is on the pyridazine ring and is coupled to H-8, resulting in a doublet. Its chemical shift is influenced by the electron density of the pyridazine ring.
H-8~6.9 - 7.2d~9.0 - 10.0Coupled to H-7, this proton appears as a doublet upfield from H-7. The presence of the amine group at the 6-position influences its shielding.
-NH₂~5.0 - 7.0br s-The protons of the amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature. This signal will be exchangeable with D₂O.

Experimental Considerations:

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these types of compounds due to its excellent dissolving power for polar molecules and its ability to reveal exchangeable protons like those of the amine group.[1]

  • D₂O Exchange: To confirm the assignment of the -NH₂ protons, a D₂O exchange experiment is essential. Upon addition of a drop of D₂O to the NMR tube, the amine proton signal will disappear due to the exchange of protons for deuterons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data for Triazolo[4,3-b]pyridazin-6-amine:

CarbonChemical Shift (δ, ppm)Notes
C-3~144 - 147This carbon in the triazole ring is typically found in the aromatic region.
C-6~150 - 155The carbon bearing the amine group is significantly deshielded.
C-7~125 - 130Aromatic carbon in the pyridazine ring.
C-8~115 - 120Aromatic carbon in the pyridazine ring, generally appearing at a lower chemical shift than C-7.
C-9a~140 - 145The bridgehead carbon atom.

Causality in Experimental Choices:

  • Broadband Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which is particularly useful for substituted derivatives.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Expected IR Absorption Bands for Triazolo[4,3-b]pyridazin-6-amine:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3450 - 3250N-H stretchPrimary Amine (-NH₂)Typically appears as two distinct bands for the symmetric and asymmetric stretching modes. In some derivatives, a broad band is observed.[1]
3100 - 3000C-H stretchAromatic C-HCharacteristic of the protons on the heterocyclic rings.
1650 - 1600N-H bendPrimary Amine (-NH₂)Scissoring vibration of the amine group.
1620 - 1570C=N stretchTriazole & Pyridazine RingsStretching vibrations of the carbon-nitrogen double bonds within the fused ring system.[1]
1590 - 1450C=C stretchAromatic RingsStretching vibrations of the carbon-carbon double bonds in the heterocyclic rings.

Experimental Protocol: KBr Pellet Method

A common and reliable method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data for Triazolo[4,3-b]pyridazin-6-amine:

  • Molecular Formula: C₅H₅N₅

  • Molecular Weight: 135.13 g/mol

  • Expected Molecular Ion Peak (M⁺): m/z = 135

High-Resolution Mass Spectrometry (HRMS):

For unambiguous confirmation of the elemental composition, HRMS is the technique of choice. It can measure the mass-to-charge ratio to a very high degree of accuracy.

  • Expected Exact Mass: 135.0545

Fragmentation Pattern:

The fragmentation pattern in the mass spectrum provides structural information. For triazolo[4,3-b]pyridazin-6-amine, fragmentation is likely to involve the loss of small, stable molecules like HCN or N₂ from the heterocyclic rings.

Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection & Data Sample Sample Solution ESI Electrospray Ionization (ESI) Sample->ESI Infusion TOF Time-of-Flight (TOF) Analyzer ESI->TOF Ion Acceleration Detector Detector TOF->Detector Ion Separation Data Mass Spectrum Detector->Data Signal Processing

Caption: A typical workflow for Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a complementary and powerful suite of tools for the comprehensive characterization of triazolo[4,3-b]pyridazin-6-amine. A thorough analysis of the data obtained from these methods allows for unequivocal structure confirmation, which is a critical foundation for any research and development program involving this important heterocyclic scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.

References

The Triazolo[4,3-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of these compelling heterocyclic compounds. It delves into their significant therapeutic applications, with a particular focus on their role as kinase inhibitors in oncology. The guide further details established experimental protocols for their synthesis and biological evaluation, presents key structure-activity relationship data in a readily accessible format, and visualizes the complex signaling pathways they modulate. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the triazolo[4,3-b]pyridazine core.

Introduction: The Rise of a Versatile Heterocycle

Fused heterocyclic systems are the cornerstone of many therapeutic agents, offering a rigid three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological macromolecules. Among these, the[1][2][3]triazolo[4,3-b]pyridazine scaffold has garnered significant attention over the past few decades. Its unique electronic properties and structural rigidity make it an ideal starting point for the development of small molecule inhibitors targeting a range of enzymes and receptors. This guide will explore the journey of this remarkable scaffold from its early synthetic explorations to its current status as a key component in the development of cutting-edge therapeutics.

Discovery and Historical Development

While the precise first synthesis of the unsubstituted[1][2][3]triazolo[4,3-b]pyridazine core is not extensively documented in readily available literature, the exploration of fused triazole systems dates back to the mid-20th century. Early work focused on the synthesis of related heterocyclic systems, such as pyrazino[2,3-d]-1,2,4-triazolo[4,3-b]pyridazines, laying the groundwork for the broader investigation of this class of compounds[4]. The initial interest in these scaffolds was often driven by their potential as purine analogs and their diverse biological activities.

The modern era of triazolo[4,3-b]pyridazine chemistry has been largely propelled by the discovery of their potent inhibitory activity against various protein kinases. This has led to a surge in research focused on developing derivatives as potential treatments for cancer and other diseases.

Key Synthetic Strategies for the Triazolo[4,3-b]pyridazine Core

The construction of the triazolo[4,3-b]pyridazine ring system can be achieved through several reliable synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Oxidative Cyclization of Pyridazinyl Hydrazones

A prevalent and efficient method for the synthesis of 3-substituted-[1][2][3]triazolo[4,3-b]pyridazines involves the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones. This approach offers a straightforward way to introduce diversity at the 3-position of the triazole ring.

Experimental Protocol: Synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines [5]

  • Hydrazone Formation: To a solution of 3-chloro-6-hydrazinopyridazine (1.0 eq) in a suitable solvent such as ethanol, add the desired aldehyde or ketone (1.1 eq). The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion. The resulting pyridazinyl hydrazone can often be isolated by filtration.

  • Oxidative Cyclization: The pyridazinyl hydrazone (1.0 eq) is dissolved in an appropriate solvent, and an oxidizing agent is added. A common and effective oxidizing agent is iodobenzene diacetate (I(OAc)2)[5]. The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove the oxidant and any inorganic byproducts. The crude product is extracted into an organic solvent, dried, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel or by recrystallization to afford the desired 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine.

Synthesis from Dichloropyridazines

Another versatile approach begins with 3,6-dichloropyridazine, allowing for sequential functionalization at both the 3- and 6-positions.

Experimental Protocol: General Synthesis of Trisubstituted Triazolo[4,3-b]pyridazines

  • Selective Hydrazinolysis: 3,6-Dichloropyridazine (1.0 eq) is reacted with anhydrous hydrazine (1.0-1.2 eq) in a solvent like tetrahydrofuran (THF) at a controlled temperature. This step selectively displaces one of the chloro groups to yield 3-chloro-6-hydrazinopyridazine.

  • Triazole Ring Formation: The resulting hydrazinopyridazine is then cyclized with a suitable one-carbon synthon. For example, reaction with an orthoester or a carboxylic acid derivative in the presence of a dehydrating agent will form the triazole ring.

  • Functionalization of the 6-position: The remaining chloro group at the 6-position can then be displaced by various nucleophiles, such as amines, alcohols, or thiols, to introduce further diversity into the molecule. This can also be achieved through palladium-catalyzed cross-coupling reactions.

G cluster_0 Synthetic Pathway 1: Oxidative Cyclization cluster_1 Synthetic Pathway 2: From Dichloropyridazine 3-Chloro-6-hydrazinopyridazine 3-Chloro-6-hydrazinopyridazine Pyridazinyl Hydrazone Pyridazinyl Hydrazone 3-Chloro-6-hydrazinopyridazine->Pyridazinyl Hydrazone Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Pyridazinyl Hydrazone Triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine Pyridazinyl Hydrazone->Triazolo[4,3-b]pyridazine Intramolecular Oxidative Cyclization Oxidizing Agent (e.g., I(OAc)2) Oxidizing Agent (e.g., I(OAc)2) Oxidizing Agent (e.g., I(OAc)2)->Triazolo[4,3-b]pyridazine 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Chloro-6-hydrazinopyridazine_2 3-Chloro-6-hydrazinopyridazine 3,6-Dichloropyridazine->3-Chloro-6-hydrazinopyridazine_2 Selective Hydrazinolysis Anhydrous Hydrazine Anhydrous Hydrazine Anhydrous Hydrazine->3-Chloro-6-hydrazinopyridazine_2 6-Chloro-triazolo[4,3-b]pyridazine 6-Chloro-triazolo[4,3-b]pyridazine 3-Chloro-6-hydrazinopyridazine_2->6-Chloro-triazolo[4,3-b]pyridazine Triazole Ring Formation One-carbon Synthon One-carbon Synthon One-carbon Synthon->6-Chloro-triazolo[4,3-b]pyridazine Functionalized Triazolo[4,3-b]pyridazine Functionalized Triazolo[4,3-b]pyridazine 6-Chloro-triazolo[4,3-b]pyridazine->Functionalized Triazolo[4,3-b]pyridazine Nucleophilic Substitution or Cross-Coupling Nucleophile/Coupling Partner Nucleophile/Coupling Partner Nucleophile/Coupling Partner->Functionalized Triazolo[4,3-b]pyridazine

Caption: Key synthetic routes to the triazolo[4,3-b]pyridazine core.

Therapeutic Applications: A Focus on Oncology

The triazolo[4,3-b]pyridazine scaffold has proven to be a particularly fruitful starting point for the development of anticancer agents. Its ability to be readily modified allows for the fine-tuning of interactions with various kinase active sites.

PIM Kinase Inhibitors

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in a variety of cancers and play a crucial role in cell survival and proliferation. Several triazolo[4,3-b]pyridazine derivatives have been identified as potent PIM kinase inhibitors[6].

Mechanism of Action: PIM kinases phosphorylate a number of downstream targets, including the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM kinases prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. Inhibition of PIM kinases by triazolo[4,3-b]pyridazine derivatives restores the pro-apoptotic function of BAD, leading to cancer cell death.

G Growth Factor Signaling Growth Factor Signaling PIM Kinase PIM Kinase Growth Factor Signaling->PIM Kinase Activates p-BAD p-BAD (Inactive) PIM Kinase->p-BAD Phosphorylates Triazolo[4,3-b]pyridazine Inhibitor Triazolo[4,3-b]pyridazine Inhibitor Triazolo[4,3-b]pyridazine Inhibitor->PIM Kinase Inhibits BAD BAD Bcl-2/Bcl-xL Bcl-2/Bcl-xL BAD->Bcl-2/Bcl-xL Inhibits p-BAD->Bcl-2/Bcl-xL Fails to Inhibit Apoptosis Apoptosis Bcl-2/Bcl-xL->Apoptosis Inhibits G Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Dynamic Microtubules Dynamic Microtubules Microtubule Polymerization->Dynamic Microtubules Microtubule Depolymerization Microtubule Depolymerization Microtubule Depolymerization->Tubulin Dimers Dynamic Microtubules->Microtubule Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Dynamic Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Triazolo[4,3-b]pyridazine Antitubulin Agent Triazolo[4,3-b]pyridazine Antitubulin Agent Triazolo[4,3-b]pyridazine Antitubulin Agent->Dynamic Microtubules Disrupts Dynamics Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

References

Physical properties oftriazolo[4,3-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Triazolo[4,3-b]pyridazin-6-amine for Drug Discovery Applications

Abstract: The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system that forms the core of numerous compounds under investigation for various therapeutic applications, including oncology.[2][4][5] Triazolo[4,3-b]pyridazin-6-amine serves as a critical building block or lead fragment in the synthesis of these potential drug candidates. A comprehensive understanding of its fundamental physical and chemical properties is paramount for its effective use in medicinal chemistry, enabling robust synthetic route development, reliable formulation, and meaningful interpretation of structure-activity relationships (SAR). This guide provides a framework for the systematic physicochemical characterization of triazolo[4,3-b]pyridazin-6-amine, detailing the experimental methodologies and scientific rationale essential for drug development professionals. While experimentally determined data for this specific molecule is sparse in public literature, this document outlines the authoritative protocols required to generate such data, ensuring scientific integrity and reproducibility.

Accurate identification and foundational physicochemical data are the bedrock of any chemical research program. Triazolo[4,3-b]pyridazin-6-amine is a nitrogen-rich heterocyclic compound with the potential for diverse chemical interactions.

1.1 Chemical Structure and Nomenclature

The structure consists of a fused pyridazine and 1,2,4-triazole ring system, with an amine substituent at the C6 position.

Caption: Chemical structure of[1][2][3]triazolo[4,3-b]pyridazin-6-amine.

1.2 Physicochemical Data Summary

The following table summarizes key molecular identifiers and computationally predicted properties. It is critical to note that predicted values serve as useful estimates but must be confirmed by experimental determination.

PropertyValueSource
IUPAC Name [1][2][3]triazolo[4,3-b]pyridazin-6-aminePubChem[6]
CAS Number 19195-46-1PubChem[6][7]
Molecular Formula C₅H₅N₅PubChem[6]
Molecular Weight 135.13 g/mol PubChem[6]
XLogP3 (Predicted) -0.6PubChem[6]
Polar Surface Area (Predicted) 69.1 ŲPubChem[6]

Solubility Profile Assessment

2.1 Scientific Importance

Solubility is a critical physical property that profoundly influences a compound's suitability for biological testing and development.

  • Aqueous Solubility: Directly impacts in-vitro assay performance, in-vivo absorption, and potential formulation strategies (e.g., for intravenous dosing). Poor aqueous solubility can lead to underestimated potency in biological screens and erratic absorption.

  • Organic Solubility: Essential for synthetic chemistry, including reaction setup, purification (e.g., chromatography, crystallization), and the preparation of stock solutions in solvents like DMSO.

2.2 Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method is considered the "gold standard" for determining thermodynamic solubility, representing the true equilibrium saturation point of the compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of solid triazolo[4,3-b]pyridazin-6-amine to a series of vials containing the desired solvents (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, DMSO, ethanol). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, stop agitation and allow the solid to settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

  • Sampling & Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Perform a precise serial dilution of the supernatant with a suitable mobile phase.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically HPLC-UV, against a standard curve prepared from a known concentration stock solution.

  • Calculation: Calculate the original concentration in the supernatant based on the dilution factor. This value represents the thermodynamic solubility in mg/mL or µM.

Causality Behind Choices:

  • Why Shake-Flask? Unlike kinetic methods that can overestimate solubility by creating supersaturated solutions, the thermodynamic approach ensures a stable, true equilibrium value, which is more relevant for predicting long-term stability and in-vivo behavior.

  • Why 24-48 hours? This duration is typically sufficient for complex heterocyclic molecules to achieve equilibrium between the solid and solution phases. Shorter times may not be adequate, especially for crystalline compounds.

solubility_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to vials with solvent equil1 Seal and agitate at constant temperature (e.g., 24-48h) prep1->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 quant1 Sample supernatant sep1->quant1 quant2 Perform serial dilution quant1->quant2 quant3 Analyze via HPLC-UV against standard curve quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Experimental workflow for thermodynamic solubility determination.

Acid-Base Properties (pKa)

3.1 Scientific Importance

The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH. For triazolo[4,3-b]pyridazin-6-amine, the basicity of the exocyclic amine and the various ring nitrogens will determine the overall charge of the molecule. This is critical because:

  • Physiological Relevance: The ionization state at physiological pH (~7.4) dictates solubility, membrane permeability (the neutral form is typically more permeable), and potential interactions with biological targets.

  • Formulation: Knowledge of pKa is essential for developing salt forms, which can dramatically improve solubility and stability.

3.2 Experimental Protocol: Potentiometric Titration

This technique involves titrating a solution of the compound with a strong acid or base and monitoring the solution's pH.

Methodology:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure initial solubility.

  • Titration: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision automated titrator.

  • Data Acquisition: Titrate the solution with a standardized solution of hydrochloric acid (to determine basic pKa values). The titrator adds small, precise volumes of titrant while recording the pH after each addition.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (first derivative). Specialized software is used for precise calculation.

Causality Behind Choices:

  • Why Potentiometric Titration? It is a robust and direct method for measuring pKa that does not rely on a chromophore, making it broadly applicable.

  • Why a Co-solvent? For compounds with low water solubility, a co-solvent is necessary to keep the compound in solution throughout the titration. The "apparent pKa" measured is then extrapolated back to 0% co-solvent to determine the aqueous pKa.

pka_ph_relationship low_ph Low pH (e.g., pH < pKa) pka_point pH = pKa low_ph->pka_point Increase pH protonated Protonated Form (BH⁺) - Positively Charged - Higher Aqueous Solubility low_ph->protonated Predominant Species high_ph High pH (e.g., pH > pKa) neutral Neutral Form (B) - Uncharged - Higher Lipophilicity - Higher Membrane Permeability high_ph->neutral Predominant Species pka_point->high_ph Increase pH pka_point->protonated 50% of each pka_point->neutral 50% of each

Caption: Relationship between pH, pKa, and ionization state for a basic amine.

Solid-State Characterization

4.1 Scientific Importance

The solid form of an active pharmaceutical ingredient (API) affects its stability, manufacturability, and bioavailability.

  • Melting Point (m.p.): A sharp melting point is a primary indicator of purity. A broad melting range can suggest the presence of impurities or multiple crystalline forms (polymorphs).

  • Polymorphism: The ability of a compound to exist in more than one crystal lattice arrangement. Different polymorphs can have different solubilities, stabilities, and melting points, making polymorph screening a critical step in drug development.

4.2 Experimental Protocol: Melting Point Determination

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated digital melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For context, various substituted triazolo[4,3-b]pyridazines have shown melting points ranging from 139 °C to over 270 °C.[2]

4.3 Experimental Protocol: Powder X-Ray Diffraction (PXRD)

PXRD is the principal technique for identifying the crystalline form of a material.

Methodology:

  • Sample Preparation: Place a sufficient amount of the powdered compound onto a sample holder.

  • Data Acquisition: Position the sample in an X-ray diffractometer. The instrument irradiates the sample with monochromatic X-rays over a range of angles (e.g., 2° to 40° 2θ).

  • Analysis: The detector records the intensity of the diffracted X-rays at each angle. The resulting diffractogram, a plot of intensity vs. 2θ, is a unique "fingerprint" for a specific crystalline form. Different polymorphs will produce distinct PXRD patterns.

Conclusion

The systematic characterization of triazolo[4,3-b]pyridazin-6-amine's physical properties is a prerequisite for its successful application in drug discovery and development. By employing the robust, validated protocols detailed in this guide—including thermodynamic solubility assessment, potentiometric pKa determination, and solid-state analysis—researchers can generate the reliable data needed to make informed decisions. This foundational knowledge is indispensable for optimizing synthetic routes, designing effective biological assays, developing stable formulations, and ultimately, advancing new chemical entities toward the clinic.

References

In-Depth Technical Guide: Solubility and Stability Studies of Triazolo[4,3-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for regulatory guidelines or expert consultation.

Introduction

The triazolo[4,3-b]pyridazine scaffold is a significant heterocyclic structure in medicinal chemistry, with its derivatives showing potential as inhibitors for targets like BRD4 bromodomains.[1] Triazolo[4,3-b]pyridazin-6-amine, as a key building block or a potential active pharmaceutical ingredient (API), requires thorough physicochemical characterization.[2][3] Two of the most critical attributes that determine its viability as a drug candidate are solubility and stability.

This guide offers a detailed framework for conducting comprehensive solubility and stability studies on Triazolo[4,3-b]pyridazin-6-amine. The focus will be on the scientific reasoning behind the experimental designs and the interpretation of the results to generate a robust data package for drug development.

Part 1: Solubility Assessment - A Prerequisite for Bioavailability

A compound's aqueous solubility is a key factor influencing its oral bioavailability.[4] Insufficient solubility can result in poor absorption and inadequate therapeutic effects. Thus, a detailed understanding of the solubility profile of Triazolo[4,3-b]pyridazin-6-amine is essential.

Thermodynamic vs. Kinetic Solubility: Understanding the Difference

It's important to distinguish between thermodynamic and kinetic solubility:

  • Thermodynamic Solubility (Equilibrium Solubility): This represents the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[5] It is determined under conditions that allow equilibrium to be reached, which can take 24 hours or more.[6]

  • Kinetic Solubility: This is the concentration at which a compound precipitates from an aqueous buffer after being introduced from a concentrated stock solution (usually in DMSO).[6][7][8] This high-throughput method is often used in early drug discovery to identify potential solubility issues.[6][8]

While kinetic solubility is useful for initial screening, thermodynamic solubility is the more definitive measure for lead optimization and pre-formulation.[6][8]

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is a widely accepted standard for determining thermodynamic solubility.[5][9][10]

Objective: To determine the equilibrium solubility of Triazolo[4,3-b]pyridazin-6-amine in various aqueous media.

Materials:

  • Triazolo[4,3-b]pyridazin-6-amine (crystalline solid, purity >99%)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, and HPLC-UV system.

Methodology:

  • Preparation of Media: Prepare PBS, SGF, and SIF according to standard pharmacopeial guidelines.

  • Sample Preparation: Add an excess amount of Triazolo[4,3-b]pyridazin-6-amine to a known volume of each medium in separate glass vials, ensuring undissolved solid is visible.[9]

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to reach equilibrium.[6][11]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the samples at high speed to pellet the remaining solid.

  • Sample Analysis: Carefully collect the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Data Analysis and Interpretation:

The concentration of Triazolo[4,3-b]pyridazin-6-amine in the supernatant is its thermodynamic solubility in that medium, typically reported in µg/mL or µM.

Medium pH Temperature (°C) Solubility (µg/mL)
HPLC-Grade Water~7.025[Insert experimental data]
PBS7.437[Insert experimental data]
SGF1.237[Insert experimental data]
SIF6.837[Insert experimental data]
Table 1: Example of a Thermodynamic Solubility Data Summary

Rationale for Experimental Choices:

  • SGF and SIF are used to simulate the physiological conditions of the stomach and small intestine, providing insights into the compound's behavior after oral administration.[4]

  • Equilibration at 37 °C mimics human body temperature.[10]

  • A validated, stability-indicating HPLC method ensures that the measured concentration corresponds to the intact parent compound.

Workflow for Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess Triazolo[4,3-b]pyridazin-6-amine prep_media Prepare relevant aqueous media (e.g., PBS, SGF, SIF) add_compound Add excess solid to media prep_compound->add_compound prep_media->add_compound equilibrate Equilibrate on shaker (e.g., 24h at 37°C) add_compound->equilibrate separate Centrifuge to separate undissolved solid equilibrate->separate sample Collect supernatant separate->sample hplc Analyze supernatant by validated HPLC-UV method sample->hplc data Quantify concentration (µg/mL or µM) hplc->data

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Part 2: Stability Studies - Ensuring Compound Integrity

Stability testing is crucial to ensure a drug substance maintains its quality and purity throughout its shelf life.[12] A stability-indicating analytical method is fundamental to any reliable stability study.[13][14]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the API in the presence of its degradation products, excipients, and impurities.[13][14]

Key Attributes of a Stability-Indicating Method:

  • Specificity: The ability to resolve the API peak from all potential degradant peaks.[13]

  • Accuracy, Precision, Linearity, Range, and Robustness: These are determined according to ICH Q2(R1) guidelines.[15]

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to generate degradation products.[16] This helps to understand the compound's intrinsic stability and potential degradation pathways.[16][17]

ICH Q1A(R2) Recommended Stress Conditions: [17]

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.[18]

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.[18]

  • Oxidation: e.g., 3% H₂O₂ at room temperature.[17]

  • Thermal Degradation: e.g., Solid-state at 80 °C.[18]

  • Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[16]

Experimental Protocol: Forced Degradation of Triazolo[4,3-b]pyridazin-6-amine

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions: For each condition, mix the stock solution with the stressing agent. For thermal and photostability, use the solid compound. A control sample should be included for comparison.

  • Incubation: Incubate the samples for a specified duration and temperature.

  • Neutralization: After incubation, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by HPLC-UV/PDA and LC-MS to assess peak purity and identify degradation products.

Data Analysis and Interpretation:

The goal is to achieve 5-20% degradation of the API.[17] If degradation is outside this range, the stress conditions should be adjusted.

Stress Condition % Assay of Parent % Degradation No. of Degradants Mass of Major Degradant(s) (m/z)
0.1 M HCl, 60°C, 24h[Data][Data][Data][Data]
0.1 M NaOH, 60°C, 24h[Data][Data][Data][Data]
3% H₂O₂, RT, 24h[Data][Data][Data][Data]
Heat (Solid), 80°C, 72h[Data][Data][Data][Data]
Light (ICH Q1B)[Data][Data][Data][Data]
Table 2: Example of a Forced Degradation Study Summary

Decision Tree for Stability-Indicating Method Development

G start Start: Develop initial HPLC method stress Perform forced degradation studies start->stress inject Inject stressed samples and control into HPLC stress->inject check_res Check resolution between parent and degradant peaks inject->check_res res_ok Resolution is adequate (Rs > 1.5) check_res->res_ok Yes optimize Optimize method: - Mobile phase composition - Gradient - Column chemistry - pH check_res->optimize No validate Proceed to method validation (ICH Q2(R1)) res_ok->validate end Validated Stability- Indicating Method validate->end optimize->inject

Caption: Decision Tree for Developing a Stability-Indicating HPLC Method.

Long-Term and Accelerated Stability Studies

Once a validated stability-indicating method is established, formal stability studies should be initiated according to ICH Q1A(R2) guidelines.[19]

  • Long-Term Stability: Typically conducted at 25 °C ± 2 °C / 60% RH ± 5% RH.[20]

  • Accelerated Stability: Conducted at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.[12][20]

These studies are performed on the drug substance in containers that mimic the proposed packaging, with samples analyzed at specified time points for appearance, assay, and degradation products.

Conclusion

A systematic investigation of the solubility and stability of Triazolo[4,3-b]pyridazin-6-amine is essential for its development as a potential drug candidate. A thorough understanding of its solubility across a physiological pH range will guide formulation strategies to enhance bioavailability. A robust stability profile, established through forced degradation and long-term stability studies using a validated stability-indicating method, is crucial for ensuring the safety, quality, and efficacy of the potential drug product. The methodologies outlined in this guide provide a comprehensive approach for generating the high-quality data needed to advance Triazolo[4,3-b]pyridazin-6-amine through the drug development process.

References

Triazolo[4,3-b]pyridazine core structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Triazolo[4,3-b]pyridazine Core for Drug Discovery Professionals

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold serves as a privileged structure in the design of novel therapeutic agents, demonstrating a wide range of pharmacological effects including potent anticancer, antimicrobial, and antiparasitic properties.[2][4] This guide provides a comprehensive analysis of the triazolo[4,3-b]pyridazine core, detailing its synthesis, key structure-activity relationships (SAR), and its role in the development of targeted inhibitors for various disease states. We will explore its interactions with critical biological targets such as c-Met and Pim-1 kinases and provide field-proven insights into the experimental protocols for its synthesis and evaluation.

The Triazolo[4,3-b]pyridazine Core: A Privileged Scaffold

The triazolo[4,3-b]pyridazine core is a bicyclic aromatic system composed of a pyridazine ring fused with a 1,2,4-triazole ring. Its rigid, planar structure and unique electronic properties make it an excellent scaffold for developing ligands that can effectively bind to various biological targets.[4] The nitrogen atoms within the rings act as hydrogen bond acceptors, while the overall structure provides a template for appending diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

The IUPAC name for this core structure is[1][2][3]triazolo[4,3-b]pyridazine.[5] Its inherent chemical stability and synthetic accessibility have made it a cornerstone for the development of numerous biologically active compounds.

Caption: Core structure of[1][2][3]triazolo[4,3-b]pyridazine with atom numbering.

Synthetic Strategies and Methodologies

The construction of the triazolo[4,3-b]pyridazine scaffold is typically achieved through the cyclization of a hydrazine-substituted pyridazine precursor. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Primary Synthetic Pathway: Cyclization from Hydrazinyl-Pyridazines

A prevalent and versatile method involves the reaction of a 6-chloropyridazine derivative with hydrazine to form a 6-hydrazinylpyridazine intermediate. This intermediate is then cyclized with various reagents to construct the fused triazole ring. This strategy allows for the introduction of substituents at the 3-position, which is a critical anchor point for modulating biological activity.

Synthesis_Workflow start Substituted 6-Chloropyridazine intermediate1 6-Hydrazinylpyridazine Intermediate start->intermediate1 Hydrazine Hydrate product 3-Substituted Triazolo[4,3-b]pyridazine intermediate1->product Reflux reagent Cyclizing Reagent (e.g., Orthoester, Acid Chloride) reagent->product Reaction

Caption: General workflow for the synthesis of the triazolo[4,3-b]pyridazine core.

Experimental Protocol: Synthesis of 6-(Hydrazinyl)-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine

This protocol is adapted from methodologies described for synthesizing key intermediates for anticancer agents.[2][6] The causality behind this multi-step synthesis lies in creating a reactive intermediate (hydrazinylpyridazine) that readily undergoes intramolecular cyclization to form the thermodynamically stable fused aromatic system.

Step 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine

  • To a stirred solution of 3,6-dichloropyridazine (1 equiv.) in ethanol, add hydrazine hydrate (2 equiv.) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-chloro-6-hydrazinylpyridazine.

    • Expert Insight: The use of excess hydrazine hydrate drives the monosubstitution reaction, minimizing the formation of the di-substituted byproduct. The low temperature controls the exothermic nature of the reaction.

Step 2: Synthesis of 6-Hydrazinyl-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine (Intermediate for further derivatization)

  • A mixture of 3-chloro-6-hydrazinylpyridazine (1 equiv.) and benzoic acid (1.2 equiv.) in phosphorus oxychloride (POCl₃, 5-10 vol.) is heated under reflux for 3-4 hours.

  • After cooling, the reaction mixture is poured carefully onto crushed ice with vigorous stirring.

  • The solution is neutralized with a saturated sodium bicarbonate solution until pH 7-8 is reached.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford the desired product.

    • Self-Validating System: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular weight and proton/carbon environment, ensuring the cyclization was successful.[2]

Biological Activities and Therapeutic Potential

The triazolo[4,3-b]pyridazine scaffold is a cornerstone in the development of inhibitors for several key protein families implicated in human diseases, most notably protein kinases.

Anticancer Activity: Targeting Key Kinases

Derivatives of this core have shown exceptional promise as anticancer agents by targeting kinases that drive tumor proliferation, survival, and metastasis.

  • c-Met and Pim-1 Kinase Inhibition: The c-Met and Pim-1 kinases are critical targets in cancer therapy.[2][6] Several triazolo[4,3-b]pyridazine derivatives have been synthesized as potent dual inhibitors of these enzymes. These compounds typically feature an aryl or heteroaryl group at the 3-position and various substituents at the 6-position to optimize binding and cellular activity. For example, compound 4g from a recent study demonstrated potent dual inhibitory activity against c-Met and Pim-1 with IC₅₀ values of 0.163 µM and 0.283 µM, respectively.[2][6] This compound induced cell cycle arrest and apoptosis in breast cancer cell lines.[2][6]

  • PIM Kinase Family Inhibition: The PIM kinase family (PIM-1, PIM-2, PIM-3) is another important target in oncology.[7] Triazolo[4,3-b]pyridazine-based compounds have been developed as selective PIM-1/PIM-3 inhibitors and pan-PIM inhibitors, demonstrating antiproliferative activity in various tumor cell lines.[7]

  • Antitubulin Agents: By modifying the scaffold to mimic the structure of Combretastatin A-4 (CA-4), researchers have developed 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines that act as potent antitubulin agents.[4] These compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

Kinase_Inhibition_Pathway cluster_pathway Oncogenic Signaling & Inhibition GF Growth Factors (e.g., HGF) cMet c-Met Receptor GF->cMet Activates PI3K PI3K cMet->PI3K PIM1 Pim-1 Kinase Proliferation Cell Proliferation & Survival PIM1->Proliferation Promotes AKT Akt PI3K->AKT AKT->PIM1 Activates mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Triazolo[4,3-b]pyridazine Derivative Inhibitor->cMet Inhibits Inhibitor->PIM1 Inhibits

Caption: Inhibition of c-Met and Pim-1 pathways by triazolo[4,3-b]pyridazine derivatives.

Other Biological Activities

Beyond cancer, this versatile core has been explored for other therapeutic applications:

  • Antimicrobial Activity: Certain derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.[1]

  • Antiparasitic Activity: A triazolopyridazine derivative, SLU-2633, was identified as a potent agent against Cryptosporidium parvum, a parasite causing severe diarrheal disease.[8]

  • CNS Activity: The scaffold has been associated with anxiolytic and anticonvulsant properties in some contexts.[2]

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of triazolo[4,3-b]pyridazine derivatives is highly dependent on the nature and position of their substituents. SAR studies are crucial for optimizing lead compounds.

Compound IDR3-SubstituentR6-SubstituentTarget(s)IC₅₀ (µM)Reference
4g Phenyl4-Fluorobenzylidenehydrazinylc-Met / Pim-10.163 / 0.283[2][6]
4a Phenyl3-Hydroxybenzylidenehydrazinylc-Met / Pim-1>10 / >10 (values not specified, lower GI%)[2]
12e - (complex)(complex)-thiazoleA549 cells1.06[3]
4q 4-Methoxyphenyl3-Amino-4-methoxyphenylTubulin Polymerization0.008 (A549 cells)[4]

Key SAR Insights:

  • The 3-Position: This position is critical for activity. Aryl groups, such as phenyl or substituted phenyl rings, are commonly found in potent inhibitors, likely engaging in hydrophobic and pi-stacking interactions within the target's active site.

  • The 6-Position: This position is a key vector for modifying selectivity and physicochemical properties. Large, flexible side chains, like the benzylidenehydrazinyl group in compound 4g , can access additional binding pockets and significantly enhance potency.[2][6] The introduction of polar groups can improve solubility.

  • The 8-Position: Substitution at this position, often with small alkyl groups like methyl, can also influence activity, as seen in the development of c-Met inhibitors.[3]

Caption: Summary of key structure-activity relationships for the triazolo[4,3-b]pyridazine core.

Future Outlook and Conclusion

The[1][2][3]triazolo[4,3-b]pyridazine core remains a highly valuable scaffold in modern drug discovery. Its synthetic tractability, favorable physicochemical properties, and proven ability to bind to diverse and important biological targets ensure its continued relevance. Future research will likely focus on refining the selectivity of these inhibitors to minimize off-target effects, such as hERG channel affinity, which is a known challenge for some heterocyclic compounds.[8] The development of next-generation derivatives will leverage computational modeling and advanced synthetic techniques to create highly potent and selective therapeutic agents for cancer and other challenging diseases. The triazolo[4,3-b]pyridazine core is, without question, a foundational element for building the medicines of tomorrow.

References

A Technical Guide to theTriazolo[4,3-b]pyridazine Scaffold: Core Properties and Therapeutic Applications

A Technical Guide to the[1][2][3]Triazolo[4,3-b]pyridazine Scaffold: Core Properties and Therapeutic Applications

Abstract: The[1][2][3]triazolo[4,3-b]pyridazine nucleus represents a pivotal heterocyclic scaffold in modern medicinal chemistry. This fused bicyclic system, characterized by its rigid structure and versatile substitution points, has emerged as a "privileged scaffold" for the development of potent and selective inhibitors against a range of high-value therapeutic targets. This guide provides an in-depth analysis of the core compound,[1][2][3]Triazolo[4,3-b]pyridazin-6-amine, including its fundamental identifiers and physicochemical properties. We will explore common synthetic strategies, delve into the causality behind its application in targeting key proteins implicated in oncology—such as kinases, bromodomains, and tankyrases—and provide detailed experimental protocols. The narrative is grounded in mechanistic insights, supported by peer-reviewed literature, to offer researchers and drug development professionals a comprehensive resource for leveraging this promising chemical entity.

Part 1: Core Compound Identification and Physicochemical Properties

The foundational compound of this class,[1][2][3]Triazolo[4,3-b]pyridazin-6-amine, is the entry point for a vast library of derivatives. Its precise identification is critical for regulatory, procurement, and research documentation purposes.

Table 1: Chemical Identifiers and Computed Properties for[1][2][3]Triazolo[4,3-b]pyridazin-6-amine

Identifier/Property Value Source
CAS Number 19195-46-1 [1][2]
IUPAC Name [1][2][3]triazolo[4,3-b]pyridazin-6-amine [1]
Molecular Formula C₅H₅N₅ [1][2]
Molecular Weight 135.13 g/mol [1][2]
PubChem CID 12272419 [1]
Canonical SMILES C1=CC2=NN=CN2N=C1N [1]
InChI Key LWSNTUJMYIJVMO-UHFFFAOYSA-N [1]
XLogP3 -0.6 [1]
Topological Polar Surface Area 69.1 Ų [1]
Hydrogen Bond Donors 1 [1]

| Hydrogen Bond Acceptors | 4 |[1] |

Note: Computed properties are derived from computational models and provide estimated values for key physicochemical parameters relevant to drug design, such as solubility and permeability.

Part 2: Synthesis and Reactivity Insights

The synthesis of the triazolo[4,3-b]pyridazine core is a well-established process in heterocyclic chemistry, typically commencing from a pyridazine precursor. The strategic choice of starting materials and reaction conditions is paramount for achieving high yields and purity. A common and efficient pathway involves the construction of the triazole ring onto a pre-existing pyridazine moiety.

A key intermediate in many synthetic routes is 6-chloropyridazine, which can be converted to a hydrazine derivative. This hydrazine intermediate is then cyclized to form the fused triazolo ring system. The 6-amino group of the target compound, or other functionalities at this position, can be introduced via nucleophilic substitution of a suitable leaving group, such as a chloro or hydrazino group. For instance, the synthesis of various derivatives often starts from 6-hydrazinyl-[1][2][3]triazolo[4,3-b]pyridazine.[4][5]

Synthesis_Workflowcluster_0Core Synthesiscluster_1FunctionalizationA3,6-DichloropyridazineB6-Chloro-3-hydrazinylpyridazineA->BHydrazine HydrateC6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineB->CTriethyl OrthoformateIntramolecular CyclizationD[1,2,4]Triazolo[4,3-b]pyridazin-6-amine(Target Scaffold)C->DAmmonia(Nucleophilic Substitution)EDiverse Bioactive DerivativesD->EFurther Derivatization(e.g., Amide Coupling, Alkylation)

Caption: Generalized synthetic workflow for[1][2][3]triazolo[4,3-b]pyridazin-6-amine.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The rigid, planar structure of the triazolo[4,3-b]pyridazine scaffold makes it an ideal anchor for positioning functional groups into the binding pockets of various protein targets. This has led to its successful application in developing inhibitors for several classes of enzymes and reader proteins, primarily in oncology.

Table 2: Overview of Therapeutic Targets for Triazolo[4,3-b]pyridazine Derivatives

Target Class Specific Target(s) Therapeutic Area Rationale for Inhibition
Protein Kinases c-Met, Pim-1, PIM family Cancer These kinases are proto-oncogenes; their deregulation drives tumor proliferation, angiogenesis, and survival.[5][6]
Epigenetic Readers BRD4 Bromodomain Cancer, Inflammation BRD4 recognizes acetylated lysines on histones, a key step in activating oncogene transcription (e.g., c-Myc).[7][8]
PARP Family Tankyrase 1/2 (TNKS) Cancer TNKSs are involved in Wnt/β-catenin signaling, which is often hyperactivated in cancers like colorectal cancer.[9][10][11]

| Cytoskeletal Proteins | Tubulin | Cancer | The scaffold acts as a rigid mimetic of combretastatin A-4, disrupting microtubule dynamics and arresting mitosis.[12] |

Expert Insights: The success of this scaffold lies in its ability to act as a bioisostere for other chemical moieties or to rigidly orient key pharmacophoric features. For instance, in antitubulin agents, it locks the orientation of two aryl rings, mimicking the active cis-conformation of combretastatin A-4 and preventing isomerization to the inactive trans-form.[12] In kinase inhibitors, the nitrogen-rich core forms critical hydrogen bonds within the ATP-binding hinge region, a common strategy for achieving high potency.

Part 4: Mechanistic Insights & Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. Derivatives of triazolo[4,3-b]pyridazine interfere with fundamental cellular processes by blocking key signaling nodes.

Inhibition of Kinase Signaling (c-Met/Pim-1): The c-Met receptor tyrosine kinase and Pim-1 serine/threonine kinase are critical nodes in pathways that promote cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. Upon binding growth factors, c-Met activates this cascade. Pim-1 kinases act downstream, further promoting cell cycle progression. Dual inhibitors based on the triazolo[4,3-b]pyridazine scaffold can block these pathways at multiple levels, leading to cell cycle arrest and apoptosis.[5] For example, compound 4g from a recent study was shown to decrease the phosphorylation levels of PI3K, AKT, and mTOR.[5]

Signaling_Pathwaycluster_pathwayPI3K/AKT/mTOR Survival PathwayGFGrowth FactorcMetc-Met ReceptorGF->cMetPI3KPI3KcMet->PI3KAKTAKTPI3K->AKTmTORmTORAKT->mTORPim1Pim-1 KinaseAKT->Pim1ProliferationCell Proliferation& SurvivalmTOR->ProliferationInhibitorTriazolo[4,3-b]pyridazineDerivativeInhibitor->cMetInhibitionInhibitor->Pim1InhibitionPim1->Proliferation

Caption: Inhibition of the c-Met and Pim-1 driven signaling pathways.

Epigenetic Modulation (BRD4 Inhibition): BRD4 acts as an epigenetic "reader" by binding to acetylated lysine (Kac) residues on histone tails through its bromodomain pockets. This recruitment is essential for the transcription of key oncogenes. Triazolo[4,3-b]pyridazine derivatives have been designed to function as Kac mimetics, occupying the bromodomain binding pocket.[7] This competitive binding displaces BRD4 from chromatin, leading to the transcriptional repression of its target genes and subsequent anti-proliferative effects.

Part 5: Representative Experimental Protocol

The following protocol describes a general method for the synthesis of a functionalized triazolo[4,3-b]pyridazine derivative, adapted from literature procedures for the synthesis of bioactive analogues.[5] This protocol is intended for trained chemists in a controlled laboratory setting.

Protocol: Synthesis of N'-([1][2][3]Triazolo[4,3-b]pyridazin-6-yl)acetohydrazide

Objective: To synthesize a functionalized derivative from a hydrazine precursor, demonstrating a key transformation in building molecular complexity from the core scaffold.

Materials:

  • 6-Hydrazinyl-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Absolute Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • TLC plates (silica gel) and developing chamber

  • Deionized water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 6-hydrazinyl-[1][2][3]triazolo[4,3-b]pyridazine (e.g., 1.50 g, 10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: To the stirred suspension, add acetic anhydride (e.g., 1.22 g, 12 mmol) dropwise at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Dichloromethane:Methanol 9:1) to observe the consumption of the starting material.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will typically form.

  • Precipitation: If necessary, concentrate the reaction mixture under reduced pressure to half its volume to encourage further precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid cake sequentially with a small amount of cold ethanol and then with deionized water to remove any unreacted reagents and soluble impurities.

  • Drying: Dry the purified solid product under vacuum at 40-50°C to a constant weight.

  • Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Self-Validation and Trustworthiness: This protocol incorporates self-validating steps. The use of TLC for reaction monitoring ensures that the reaction is driven to completion, preventing premature work-up and maximizing yield. The sequential washing and drying steps are designed to produce a product of high purity, which can be verified by the analytical characterization methods listed.

Part 6: Conclusion and Future Outlook

[1][2][3]Triazolo[4,3-b]pyridazin-6-amine and its parent scaffold are cornerstones of modern medicinal chemistry, offering a robust and synthetically accessible platform for drug discovery. The demonstrated success in generating potent inhibitors against diverse and challenging targets like kinases and epigenetic readers underscores its value. Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, exploring novel therapeutic areas beyond oncology, and creating bivalent or multi-target agents that leverage this versatile core. The continued exploration of structure-activity relationships will undoubtedly unlock new therapeutic possibilities grounded in this powerful heterocyclic system.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Triazolo[4,3-b]pyridazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[4,3-b]pyridazine Scaffold as a Privileged Structure in Kinase Inhibition

The relentless pursuit of targeted therapies in oncology and immunology has identified protein kinases as critical nodes in signaling pathways that govern cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The[1][2][3]triazolo[4,3-b]pyridazine core is a heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry, demonstrating potent inhibitory activity against a range of important kinases. Its rigid, planar structure and strategically positioned nitrogen atoms allow for key interactions within the ATP-binding pocket of various kinases, making it an attractive framework for the design of novel inhibitors.

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of triazolo[4,3-b]pyridazine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of compounds. We will delve into the synthetic rationale, provide detailed, field-tested protocols, and discuss the interpretation of biological data, all grounded in established scientific principles.

PART 1: Synthetic Chemistry of Triazolo[4,3-b]pyridazines

The modular nature of the triazolo[4,3-b]pyridazine synthesis allows for the introduction of diverse substituents at key positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. A common and effective synthetic strategy involves the construction of the fused heterocyclic system from a pyridazine precursor.

Rationale for the Synthetic Approach

The most prevalent synthetic routes commence with a di-substituted pyridazine, typically 3,6-dichloropyridazine. One chlorine atom serves as a handle for introducing a hydrazine moiety, which is essential for the subsequent triazole ring formation. The second chlorine atom can be retained or substituted to introduce diversity at the 6-position of the final triazolo[4,3-b]pyridazine core. The triazole ring is generally formed via an intramolecular oxidative cyclization of a hydrazone intermediate. This approach is highly adaptable and allows for the generation of a library of analogues for structure-activity relationship (SAR) studies.

General Synthetic Scheme

The following scheme illustrates a common pathway for the synthesis of 3,6-disubstituted[1][2][3]triazolo[4,3-b]pyridazines.

G cluster_0 Step 1: Hydrazine Substitution cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Oxidative Cyclization cluster_3 Step 4: C-6 Functionalization (Optional) A 3,6-Dichloropyridazine B 6-Chloro-3-hydrazinopyridazine A->B Hydrazine hydrate (tert-butanol, reflux) D N'-(Arylidene)-6-chloropyridazin-3-yl)hydrazone B->D C Aldehyde/Ketone C->D E 6-Chloro-3-aryl-[1,2,4]triazolo[4,3-b]pyridazine D->E Oxidizing Agent (e.g., IBD) (DCM, rt) G 6-Amino-3-aryl-[1,2,4]triazolo[4,3-b]pyridazine E->G F Nucleophile (e.g., Amine) F->G

Caption: General synthetic workflow for triazolo[4,3-b]pyridazine derivatives.

Detailed Protocol: Synthesis of 6-Chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine

This protocol provides a step-by-step method for synthesizing a representative compound of this class.

Materials:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate

  • tert-Butanol

  • Benzaldehyde

  • Iodobenzene diacetate (IBD)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 6-chloro-3-hydrazinopyridazine:

    • To a solution of 3,6-dichloropyridazine (1.0 eq) in tert-butanol, add hydrazine hydrate (1.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

    • Collect the solid by filtration, wash with cold tert-butanol, and dry under vacuum to yield 6-chloro-3-hydrazinopyridazine.

  • Synthesis of Benzaldehyde 2-(6-chloro-3-pyridazinyl)hydrazone:

    • In a round-bottom flask, dissolve 6-chloro-3-hydrazinopyridazine (1.0 eq) in a suitable solvent like ethanol.

    • Add benzaldehyde (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by TLC.

    • The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.

  • Synthesis of 6-chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine:

    • Suspend the benzaldehyde 2-(6-chloro-3-pyridazinyl)hydrazone (1.0 eq) in dichloromethane (DCM).

    • Add iodobenzene diacetate (IBD) (1.2 eq) portion-wise to the suspension at room temperature.

    • Stir the reaction mixture for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine.[4]

PART 2: Biological Evaluation as Kinase Inhibitors

The therapeutic potential of the synthesized triazolo[4,3-b]pyridazine derivatives is assessed through a series of in vitro assays. These assays are designed to determine the compounds' potency against specific kinases and their effects on cancer cell lines.

Kinase Inhibition and Cellular Signaling

Many triazolo[4,3-b]pyridazine derivatives have shown potent activity against receptor tyrosine kinases like c-Met and VEGFR-2, as well as serine/threonine kinases such as Pim-1.[1] These kinases are crucial mediators of signaling pathways that drive tumor growth, angiogenesis, and survival.

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Ligand Growth Factor (e.g., HGF) Receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Ligand->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Pim1 Pim-1 AKT->Pim1 Response Proliferation, Survival, Angiogenesis mTOR->Response BAD BAD (pro-apoptotic) Pim1->BAD Phosphorylation (inactivation) BAD->Response Inhibition of Apoptosis Inhibitor Triazolo[4,3-b]pyridazine Derivative Inhibitor->Receptor Inhibitor->Pim1

Caption: Simplified signaling pathways targeted by triazolo[4,3-b]pyridazine kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase activity and inhibition.

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's acceptor fluorophore into close proximity, resulting in a FRET signal. Inhibitors will prevent this phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant kinase (e.g., c-Met, Pim-1)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • Kinase buffer

  • Test compounds (triazolo[4,3-b]pyridazine derivatives)

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 10 mM).

  • Reaction Setup:

    • In a 384-well plate, add the kinase and the test compound at various concentrations.

    • Allow a pre-incubation period of 15-30 minutes at room temperature for the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add a mixture of the substrate peptide and ATP to initiate the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA and the terbium-labeled antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

    • Calculate the emission ratio, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).

Representative Kinase Inhibition Data
Compound IDTarget KinaseIC50 (µM)Reference
4g c-Met0.163[1]
4g Pim-10.283[1]
12e c-Met0.090[2][3]
17l c-Met0.026[5]
17l VEGFR-22.6[6]
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.[1][8]

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells stained with PI using a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Conclusion and Future Directions

The triazolo[4,3-b]pyridazine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The synthetic accessibility and the potential for multi-targeted kinase inhibition make these compounds highly attractive for further investigation in cancer therapy and other diseases driven by aberrant kinase signaling. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of new derivatives. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in in vivo models, and elucidating their precise mechanisms of action through structural biology and advanced cell biology techniques.

References

Cell-Based Assays for Antiproliferative Activity of Triazolo[4,3-b]pyridazine Compounds: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Triazolo[4,3-b]pyridazines

The triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Notably, derivatives of this scaffold have emerged as potent inhibitors of various protein kinases, positioning them as promising candidates for anticancer drug development.[2][3] A significant portion of research has focused on their ability to inhibit key oncogenic drivers such as c-Met and Pim-1 kinases.[1][4] Aberrant activation of the c-Met signaling pathway is implicated in tumor growth, proliferation, and metastasis in numerous cancers.[5] Similarly, the Pim family of serine/threonine kinases plays a crucial role in cell survival and proliferation, often contributing to chemotherapy resistance.[6][7]

This guide provides a comprehensive overview and detailed protocols for assessing the antiproliferative activity of novel triazolo[4,3-b]pyridazine compounds. We will delve into the practical application of fundamental cell-based assays, offering insights into experimental design, data interpretation, and the underlying molecular mechanisms.

Part 1: Foundational Antiproliferative Screening: The MTT Assay

The initial step in evaluating a novel compound's anticancer potential is typically a robust and high-throughput screening method to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[8]

Principle of the MTT Assay

The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial succinate dehydrogenases in metabolically active, viable cells.[9] The intensity of the resulting purple color is directly proportional to the number of viable cells. A decrease in color intensity upon treatment with a test compound indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) mechanisms.

Expert Insights: Ensuring Data Integrity with the MTT Assay

Self-Validation Protocol: To mitigate the risk of compound interference, it is crucial to perform a cell-free control. In this control, the triazolo[4,3-b]pyridazine compound is added to the culture medium in the absence of cells, followed by the addition of the MTT reagent. If a color change is observed, it indicates direct reduction of MTT by the compound, and an alternative viability assay (e.g., SRB or CellTiter-Glo®) should be considered.

Detailed Protocol: MTT Assay for Triazolo[4,3-b]pyridazine Compounds

This protocol is optimized for adherent cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer), which have been shown to be responsive to triazolo[4,3-b]pyridazine derivatives.[12]

Materials:

  • Selected cancer cell line(s)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Triazolo[4,3-b]pyridazine compounds dissolved in sterile DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Include wells for "medium only" (blank) and "vehicle control" (cells treated with the highest concentration of DMSO used for compound dilution).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazolo[4,3-b]pyridazine compounds in complete culture medium. A typical starting concentration range is 0.01 to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate for the desired exposure time (typically 48 or 72 hours).[13]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Antiproliferative Activity of Representative Triazolo[4,3-b]pyridazines
CompoundTarget(s)Cell LineIC₅₀ (µM)Reference
Compound 4g c-Met, Pim-1MCF-70.163 (c-Met), 0.283 (Pim-1)[1][4]
Compound 4q TubulinA5490.008[14]
Compound 12e c-MetA5491.06[12]
Compound 22i c-MetMCF-70.15

Part 2: Elucidating the Mechanism of Action

Once the antiproliferative activity of a triazolo[4,3-b]pyridazine compound is established, the next critical step is to investigate its mechanism of action. Does the compound induce cell cycle arrest, trigger apoptosis (programmed cell death), or both?

Experimental Workflow for Mechanistic Studies

The following diagram illustrates a logical workflow for investigating the mechanistic underpinnings of a compound's antiproliferative effects.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation MTT MTT Assay (Determine IC50) CellCycle Cell Cycle Analysis (Flow Cytometry with PI) MTT->CellCycle Compound shows antiproliferative activity Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis Compound shows antiproliferative activity WesternBlot Western Blot (Analyze key proteins, e.g., p-AKT, Caspase-9) CellCycle->WesternBlot Observe cell cycle arrest Apoptosis->WesternBlot Observe increased apoptosis

Caption: A typical workflow for characterizing the antiproliferative mechanism of a novel compound.

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry using propidium iodide (PI) staining is a standard method to quantify the DNA content of cells and thereby determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[15] For instance, certain triazolo[4,3-b]pyridazine derivatives have been shown to cause cell cycle arrest in the S phase.[1][4]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and treat with the triazolo[4,3-b]pyridazine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells to include any detached apoptotic cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/PI Staining

A key hallmark of an effective anticancer drug is its ability to induce apoptosis. An early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells as described for the cell cycle analysis protocol.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • FITC-negative/PI-negative: Live cells

    • FITC-positive/PI-negative: Early apoptotic cells

    • FITC-positive/PI-positive: Late apoptotic/necrotic cells

Part 3: Signaling Pathways Targeted by Triazolo[4,3-b]pyridazines

Understanding the molecular pathways perturbed by these compounds is essential for rational drug design and predicting clinical efficacy. As previously mentioned, many triazolo[4,3-b]pyridazine derivatives function as inhibitors of c-Met and Pim-1 kinases.[1][4] Inhibition of these kinases can disrupt downstream signaling cascades that promote cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[1][16]

The diagram below illustrates a simplified signaling pathway demonstrating how dual inhibition of c-Met and Pim-1 by a triazolo[4,3-b]pyridazine compound can lead to cell cycle arrest and apoptosis.

G HGF HGF cMet c-Met Receptor HGF->cMet activates PI3K PI3K cMet->PI3K activates Compound Triazolo[4,3-b]pyridazine Compound Compound->cMet Pim1 Pim-1 Kinase Compound->Pim1 eIF4B eIF4B Pim1->eIF4B phosphorylates cMyc c-Myc Pim1->cMyc promotes Bad Bad Pim1->Bad phosphorylates (inactivates) AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates CellCycleArrest Cell Cycle Arrest AKT->CellCycleArrest promotes progression Proliferation Cell Proliferation & Survival mTOR->Proliferation eIF4B->cMet regulates translation cMyc->Proliferation Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Inhibition of c-Met and Pim-1 by triazolo[4,3-b]pyridazines disrupts pro-survival signaling.

This inhibition ultimately leads to decreased proliferation and survival signals and promotes apoptosis, often through the intrinsic pathway involving caspases like Caspase-9.[1] The effect on the cell cycle can be validated by observing changes in the levels of key regulatory proteins (e.g., cyclins and CDKs) via Western blot.

Conclusion

The systematic application of the cell-based assays described in this guide provides a robust framework for characterizing the antiproliferative activity of novel triazolo[4,3-b]pyridazine compounds. By moving from broad screening with the MTT assay to more detailed mechanistic studies involving cell cycle and apoptosis analysis, researchers can effectively identify promising drug candidates and elucidate their modes of action. This multi-faceted approach, grounded in sound experimental design and an awareness of potential assay limitations, is indispensable for the successful development of the next generation of targeted cancer therapeutics.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Substituted Triazolo[4,3-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Triazolo[4,3-b]pyridazines

The[1][2]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Notably, derivatives of this heterocyclic system have shown significant promise as anticancer agents.[2] Their rigid, tricyclic nature provides a unique framework for interacting with various biological targets, leading to potent antiproliferative and pro-apoptotic effects in a range of cancer cell lines.[2]

This guide provides an in-depth overview of the mechanisms of action of substituted triazolo[4,3-b]pyridazines and detailed protocols for their evaluation as potential anticancer therapeutics. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers in the field.

Mechanism of Action: Targeting Key Oncogenic Pathways

Substituted triazolo[4,3-b]pyridazines exert their anticancer effects through the modulation of several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. The primary mechanisms identified to date include the inhibition of key protein kinases and the disruption of microtubule dynamics.

Dual Inhibition of c-Met and Pim-1 Kinases

A significant number of triazolo[4,3-b]pyridazine derivatives have been identified as potent dual inhibitors of the c-Met and Pim-1 kinases.[1]

  • c-Met: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and motility.[3] Aberrant c-Met signaling is a known driver in numerous human cancers.[4]

  • Pim-1: Pim-1 is a serine/threonine kinase that is overexpressed in several cancers and is involved in the regulation of cell cycle progression, apoptosis, and drug resistance.[5][6]

By simultaneously inhibiting both c-Met and Pim-1, these compounds can disrupt multiple oncogenic signaling cascades. For instance, the inhibition of c-Met can block the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.[1] The concurrent inhibition of Pim-1 further enhances the pro-apoptotic effects.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor PI3K PI3K cMet->PI3K Pim1 Pim-1 Kinase Bad Bad Pim1->Bad AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Triazolo Triazolo[4,3-b]pyridazine Derivative Triazolo->cMet Triazolo->Pim1

Figure 1. Dual inhibition of c-Met and Pim-1 by triazolo[4,3-b]pyridazines.
Inhibition of Tubulin Polymerization

Certain triazolo[4,3-b]pyridazine derivatives have been designed as analogs of combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: Antiproliferative Activity of Representative Derivatives

The following table summarizes the in vitro antiproliferative activity of selected substituted triazolo[4,3-b]pyridazine derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
4g c-Met, Pim-1MCF-7 (Breast)0.163 (c-Met), 0.283 (Pim-1)[1]
4q TubulinA549 (Lung)0.008
4q TubulinSGC-7901 (Gastric)0.014
4q TubulinHT-1080 (Fibrosarcoma)0.012
8l Kinase InhibitorMV4-11 (Leukemia)1.5[2]
22i c-MetA549 (Lung)0.83
22i c-MetMCF-7 (Breast)0.15
22i c-MetHeLa (Cervical)2.85

Experimental Protocols

The following section provides detailed, step-by-step protocols for key assays used to evaluate the anticancer activity of substituted triazolo[4,3-b]pyridazines.

G cluster_workflow Experimental Workflow start Start: Synthesized Triazolo[4,3-b]pyridazine Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism apoptosis Apoptosis Assay (Annexin V-FITC/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle target_engagement Target Engagement Assays apoptosis->target_engagement cell_cycle->target_engagement kinase_assay In Vitro Kinase Assay (c-Met, Pim-1) target_engagement->kinase_assay tubulin_assay Tubulin Polymerization Assay target_engagement->tubulin_assay end End: Lead Compound Identification kinase_assay->end tubulin_assay->end

Figure 2. General workflow for evaluating anticancer activity.
MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Substituted triazolo[4,3-b]pyridazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the triazolo[4,3-b]pyridazine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells after treatment with the triazolo[4,3-b]pyridazine derivatives. For adherent cells, gently detach them using trypsin. Wash the cells twice with cold PBS.[9]

  • Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.[9]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL3 channel.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)[1]

  • Propidium iodide solution (50 µg/mL in PBS)[1]

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[1]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[1]

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 5 minutes at room temperature to degrade RNA.[1]

  • PI Staining: Add 400 µL of PI solution and incubate for 30 minutes in the dark at room temperature.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Triazolo[4,3-b]pyridazin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[4,3-b]pyridazine Scaffold - A Privileged Motif in Kinase Inhibition

The[1][2][3]triazolo[4,3-b]pyridazine ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of enzymes, particularly protein kinases.[1][3] Its rigid, planar structure provides a robust framework for the strategic placement of various substituents, enabling fine-tuning of steric and electronic properties to achieve high potency and selectivity. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of derivatives based on the triazolo[4,3-b]pyridazin-6-amine core, with a focus on practical protocols for synthesis and biological evaluation.

The significance of this scaffold is underscored by its successful application in the development of inhibitors for a range of therapeutically relevant targets, including but not limited to:

  • Pim Kinases: Serine/threonine kinases implicated in cell survival and proliferation in various cancers.[2][4][5]

  • c-Met Kinase: A receptor tyrosine kinase whose dysregulation is linked to tumor growth and metastasis.[1]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): A key target in the pathogenesis of Parkinson's disease.[6]

  • Tankyrases (TNKSs): Enzymes involved in Wnt/β-catenin signaling, a pathway often deregulated in cancer.[7][8]

  • Bromodomain and Extra-Terminal (BET) Proteins (BRD4): Epigenetic readers that are attractive targets in oncology and inflammatory diseases.[9]

This document will guide researchers through the process of designing, synthesizing, and evaluating novel triazolo[4,3-b]pyridazin-6-amine analogs to elucidate their SAR and identify promising lead compounds for drug discovery.

I. Design and Synthesis of Triazolo[4,3-b]pyridazine Analog Libraries

A systematic SAR study hinges on the efficient synthesis of a diverse library of analogs. The general synthetic strategy for 3,6-disubstituted[1][2][3]triazolo[4,3-b]pyridazines is outlined below.

General Synthetic Workflow

Synthetic_Workflow A Starting Material (e.g., 3,6-dichloropyridazine) B Nucleophilic Substitution (e.g., Hydrazinolysis) A->B NH2NH2 C Intermediate A (6-chloro-3-hydrazinylpyridazine) B->C D Condensation with Aldehyde/Carboxylic Acid C->D R1-CHO or R1-COOH E Intermediate B (Hydrazone/Acylhydrazide) D->E F Oxidative Cyclization E->F e.g., IBD G Core Scaffold ([1,2,4]triazolo[4,3-b]pyridazine) F->G H Functionalization at C6 (e.g., Amination) G->H R2-NH2 I Final Analog Library H->I SAR_Points cluster_0 Triazolo[4,3-b]pyridazine Core cluster_1 C3 Position (R1) cluster_2 C6 Position (R2) cluster_3 C8 Position (R3) Core Image of core structure with R1, R2, R3 labels R1_SAR - Often an aryl or heteroaryl group. - Substituents on this ring (e.g., methoxy, chloro) significantly impact potency and selectivity. - Can form key interactions with the hinge region of kinases. R2_SAR - Typically an amine-containing substituent. - The nature of the amine (primary, secondary, cyclic) and the linker to the core are critical for activity. - This group often extends into the solvent-exposed region and can be modified to improve physicochemical properties. R3_SAR - Less commonly explored but can be a point for fine-tuning selectivity. - Introduction of small alkyl groups can influence the orientation of other substituents. PI3K_AKT_mTOR_Pathway RTK RTK (e.g., c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates BAD BAD AKT->BAD phosphorylates Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Pim1 Pim-1 Pim1->BAD phosphorylates Apoptosis Apoptosis Inhibition BAD->Apoptosis inhibits Inhibitor Triazolo[4,3-b]pyridazine Inhibitor Inhibitor->RTK inhibits Inhibitor->Pim1 inhibits

References

Experimental Protocol for the Modular Synthesis of 3,6-Disubstituted-triazolo[4,3-b]pyridazines

Experimental Protocol for the Modular Synthesis of 3,6-Disubstituted-[1][2][3]triazolo[4,3-b]pyridazines

Introduction: The Rationale for a Modular Approach

The power of this synthetic route lies in its convergent and modular design. We begin with a common, commercially available starting material, 3,6-dichloropyridazine, to construct a versatile 6-chloro intermediate. This intermediate serves as a stable, common precursor for a multitude of final products. The chlorine atom at the 6-position is an excellent synthetic handle for late-stage functionalization. Specifically, it is highly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstone transformations in modern drug discovery for their reliability, broad substrate scope, and functional group tolerance.[1][2] This approach allows researchers to rapidly generate and test a wide array of analogues by simply varying the coupling partners in the final step.

Overall Synthetic Workflow

The general strategy involves a three-part process: initial hydrazinolysis of 3,6-dichloropyridazine, subsequent intramolecular cyclization to form the triazole ring and install the C3-substituent, and final diversification at the C6-position.

GA3,6-DichloropyridazineBStep 1: Hydrazinolysis(Hydrazine Hydrate)A->BC3-Chloro-6-hydrazinylpyridazineB->CDStep 2: Cyclization(e.g., Acyl Chloride / Oxidative Cyclization)C->DEKey Intermediate:6-Chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazineD->EFStep 3: Diversification(Pd-Catalyzed Cross-Coupling)E->FGFinal Product:3,6-Disubstituted-[1,2,4]triazolo[4,3-b]pyridazineF->G

Caption: General workflow for the synthesis of 3,6-disubstituted-[3][4][5]triazolo[4,3-b]pyridazines.

Part 1: Synthesis of the 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine Intermediate

The initial phase of the synthesis focuses on constructing the fused heterocyclic core. The choice of 3,6-dichloropyridazine as the starting material is strategic; the two chlorine atoms exhibit differential reactivity, allowing for selective monosubstitution with hydrazine.[6] The subsequent reaction with an appropriate electrophile, followed by cyclization, forges the triazole ring and introduces the first point of diversity at the 3-position.[7]

Protocol 1.1: Synthesis of 3-Chloro-6-hydrazinylpyridazine

This foundational step involves the nucleophilic aromatic substitution of one chlorine atom with hydrazine. The reaction is typically performed in an alcohol solvent, where the hydrazine hydrate acts as both the nucleophile and the base.

Materials:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate (80% in water)

  • Ethanol (EtOH)

Step-by-Step Procedure:

  • Suspend 3,6-dichloropyridazine (1.0 eq) in ethanol (approx. 10 mL per 1 g of starting material) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the solid under vacuum to yield 3-chloro-6-hydrazinylpyridazine as a white to pale yellow solid. The product is often of sufficient purity for the next step without further purification.

Protocol 1.2: Synthesis of 6-Chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine

This protocol describes an efficient intramolecular oxidative cyclization of a hydrazone intermediate. The hydrazinylpyridazine is first condensed with an aromatic aldehyde to form a hydrazone, which is then cyclized using an oxidant like iodobenzene diacetate (IBD) to form the triazole ring.[8]

Materials:

  • 3-Chloro-6-hydrazinylpyridazine (from Protocol 1.1)

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

  • Iodobenzene diacetate (IBD) (1.1 eq)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

Step-by-Step Procedure:

  • Hydrazone Formation:

    • Dissolve 3-chloro-6-hydrazinylpyridazine (1.0 eq) in ethanol (15 mL/g) in a round-bottom flask.

    • Add the substituted aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux for 2-4 hours. The formation of the hydrazone is often indicated by a color change or the formation of a precipitate.

    • Cool the mixture, collect the solid hydrazone by filtration, wash with cold ethanol, and dry.

  • Oxidative Cyclization:

    • Suspend the dried hydrazone (1.0 eq) in dichloromethane (DCM, 20 mL/g) in a flask.

    • Add iodobenzene diacetate (IBD) (1.1 eq) portion-wise over 10 minutes at room temperature with vigorous stirring.

    • Continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium thiosulfate solution (to quench excess IBD), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-chloro-3-aryl-[3][4][5]triazolo[4,3-b]pyridazine.

Compound Example Starting Aldehyde Typical Yield Physical State Key Analytical Data
6-chloro-3-(4-methoxyphenyl)-[3][4][5]triazolo[4,3-b]pyridazine4-methoxybenzaldehyde75-85%White Solid¹H NMR (CDCl₃): δ 8.12 (d, 1H), 7.95 (d, 2H), 7.55 (d, 1H), 7.05 (d, 2H), 3.90 (s, 3H).

Part 2: Diversification at the 6-Position via Cross-Coupling Reactions

With the 6-chloro intermediate in hand, the final diversification step can be performed. The Suzuki and Buchwald-Hartwig reactions are exceptionally reliable for installing aryl/heteroaryl (C-C) or amine (C-N) substituents, respectively.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is used to couple the 6-chloro intermediate with various aryl or heteroaryl boronic acids.[2] The choice of palladium catalyst and base is crucial for achieving high yields.

Materials:

  • 6-Chloro-3-aryl-[3][4][5]triazolo[4,3-b]pyridazine (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃ solution)

  • Solvent (e.g., 1,2-dimethoxyethane (DME) or Dioxane)

Step-by-Step Procedure:

  • To a microwave vial or Schlenk flask, add the 6-chloro intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent (e.g., DME, 10 mL/mmol) and the aqueous base (e.g., Na₂CO₃, 2.0 eq) via syringe.

  • Seal the vessel and heat the mixture to 80-100 °C (conventional heating) or 120-140 °C (microwave heating) for the required time (typically 1-12 hours). Monitor by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel) to obtain the desired 3,6-diaryl-[3][4][5]triazolo[4,3-b]pyridazine.[7][9]

Gcluster_0Catalytic CycleAPd(0)L₂BOxidativeAdditionA->BAr-XCAr-Pd(II)(X)L₂B->CDTransmetalation(Base Assisted)C->DAr'-B(OH)₂EAr-Pd(II)(Ar')L₂D->EFReductiveEliminationE->FF->AAr-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction allows for the coupling of the 6-chloro intermediate with primary or secondary amines.[10] The success of this transformation is highly dependent on the choice of palladium precursor and, critically, the phosphine ligand.[1][11][12]

Materials:

  • 6-Chloro-3-aryl-[3][4][5]triazolo[4,3-b]pyridazine (1.0 eq)

  • Amine (primary or secondary, e.g., morpholine) (1.2-1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., Xantphos, 10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu) (1.5-2.0 eq)

  • Solvent (e.g., Toluene or Dioxane, anhydrous)

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the 6-chloro intermediate (1.0 eq), the base (e.g., Cs₂CO₃, 1.5 eq), the palladium precursor (0.025 eq), and the ligand (0.10 eq).

  • Add anhydrous solvent (e.g., Toluene, 10 mL/mmol).

  • Add the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 90-110 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-amino-3-aryl-[3][4][5]triazolo[4,3-b]pyridazine derivative.

Troubleshooting and Key Considerations

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. It is critical to use anhydrous solvents and maintain an inert atmosphere (N₂ or Ar) throughout the setup and reaction, particularly for the Buchwald-Hartwig amination.

  • Ligand Choice: For challenging Buchwald-Hartwig couplings (e.g., with hindered amines), screening of different phosphine ligands (e.g., XPhos, SPhos) may be necessary to optimize the yield.

  • Purification: The final products often have low polarity. Purification can sometimes be achieved by trituration with a suitable solvent (e.g., diethyl ether, pentane) to induce crystallization and remove soluble impurities.

  • Microwave Chemistry: Both Suzuki and Buchwald-Hartwig reactions can often be accelerated significantly using a dedicated microwave reactor, reducing reaction times from hours to minutes.

Conclusion

The synthetic strategy detailed herein provides a robust and versatile platform for the synthesis of 3,6-disubstituted-[3][4][5]triazolo[4,3-b]pyridazines. By leveraging a common chlorinated intermediate and modern cross-coupling technologies, medicinal chemists can efficiently access a broad chemical space, accelerating the identification of new drug candidates based on this important heterocyclic scaffold.

References

Application Note: A Guide to Cell Cycle Analysis of Cancer Cells Treated with Triazolo[4,3-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogs demonstrating potent anti-cancer activity.[1][2] These compounds often function by targeting key regulators of cell proliferation, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[3][4] This application note provides a comprehensive guide for researchers investigating the effects of novel triazolo[4,3-b]pyridazine analogs on the cancer cell cycle. We detail the underlying scientific principles, provide validated, step-by-step protocols for flow cytometry-based analysis using propidium iodide, and offer insights into data interpretation and troubleshooting. The goal is to equip researchers with a robust framework to characterize the mechanism of action of these promising anti-cancer agents.

Part 1: Scientific Principles & Rationale

The Cell Cycle: A Target for Cancer Therapy

The cell cycle is a fundamental, highly regulated process that governs the replication and division of cells. It consists of four sequential phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis).[5] Progression through these phases is driven by the coordinated activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[6] In cancer, this regulatory machinery is often dysregulated, leading to uncontrolled proliferation, a hallmark of tumorigenesis.[5][7] Consequently, targeting the cell cycle, particularly by inhibiting CDKs, is a cornerstone of modern cancer drug development.[8][9] Cell cycle analysis serves as a direct readout of a compound's anti-proliferative efficacy, revealing whether it induces a cytostatic block at a specific phase.[10][11]

Triazolo[4,3-b]pyridazines: Kinase Inhibitors that Disrupt the Cell Cycle

The triazolo[4,3-b]pyridazine core is a versatile scaffold used to design inhibitors against various protein kinases implicated in cancer.[12][13] Depending on their specific substitutions, these analogs can target different kinases and, as a result, induce cell cycle arrest at different phases.

  • CDK Inhibition and G2/M Arrest: Many anti-cancer compounds, including some triazolo[4,3-b]pyridazine derivatives, function by inhibiting tubulin polymerization or key mitotic kinases like CDK1.[3][4] CDK1, complexed with Cyclin B, is the master regulator of the G2/M transition.[8][14] Inhibition of this complex prevents cells from entering mitosis, causing them to accumulate in the G2 phase. This G2/M arrest is a common mechanism for potent anti-cancer agents.[3]

  • c-Met/Pim-1 Inhibition and S-Phase Arrest: Other analogs have been designed as dual inhibitors of c-Met and Pim-1 kinases.[15][16][17] These kinases are involved in signaling pathways that regulate cell survival and proliferation. Inhibition of these pathways can disrupt DNA replication machinery, leading to an accumulation of cells in the S phase.[15][16]

Understanding where in the cell cycle a novel compound acts provides critical insight into its molecular mechanism.

Principles of Propidium Iodide (PI) Staining for Flow Cytometry

Flow cytometry is the gold standard for rapid and quantitative cell cycle analysis.[5][18] The method relies on staining cellular DNA with a fluorescent dye that binds stoichiometrically, meaning the fluorescence intensity is directly proportional to the amount of DNA in each cell.[18][19]

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that binds to double-stranded DNA.[20][21] It has an excitation maximum of 535 nm and an emission maximum of 617 nm, making it compatible with the 488 nm laser found in most flow cytometers.[22]

  • Cell Permeabilization: PI cannot cross the membrane of live cells. Therefore, cells must first be fixed and permeabilized, typically with ice-cold 70% ethanol, which preserves DNA integrity while allowing the dye to enter and stain the nucleus.[20][23]

  • RNase Treatment: PI also binds to double-stranded RNA. To ensure that the signal comes exclusively from DNA, samples are treated with RNase to degrade cellular RNA.[18][22]

Following staining, the flow cytometer measures the fluorescence of thousands of individual cells, generating a histogram that reflects the DNA content distribution of the population. From this, the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) can be accurately quantified.[24]

Part 2: Experimental Design and Protocols

This section outlines a self-validating experimental workflow, including necessary controls to ensure data integrity and reproducibility.

Experimental Workflow Overview

The following diagram illustrates the complete workflow from cell culture to final data analysis.

G Figure 1: Experimental Workflow for Cell Cycle Analysis cluster_prep Preparation & Treatment cluster_sample Sample Processing cluster_stain Staining cluster_analysis Data Acquisition & Analysis A Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HeLa) B Seed Cells for Experiment (Optimal Density) A->B C Treat with Triazolo[4,3-b]pyridazine Analogs & Controls for 24-48h B->C D Harvest Cells (Trypsinization) C->D Post-incubation E Wash with PBS D->E F Fix in Cold 70% Ethanol (Dropwise while vortexing) E->F G Wash to Remove Ethanol F->G After fixation H Stain with PI & RNase A Solution G->H I Incubate in the Dark H->I J Acquire on Flow Cytometer (Linear Scale, Low Flow Rate) I->J Ready for analysis K Gate on Single Cells (Doublet Discrimination) J->K L Analyze Histogram with Cell Cycle Modeling Software K->L M Quantify & Compare Cell Cycle Phases L->M G Figure 2: Mechanism of G2/M Arrest by CDK1 Inhibition G2 G2 Phase (4n DNA) CDK1 Active Cyclin B/ CDK1 Complex G2->CDK1 Activates M M Phase (Mitosis) note Result: Cells accumulate in G2 phase, preventing cell division. CDK1->M Drives Transition Drug Triazolo[4,3-b]pyridazine Analog (CDK1 Inhibitor) Drug->CDK1 Inhibits

References

Application Notes & Protocols: Molecular Docking of Triazolo[4,3-b]pyridazine Derivatives into Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Kinases with Triazolo[4,3-b]pyridazine Scaffolds

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The development of selective kinase inhibitors has therefore become a major focus in drug discovery.[1] The[1][3]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases.[4][5] These compounds often act as ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket of the kinase domain.[6]

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[7][8] This in silico approach is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that drive binding.[9][10] This guide provides a detailed protocol for performing molecular docking of triazolo[4,3-b]pyridazine derivatives into kinase active sites using widely accessible software, along with expert insights into best practices and data interpretation.

The Molecular Docking Workflow: A Conceptual Overview

The molecular docking process can be broken down into several key stages, each requiring careful attention to detail to ensure the reliability of the results. The overall workflow involves preparing the three-dimensional structures of both the kinase receptor and the triazolo[4,3-b]pyridazine ligand, defining the search space for the docking simulation, running the docking algorithm, and finally, analyzing the predicted binding poses and energies.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (Kinase Structure) Grid_Gen Grid Generation (Define Binding Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Triazolo[4,3-b]pyridazine) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Visualization (e.g., PyMOL) Pose_Analysis->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

Part 1: Receptor Preparation - Readying the Kinase for Docking

The quality of the receptor structure is paramount for a successful docking study.[7] High-resolution crystal structures are the preferred starting point and can be obtained from the Protein Data Bank (PDB).

Protocol 1: Kinase Receptor Preparation

  • Obtain the Kinase Structure:

    • Navigate to the --INVALID-LINK--.

    • Search for the kinase of interest (e.g., "c-Met kinase," "Pim-1 kinase").

    • Select a high-resolution crystal structure, preferably one co-crystallized with a ligand in the ATP-binding site. This provides a validated binding pocket.

    • Download the structure in PDB format.

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.[11]

    • Remove all non-essential molecules, including water molecules, ions, and co-solvents, unless a specific water molecule is known to be critical for ligand binding.[12]

    • If the crystal structure contains multiple protein chains (a multimer), retain only the chain that is biologically relevant for the docking study.[12][13]

  • Prepare the Protein Structure for Docking:

    • Use software like AutoDockTools (part of MGLTools) to prepare the protein for docking.[14]

    • Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.[12]

    • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[15] This format includes atomic coordinates, partial charges, and atom types.

Part 2: Ligand Preparation - From 2D Structure to 3D Conformation

Accurate preparation of the triazolo[4,3-b]pyridazine derivative is equally important. This involves converting the 2D chemical structure into a 3D conformation with appropriate stereochemistry and protonation states.

Protocol 2: Triazolo[4,3-b]pyridazine Ligand Preparation

  • Obtain or Draw the Ligand Structure:

    • If the structure is known, obtain the 2D structure from databases like PubChem or draw it using chemical drawing software such as ChemDraw or MarvinSketch.[12][16]

    • For novel derivatives, the structure will be drawn from scratch.[17][18]

    • Save the structure in a common format like MOL or SDF.

  • Convert to 3D and Optimize:

    • Use a program like Open Babel or the ligand preparation tools within molecular modeling suites to convert the 2D structure to a 3D conformation.[16]

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically favorable conformation.[12]

  • Prepare the Ligand for Docking:

    • Load the 3D ligand structure into AutoDockTools.

    • Detect Rotatable Bonds: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

    • Assign Charges: Assign Gasteiger charges to the ligand atoms.

    • Save as PDBQT: Save the prepared ligand in the PDBQT format.[16]

Part 3: The Docking Simulation - Predicting the Binding Mode

With the prepared receptor and ligand, the next step is to define the binding site and run the docking simulation using a program like AutoDock Vina.[3]

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Generation:

    • In AutoDockTools, load the prepared kinase receptor (PDBQT file).

    • Define a "grid box" that encompasses the entire ATP-binding site.[19]

    • If a co-crystallized ligand was present in the original PDB structure, center the grid box on this ligand to ensure the search space is correctly positioned.[20] The size of the box should be large enough to accommodate the triazolo[4,3-b]pyridazine derivative and allow for some rotational and translational freedom.

  • Configuration File:

    • Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:

      • The name of the receptor PDBQT file.

      • The name of the ligand PDBQT file.

      • The coordinates of the center of the grid box.

      • The dimensions of the grid box (in Angstroms).

      • The name of the output file for the docked poses.

      • An optional exhaustiveness parameter, which controls the thoroughness of the conformational search.[19] Higher values increase the chances of finding the optimal pose but also increase computation time.[19]

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

    • Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores.[21]

Part 4: Post-Docking Analysis - Interpreting the Results

The output of a docking simulation requires careful analysis to extract meaningful insights. This involves examining the predicted binding poses, their corresponding scores, and the specific molecular interactions with the kinase active site.

Protocol 4: Analysis of Docking Results

  • Examine Binding Affinities and Poses:

    • The output file from Vina will list the predicted binding poses along with their binding affinity scores in kcal/mol.[22] The more negative the score, the stronger the predicted binding.

    • The top-ranked pose (the one with the lowest binding energy) is generally considered the most likely binding mode.[23]

  • Visualize and Analyze Interactions:

    • Use a molecular visualization program like PyMOL or Discovery Studio Visualizer to view the docked poses within the kinase active site.[22][23][24]

    • Load the receptor PDBQT file and the output PDBQT file containing the docked ligand poses.

    • Analyze the interactions between the top-ranked pose of the triazolo[4,3-b]pyridazine derivative and the amino acid residues of the kinase. Key interactions to look for include:

      • Hydrogen bonds: These are critical for anchoring the ligand in the active site.

      • Hydrophobic interactions: Often involving aromatic rings of the ligand and nonpolar residues of the protein.

      • Pi-stacking interactions: Between aromatic rings of the ligand and residues like phenylalanine, tyrosine, or histidine.

    • Many visualization tools have built-in functions to identify and display these interactions.[25]

Kinase-Inhibitor Interactions cluster_ligand Triazolo[4,3-b]pyridazine cluster_kinase Kinase Active Site Ligand Ligand Core Gatekeeper_Residue Gatekeeper Residue Ligand->Gatekeeper_Residue Steric Interaction Aromatic_Ring Aromatic Ring Hydrophobic_Pocket Hydrophobic Pocket Aromatic_Ring->Hydrophobic_Pocket Hydrophobic Interaction H_Bond_Acceptor H-Bond Acceptor Hinge_Region Hinge Region (Backbone H-Bonds) H_Bond_Acceptor->Hinge_Region Hydrogen Bond

Caption: Key interactions between a kinase inhibitor and the active site.

Validation of the Docking Protocol: A Critical Step

To ensure the reliability of the docking protocol, it is essential to perform a validation step.[26] This typically involves "redocking" a known ligand into its corresponding co-crystallized protein structure.[27][28]

Protocol 5: Docking Protocol Validation

  • Select a Validation System:

    • Choose a high-resolution crystal structure of your target kinase that is co-crystallized with an inhibitor.

  • Extract and Prepare the Native Ligand:

    • Separate the native ligand from the protein structure and prepare it for docking as described in Protocol 2.

  • Prepare the Receptor:

    • Prepare the protein structure as described in Protocol 1, but do not include the native ligand in the final receptor file.

  • Perform Redocking:

    • Dock the prepared native ligand back into the binding site of its own protein structure using the same parameters as in Protocol 3.

  • Calculate RMSD:

    • Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[27][28][29]

Data Presentation and Interpretation

The results of molecular docking studies are often presented in tables and figures to facilitate comparison and interpretation.

Table 1: Example Docking Results for Triazolo[4,3-b]pyridazine Derivatives against Pim-1 Kinase

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Derivative 1 -9.5LYS67, GLU171, ASP1863
Derivative 2 -8.8LYS67, LEU1202
Derivative 3 -9.2LYS67, GLU171, ASP1863
Reference Inhibitor -9.0LYS67, GLU1712

Note: Data is hypothetical and for illustrative purposes. Real data would be derived from the docking output.

The binding affinity provides a quantitative estimate of the binding strength, while the list of interacting residues and the number of hydrogen bonds offer qualitative insights into the binding mode.[30] Compounds with more favorable binding energies and interactions with key catalytic residues are prioritized for further investigation.[30]

Conclusion and Future Perspectives

Molecular docking is an invaluable tool in the modern drug discovery pipeline for identifying and optimizing kinase inhibitors like triazolo[4,3-b]pyridazine derivatives. By providing a detailed, atomistic view of ligand-protein interactions, it allows researchers to generate hypotheses, guide synthetic efforts, and ultimately accelerate the development of novel therapeutics. While docking is a powerful predictive tool, it is important to remember that it is a computational model.[26] The results should always be interpreted in the context of experimental data, and promising in silico hits must be validated through in vitro biological assays to confirm their activity.[28] The integration of molecular docking with other computational methods, such as molecular dynamics simulations, can further enhance the accuracy of binding predictions and provide a more dynamic picture of the protein-ligand complex.[31]

References

Application Notes and Protocols for Triazolo[4,3-b]pyridazines as Antitubulin Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A New Scaffold for a Validated Target

Tubulin, the fundamental protein subunit of microtubules, remains a cornerstone target in oncology drug discovery.[1][2] Microtubules are dynamic polymers crucial for cell division, intracellular transport, and the maintenance of cell shape.[3] Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[4][5] The[1][4][6]triazolo[4,3-b]pyridazine scaffold has emerged as a promising heterocyclic system for the development of novel antitubulin agents.[1] These compounds are often designed as rigid analogues of natural products like Combretastatin A-4 (CA-4), a potent inhibitor that binds to the colchicine site on β-tubulin.[1][7] By replacing flexible linkers with the rigid triazolo[4,3-b]pyridazine core, researchers aim to enhance binding affinity and improve pharmacokinetic properties.[1][8]

This guide provides a comprehensive overview of the application of triazolo[4,3-b]pyridazines as antitubulin agents, detailing their mechanism of action and providing step-by-step protocols for their evaluation.

Mechanism of Action: Targeting the Colchicine Binding Site

Triazolo[4,3-b]pyridazine derivatives primarily exert their anticancer effects by inhibiting tubulin polymerization.[1][7] Molecular modeling and experimental data suggest that these compounds bind to the colchicine binding site on β-tubulin.[1][8] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules, leading to the disassembly of the microtubule network.[6] The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. Consequently, the cell cycle is arrested at the G2/M checkpoint, which, if prolonged, can trigger the intrinsic apoptotic pathway.[1][6][9]

A key design strategy for these compounds involves mimicking the pharmacophore of known colchicine-site binders like CA-4. This typically includes a 3,4,5-trimethoxyphenyl "A-ring" and a variously substituted "B-ring," connected by the rigid triazolo[4,3-b]pyridazine linker.[1]

cluster_0 Mechanism of Triazolo[4,3-b]pyridazine Action A Triazolo[4,3-b]pyridazine Derivative B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C Leads to D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G Induces

Caption: Mechanism of action for triazolo[4,3-b]pyridazine antitubulin agents.

Quantitative Data Summary: Antiproliferative and Tubulin Polymerization Inhibition

The following table summarizes the biological activity of a representative 3,6-diaryl-[1][4][6]triazolo[4,3-b]pyridazine, compound 4q , which features a 3-amino-4-methoxyphenyl moiety as the B-ring.[1]

CompoundTarget/AssayCell LineIC50 (µM)Reference
4q AntiproliferativeSGC-7901 (Gastric)0.014[1][8]
AntiproliferativeA549 (Lung)0.008[1][8]
AntiproliferativeHT-1080 (Fibrosarcoma)0.012[1][8]
Tubulin Polymerization-1.80[1]
CA-4 AntiproliferativeVarious0.009–0.012[1]
Tubulin Polymerization-0.64[1]

IC50: The half-maximal inhibitory concentration.

Experimental Protocols

The following protocols provide a framework for evaluating novel triazolo[4,3-b]pyridazine derivatives as antitubulin agents.

cluster_1 Experimental Workflow A Compound Synthesis & Characterization B Protocol 1: In Vitro Tubulin Polymerization Assay A->B Biochemical Screen C Protocol 2: Cell-Based Antiproliferative Assay A->C Cellular Screen D Protocol 3: Immunofluorescence Microscopy B->D Confirms Cellular Mechanism C->D E Protocol 4: Cell Cycle Analysis C->E Determines Phenotype F SAR & Lead Optimization D->F E->F

Caption: Workflow for evaluating triazolo[4,3-b]pyridazine derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) over time.[10]

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (triazolo[4,3-b]pyridazine derivative) dissolved in DMSO

  • Positive control: Combretastatin A-4 (CA-4) or Nocodazole

  • Negative control: Paclitaxel (promotes polymerization)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm.[11]

  • 96-well half-area plates

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin on ice in polymerization buffer to a final concentration of 2-3 mg/mL.

    • Prepare a 2X polymerization reaction mix by adding GTP to the tubulin solution to a final concentration of 2 mM. Keep on ice.

    • Prepare serial dilutions of the test compound and controls in polymerization buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup (on ice):

    • Add 50 µL of the 2X tubulin/GTP mix to each well of a pre-chilled 96-well plate.

    • Add 50 µL of the diluted test compound, control, or vehicle (buffer with DMSO) to the appropriate wells.

  • Measurement:

    • Immediately place the plate into the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[12]

  • Data Analysis:

    • Plot absorbance (OD340) versus time for each concentration.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the IC50 value for inhibition of tubulin polymerization by fitting the data to a dose-response curve.

Causality and Validation: This cell-free system provides direct evidence that the compound interacts with tubulin.[13] Comparing the activity to known inhibitors (CA-4) and promoters (paclitaxel) validates the assay's performance and contextualizes the potency of the test compound.[1]

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, SGC-7901, HT-1080)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound and controls dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against compound concentration and fitting to a dose-response curve.[2]

Causality and Validation: A potent IC50 value in this assay suggests the compound can effectively kill cancer cells.[1] Correlating this data with the tubulin polymerization assay results strengthens the hypothesis that the antiproliferative effect is due to microtubule disruption.

Protocol 3: Immunofluorescence Microscopy of Microtubule Network

This protocol allows for the direct visualization of the effects of triazolo[4,3-b]pyridazines on the cellular microtubule network.[14]

Materials:

  • Cells (e.g., A549) grown on glass coverslips in a 24-well plate

  • Test compound at a relevant concentration (e.g., 2x IC50)

  • Fixative: Ice-cold methanol or 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 3% BSA in PBS

  • Primary antibody: Mouse anti-α-tubulin or anti-β-tubulin antibody

  • Secondary antibody: FITC- or Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the test compound or vehicle for 12-24 hours.[1]

  • Fixation:

    • Wash cells twice with warm PBS.

    • Fix with ice-cold methanol for 5 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[15]

  • Permeabilization (if using PFA): Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 3% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with the primary anti-tubulin antibody (diluted in 1.5% BSA/PBS) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in 1.5% BSA/PBS) for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash once with PBS and mount the coverslip onto a glass slide using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Untreated cells should display a well-organized, filamentous microtubule network, while treated cells are expected to show diffuse tubulin staining and disrupted microtubules.[16]

Causality and Validation: This qualitative assay provides powerful visual confirmation that the compound disrupts the microtubule cytoskeleton within the cell, directly linking the biochemical activity (Protocol 1) to the cellular phenotype (Protocol 2).[1]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in each phase of the cell cycle (G1, S, G2/M), allowing for the detection of cell cycle arrest induced by the test compound.

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • Test compound

  • PBS

  • Trypsin-EDTA

  • Fixative: 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) or for different time points (e.g., 12, 24, 48 hours).[1]

  • Cell Harvesting and Fixation:

    • Collect both floating and attached cells by trypsinization.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet and add cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix overnight at -20°C.[17]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G1, S, and G2/M phases.

    • An accumulation of cells in the G2/M phase peak indicates that the compound is arresting the cell cycle at this checkpoint, consistent with the mechanism of antitubulin agents.[1][9]

Causality and Validation: A significant increase in the G2/M population provides strong evidence that the compound's antiproliferative activity is mediated by mitotic arrest, a hallmark of microtubule-targeting agents.[1][18]

Conclusion

The[1][4][6]triazolo[4,3-b]pyridazine scaffold represents a versatile and potent platform for the development of novel antitubulin agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial biochemical screening to the characterization of their cellular mechanism of action. By combining these methodologies, researchers can effectively identify and optimize lead candidates for further preclinical and clinical development in the field of oncology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Triazolo[4,3-b]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[4,3-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this synthetic procedure. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high yields of your target compounds.

The synthesis of the triazolo[4,3-b]pyridazine core is a critical step in the development of numerous compounds with significant therapeutic potential, including anticancer and antiviral agents.[1] A prevalent and effective method for constructing this bicyclic system is the oxidative intramolecular cyclization of an appropriate pyridazinyl hydrazone. This guide will primarily focus on this widely used synthetic route.

General Synthetic Workflow

The typical synthetic route to triazolo[4,3-b]pyridazines involves a two-step process:

  • Hydrazone Formation: Condensation of a 3-hydrazinopyridazine derivative with an aldehyde or ketone.

  • Oxidative Cyclization: Intramolecular cyclization of the resulting hydrazone in the presence of an oxidizing agent to form the final triazolo[4,3-b]pyridazine product.

This workflow is illustrated in the diagram below:

Synthesis Workflow start 3-Hydrazinopyridazine Derivative hydrazone Pyridazinyl Hydrazone (Intermediate) start->hydrazone Condensation aldehyde Aldehyde / Ketone aldehyde->hydrazone product Triazolo[4,3-b]pyridazine (Final Product) hydrazone->product Oxidative Cyclization oxidant Oxidizing Agent (e.g., IBD) oxidant->product

Caption: General workflow for triazolo[4,3-b]pyridazine synthesis.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Part 1: Hydrazone Formation

The formation of the pyridazinyl hydrazone is a crucial first step. While often straightforward, several issues can arise.

Question 1: I am observing low or incomplete conversion of my 3-hydrazinopyridazine to the hydrazone. What could be the cause and how can I improve the yield?

Answer:

Low yields in hydrazone formation are typically due to one or more of the following factors:

  • Reversibility of the Reaction: Hydrazone formation is a reversible equilibrium reaction.[2] To drive the equilibrium towards the product, it's essential to remove the water byproduct as it forms.

    • Troubleshooting Tip: If your reaction is stalling, consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene). Alternatively, adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective.

  • Purity of Starting Materials: Impurities in either the 3-hydrazinopyridazine or the aldehyde/ketone can interfere with the reaction. The hydrazine starting material can be particularly susceptible to degradation.

    • Troubleshooting Tip: Ensure your aldehyde is free of any corresponding carboxylic acid, which can form upon air oxidation. Use freshly distilled or purified aldehydes if necessary. Check the purity of your 3-hydrazinopyridazine by NMR or LC-MS before use.

  • Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction rate and equilibrium position.

    • Troubleshooting Tip: Ethanol is a commonly used solvent and often gives good results.[3] Adding a catalytic amount of acid (e.g., a few drops of glacial acetic acid) can accelerate the reaction. However, be cautious with acid-labile functional groups. The optimal pH for hydrazone formation is typically mildly acidic (around 4-5).[4]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl compound can slow down the reaction.

    • Troubleshooting Tip: For sterically hindered substrates, you may need to increase the reaction temperature and/or extend the reaction time.

Question 2: My hydrazone product appears to be unstable or decomposes upon isolation. How can I handle it?

Answer:

Some hydrazones can be unstable, particularly if they are not crystalline.

  • Troubleshooting Tip: If you suspect your hydrazone is unstable, it is often best to use it in the next step without isolation. After the hydrazone formation is complete (as monitored by TLC), you can directly proceed to the oxidative cyclization step by adding the oxidant to the reaction mixture. This "one-pot" approach can often improve the overall yield.[5]

Part 2: Oxidative Cyclization

The oxidative cyclization is the key ring-forming step. The choice of oxidant and reaction conditions are critical for success. Iodobenzene diacetate (IBD) is a commonly used and effective oxidant for this transformation.

Question 3: I am getting a low yield of my desired triazolo[4,3-b]pyridazine after the oxidative cyclization step. What are the likely causes?

Answer:

Low yields in the cyclization step can often be traced to the following:

  • Oxidant Activity: The quality and amount of the oxidant are crucial.

    • Troubleshooting Tip: Iodobenzene diacetate (IBD) is a reliable oxidant for this reaction.[6] Ensure your IBD is of high quality. It's often beneficial to use a slight excess of IBD (e.g., 1.1-1.2 equivalents) to ensure complete conversion.

  • Reaction Temperature: The temperature needs to be carefully controlled.

    • Troubleshooting Tip: Many oxidative cyclizations with IBD proceed efficiently at room temperature.[6] However, for less reactive substrates, gentle heating (e.g., 40-50 °C) may be required. Monitor the reaction by TLC to avoid overheating, which can lead to byproduct formation.

  • Solvent Choice: The solvent can influence the solubility of the reactants and the reaction rate.

    • Troubleshooting Tip: Dichloromethane (DCM) and chloroform are commonly used solvents for IBD-mediated cyclizations. Acetonitrile can also be a good option. Ensure your solvent is dry, as water can sometimes interfere with the reaction.

  • Substituent Effects: The electronic nature of the substituents on the aromatic rings can influence the ease of cyclization.

    • Troubleshooting Tip: Electron-donating groups on the aromatic ring of the hydrazone generally facilitate the cyclization, while electron-withdrawing groups can make it more difficult. For substrates with electron-withdrawing groups, you may need to use more forcing conditions (higher temperature, longer reaction time).[7]

Question 4: I am observing multiple spots on my TLC plate after the cyclization reaction, indicating the formation of byproducts. What are these byproducts and how can I minimize them?

Answer:

The formation of byproducts is a common challenge. Potential side reactions include:

  • Incomplete Cyclization: The starting hydrazone may remain if the reaction does not go to completion.

    • Troubleshooting Tip: As mentioned before, ensure you are using a sufficient amount of a high-quality oxidant and that the reaction is allowed to run for an adequate amount of time. Monitor the disappearance of the starting hydrazone spot by TLC.

  • Over-oxidation: While less common with IBD, other functional groups in your molecule could be sensitive to oxidation.

    • Troubleshooting Tip: If you suspect over-oxidation, try running the reaction at a lower temperature or for a shorter duration.

  • Formation of Isomers: Depending on the substitution pattern of your starting materials, the formation of regioisomers could be possible, although this is less common in the standard synthesis of the triazolo[4,3-b]pyridazine core.

Troubleshooting Workflow for Low Yield/Byproduct Formation in Oxidative Cyclization:

Troubleshooting_Cyclization start Low Yield or Byproducts Observed check_oxidant Check Oxidant Quality and Stoichiometry (1.1-1.2 eq IBD) start->check_oxidant adjust_temp Optimize Reaction Temperature (Start at RT, gently heat if needed) check_oxidant->adjust_temp Oxidant OK check_solvent Verify Solvent is Dry and Appropriate (DCM, CHCl3, or ACN) adjust_temp->check_solvent Temp Optimized monitor_tlc Monitor Reaction Progress Closely with TLC check_solvent->monitor_tlc Solvent OK successful Improved Yield and Purity Achieved monitor_tlc->successful

Caption: Decision-making workflow for troubleshooting oxidative cyclization.

Part 3: Purification and Characterization

Question 5: I am having difficulty purifying my final triazolo[4,3-b]pyridazine product. What are the recommended purification methods?

Answer:

Purification can sometimes be challenging due to the polarity of the product.

  • Recrystallization: This is often the most effective method for obtaining highly pure material.

    • Troubleshooting Tip: Ethanol is a commonly used solvent for the recrystallization of triazolo[4,3-b]pyridazines.[3][8] If your compound is too soluble in ethanol, you can try a solvent/anti-solvent system, such as dissolving it in a minimum amount of hot DCM or chloroform and then slowly adding hexane or petroleum ether until precipitation occurs.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a good alternative.

    • Troubleshooting Tip: A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether. The polarity of the eluent can be adjusted based on the polarity of your compound as determined by TLC. For more polar compounds, adding a small amount of methanol to the eluent may be necessary.

Question 6: What are the key characteristic signals I should look for in the 1H and 13C NMR spectra to confirm the formation of my triazolo[4,3-b]pyridazine product?

Answer:

The NMR spectra of triazolo[4,3-b]pyridazines have several characteristic features:

  • 1H NMR:

    • You should see the disappearance of the N-H proton of the hydrazone.

    • The protons on the pyridazine ring typically appear as doublets in the aromatic region. For example, in 6-chloro-3-phenyl-[2][3][6]triazolo[4,3-b]pyridazine, you would expect to see two doublets for the pyridazine protons.[3]

    • The protons of the substituent at the 3-position will also be present in the expected regions.

  • 13C NMR:

    • You will observe the characteristic signals for the carbons of the fused ring system. The chemical shifts will be influenced by the substituents. For example, in N′-(3-(4-methoxyphenyl)-[2][3][6]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide, the carbon signals for the triazolopyridazine core appear in the range of 114-160 ppm.[3]

It is always recommended to compare your spectral data with literature values for similar compounds if available.

Experimental Protocols

General Procedure for the Synthesis of 3,6-Disubstituted-[2][3][6]triazolo[4,3-b]pyridazines

Step 1: Hydrazone Formation

  • To a solution of the appropriate 3-hydrazino-6-substituted-pyridazine (1.0 eq.) in absolute ethanol, add the corresponding aromatic aldehyde (1.0-1.1 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature. The hydrazone product often precipitates out of solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Oxidative Cyclization

  • Dissolve the pyridazinyl hydrazone (1.0 eq.) in dichloromethane (DCM).

  • To this solution, add iodobenzene diacetate (IBD) (1.1-1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of Triazolo[4,3-b]pyridazines

Starting HydrazinopyridazineAldehydeOxidantSolventTemp. (°C)Time (h)Yield (%)Reference
6-Hydrazinyl-3-phenyl-[2][3][6]triazolo[4,3-b]pyridazine4-HydroxybenzaldehydeIBDEthanol80472[8]
6-Hydrazinyl-3-(4-methoxyphenyl)-[2][3][6]triazolo[4,3-b]pyridazineBenzaldehydeIBDEthanol804-[3]
3-Hydrazino-6-chloropyridazineVarious aromatic aldehydesIBDDCMRT1-3-[3]
6-Hydrazino-3-(p-tolyl)-[2][3][6]triazolo[4,3-b]pyridazine4-NitrobenzaldehydeIBDEthanol804-[3]

Note: Yields are for the final triazolo[4,3-b]pyridazine product after cyclization.

References

Common side reactions in the synthesis oftriazolo[4,3-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[4,3-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental observations, providing you with the insights needed to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Triazolo[4,3-b]pyridazine Product

Question: I am following a standard procedure for the cyclization of a 6-hydrazinylpyridazine derivative, but my yields are consistently low. What are the potential causes and how can I improve them?

Answer: Low yields in the synthesis of triazolo[4,3-b]pyridazines can often be attributed to several factors, primarily incomplete cyclization or the formation of stable, unreactive intermediates. Let's break down the common culprits and their solutions.

Root Cause Analysis:

  • Incomplete Cyclization: The final ring-closing step to form the triazole ring is often the most challenging. This can be due to insufficient activation of the reacting groups or steric hindrance.

  • Formation of Stable Hydrazone Intermediates: In many synthetic routes, a hydrazone is formed as an intermediate.[1][2] These intermediates can sometimes be highly stable and may not readily cyclize under the applied reaction conditions.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. A reaction that is too cool may not have enough energy to overcome the activation barrier for cyclization, while excessive heat can lead to degradation.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Ensure your 6-hydrazinylpyridazine precursor is pure. Impurities can interfere with the reaction.

  • Optimize Reaction Temperature: If you suspect incomplete cyclization, a stepwise increase in the reaction temperature may be beneficial. Monitor the reaction by TLC or LC-MS to track the consumption of the intermediate and the formation of the product.

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate. If you are using a non-polar solvent, consider switching to a more polar, high-boiling solvent like DMF, DMSO, or glacial acetic acid to facilitate the cyclization.[1]

  • Catalyst Choice: For oxidative cyclization routes, ensure your oxidizing agent (e.g., ferric chloride) is fresh and used in the correct stoichiometric amount.[1] For acid-catalyzed cyclizations, consider screening different acids (e.g., p-toluenesulfonic acid, acetic acid) to find the most effective one for your specific substrate.

Visualizing the Problem: Incomplete Cyclization

G cluster_main Desired Reaction Pathway cluster_side Problem Area Starting_Material 6-Hydrazinylpyridazine Derivative Intermediate Hydrazone Intermediate Starting_Material->Intermediate Condensation Product Triazolo[4,3-b]pyridazine Intermediate->Product Cyclization Stable_Intermediate Stable/Unreactive Hydrazone Intermediate->Stable_Intermediate High Stability

Caption: Incomplete cyclization due to a stable hydrazone intermediate.

Issue 2: Formation of an Unexpected Isomer

Question: My spectral data (NMR, MS) suggests the presence of an isomer along with my target triazolo[4,3-b]pyridazine. What could this be and how did it form?

Answer: The formation of isomers is a common side reaction, particularly when the precursors have multiple reactive sites. In the context of triazolopyridazines, the most likely isomeric byproduct is a[1][3][4]triazolo[1,5-b]pyridazine.

Mechanistic Insight:

The formation of the [4,3-b] versus the [1,5-b] isomer is often dictated by the reaction mechanism, specifically which nitrogen atom of the hydrazine moiety initiates the cyclization. While the synthesis of[1][3][4]triazolo[4,3-b]pyridazines is common, alternative cyclization pathways can lead to other fused systems.[3]

Troubleshooting and Characterization:

  • Thorough Spectroscopic Analysis: Carefully analyze your 1H and 13C NMR spectra. The chemical shifts of the protons and carbons on the pyridazine ring will be different for the two isomers. 2D NMR techniques like HMBC and NOESY can be invaluable in confirming the connectivity and spatial relationships to definitively identify the isomer.

  • Control of Reaction Conditions: The regioselectivity of the cyclization can sometimes be influenced by the reaction conditions.

    • Acid/Base Catalysis: The choice of an acidic or basic catalyst can influence which nitrogen atom of the hydrazine is more nucleophilic.

    • Temperature: In some cases, one isomer may be the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable and formed at higher temperatures). Running the reaction at a lower temperature might favor the formation of the desired isomer.

  • Purification: If the formation of the isomer cannot be suppressed, careful purification is necessary.

    • Column Chromatography: A well-optimized silica gel column chromatography with a suitable solvent system can often separate the isomers.

    • Recrystallization: If there is a significant difference in the solubility of the two isomers, recrystallization can be an effective purification method.[1]

Visualizing Isomer Formation:

G Precursor Common Precursor Pathway_A Cyclization Pathway A Precursor->Pathway_A Pathway_B Cyclization Pathway B Precursor->Pathway_B Product_A Triazolo[4,3-b]pyridazine (Desired Product) Pathway_A->Product_A Product_B Isomeric Byproduct (e.g., Triazolo[1,5-b]pyridazine) Pathway_B->Product_B

Caption: Competing cyclization pathways leading to isomeric products.

Issue 3: Presence of Starting Materials in the Final Product

Question: Even after extending the reaction time, I still see unreacted starting materials in my crude product. How can I drive the reaction to completion and simplify purification?

Answer: The presence of unreacted starting materials is a common issue that points to either a reversible reaction, deactivation of reagents, or an equilibrium that disfavors product formation under the current conditions.

Potential Causes and Solutions:

  • Reversible Reaction: Some condensation reactions are reversible. The removal of a small molecule byproduct, such as water, can drive the reaction to completion according to Le Chatelier's principle.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water if applicable to your solvent system. Alternatively, the addition of a dehydrating agent like molecular sieves can be effective.

  • Stoichiometry of Reagents: An incorrect stoichiometry can lead to unreacted starting materials.

    • Solution: Carefully check the molar ratios of your reactants. In some cases, using a slight excess of one of the reagents can help to consume the other completely.[5]

  • Reaction Monitoring: It is crucial to accurately determine when the reaction has reached completion.

    • Solution: Utilize TLC or LC-MS to monitor the disappearance of the limiting reagent. Sometimes, a reaction may appear to have stalled when it is simply proceeding very slowly.

Purification Strategies:

If driving the reaction to completion is not feasible, a robust purification strategy is necessary.

Technique When to Use Considerations
Recrystallization When the product and starting materials have significantly different solubilities in a particular solvent.[1]A good choice for obtaining highly pure crystalline products.
Column Chromatography When the product and impurities have different polarities.The most versatile method for separating complex mixtures.
Acid-Base Extraction If the starting material or product has an acidic or basic functional group that the other lacks.A simple and effective workup procedure to remove certain impurities.

References

Technical Support Center: Purification of Triazolo[4,3-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of triazolo[4,3-b]pyridazine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this important class of N-heterocyclic compounds. The unique electronic properties and polarity of the triazolo[4,3-b]pyridazine scaffold can present specific purification hurdles. This resource offers practical, field-proven insights to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying triazolo[4,3-b]pyridazine analogs?

The main challenges stem from the inherent polarity and the presence of multiple nitrogen atoms in the triazolo[4,3-b]pyridazine core. These characteristics can lead to:

  • Strong interactions with stationary phases: The basic nitrogen atoms can interact strongly with acidic silanol groups on standard silica gel, leading to issues like peak tailing, streaking, and in some cases, irreversible adsorption of the compound.[1]

  • Poor retention in reversed-phase chromatography: Due to their polarity, these compounds may have limited retention on non-polar stationary phases like C18, causing them to elute quickly and co-elute with polar impurities.[1][2]

  • Solubility issues: Finding a suitable solvent system for both chromatography and crystallization can be challenging due to the unique solubility profile of these analogs.

  • Co-elution with structurally similar impurities: Side products or unreacted starting materials from the synthesis can have similar polarities to the target compound, making separation difficult.

Q2: Which purification technique is generally the most effective for triazolo[4,3-b]pyridazine analogs?

There is no single "best" technique, as the optimal method depends on the specific properties of your analog (e.g., polarity, functional groups, and stability) and the nature of the impurities. However, a combination of techniques is often most effective. The most commonly employed methods are:

  • Column Chromatography: This is the workhorse for purifying these analogs. The choice between normal-phase, reversed-phase, or other techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) is crucial.[1][2]

  • Crystallization: When applicable, crystallization is an excellent method for achieving high purity, especially for removing trace impurities after an initial chromatographic step.

  • Acid-Base Extraction: This can be a powerful preliminary purification step to remove non-basic or non-acidic impurities.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of your triazolo[4,3-b]pyridazine analogs.

Issues in Column Chromatography

Problem: Poor peak shape (tailing, streaking) and low recovery in normal-phase chromatography on silica gel.

Cause: This is often due to strong interactions between the basic nitrogen atoms of the triazolo[4,3-b]pyridazine ring and the acidic silanol groups on the silica surface.

Solutions:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Typically, 0.1-1% (v/v) of an amine base is added to the eluent. This neutralizes the acidic sites on the silica, preventing strong adsorption of the basic analyte.

    • Ammonia: For very basic compounds, a mobile phase saturated with ammonia (e.g., DCM/MeOH saturated with NH3) can be effective.

  • Switch to a Less Acidic Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Deactivated Silica: Commercially available deactivated silica gels can also be used.

  • Employ Flash Chromatography: Running the column quickly (flash chromatography) minimizes the contact time between your compound and the stationary phase, which can reduce degradation and irreversible adsorption.[3]

Problem: The compound elutes too quickly with no separation in reversed-phase chromatography (RPC).

Cause: The triazolo[4,3-b]pyridazine analog is too polar and has insufficient hydrophobic interaction with the non-polar stationary phase (e.g., C18).[1][4]

Solutions:

  • Use a Highly Aqueous Mobile Phase: Start with a high percentage of water in your mobile phase (e.g., 95% water, 5% acetonitrile or methanol) and gradually increase the organic content. Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[5]

  • Adjust the Mobile Phase pH:

    • Acidic pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) can protonate the basic nitrogens. This can sometimes increase retention on certain stationary phases, although it can also decrease it. The effect should be determined empirically. Using an acidic modifier can also improve peak shape.[2]

  • Switch to a More Retentive Stationary Phase:

    • Polar-Embedded Phases: Use reversed-phase columns with polar-embedded groups (e.g., amide or carbamate). These phases provide an alternative interaction mechanism and can offer better retention for polar compounds.[5]

    • Phenyl-Hexyl Phases: These columns offer pi-pi interactions, which can be beneficial for aromatic heterocycles.[5]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in RPC.[2][5] It uses a polar stationary phase (like silica or a diol-based phase) with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

Workflow for Selecting a Chromatography Method

Caption: Decision tree for selecting an appropriate chromatography method.

Crystallization Challenges

Problem: The compound oils out or fails to crystallize.

Cause: This can be due to the presence of impurities that inhibit crystal lattice formation, selection of an inappropriate solvent system, or cooling the solution too quickly.

Solutions:

  • Solvent System Selection:

    • Systematic Screening: Use a systematic approach to screen for a suitable crystallization solvent. A good solvent will dissolve the compound when hot but not at room temperature.[3]

    • Binary Solvent Systems: Often, a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) is effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[3]

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.

  • Pre-purification: If significant impurities are present, it is often necessary to perform a preliminary purification by column chromatography before attempting crystallization.

Chiral Purification of Enantiomeric Analogs

Problem: Inability to separate enantiomers of a chiral triazolo[4,3-b]pyridazine analog.

Cause: The enantiomers have identical physical properties in a non-chiral environment, requiring a chiral selector for separation.

Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers.

    • Chiral Stationary Phases (CSPs): A variety of CSPs are available, based on different chiral selectors. For nitrogen-containing heterocycles, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point.[6][7] Macrocyclic glycopeptide selectors can also be effective.[6]

    • Mobile Phase Optimization: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) can significantly impact the separation.[6][7] A screening of different mobile phases with a few selected CSPs is often necessary to find the optimal conditions.

  • Indirect Separation:

    • Diastereomer Formation: React the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography or crystallization. The chiral auxiliary can then be cleaved to yield the pure enantiomers.

Experimental Protocol: General Method for Normal-Phase Flash Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude triazolo[4,3-b]pyridazine analog in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If solubility is an issue, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., hexane or cyclohexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). For triazolo[4,3-b]pyridazine analogs, a gradient of ethyl acetate in cyclohexane or methanol in dichloromethane is common.[8] Remember to add 0.1-1% triethylamine to the mobile phase if peak tailing is observed.

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[3]

Data Summary Table: Common Chromatographic Conditions for Triazolo-pyridazine Analogs

Chromatography ModeStationary PhaseTypical Mobile Phase SystemModifierTarget AnalytesReference
Normal-Phase Silica GelEthyl acetate/Cyclohexane0.1-1% TriethylamineModerately polar analogs[8]
Dichloromethane/Methanol0.1-1% TriethylaminePolar analogs[9]
Reversed-Phase C18Water/Acetonitrile or Water/Methanol0.1% Formic Acid or TFAAnalogs with some hydrophobic character[2][10]
HILIC Silica, Diol, or AmideAcetonitrile/Aqueous BufferAmmonium formate/acetateHighly polar analogs[2]
Chiral Derivatized Cellulose/AmyloseHexane/Isopropanol or other modesVariesEnantiomeric mixtures[6][11]

References

Technical Support Center: Synthesis of Triazolo[4,3-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Privileged Scaffold

Welcome to the technical support guide for the synthesis of triazolo[4,3-b]pyridazin-6-amine and its derivatives. This fused heterocyclic system is a cornerstone scaffold in medicinal chemistry, forming the core of numerous compounds investigated for their diverse biological activities.[1][2] The synthetic route, while well-established, presents several critical junctures where yields can be compromised due to side reactions, incomplete conversions, or challenging purifications.

As your scientific partner, this guide is designed to move beyond simple protocols. It provides a framework for understanding the 'why' behind each step, enabling you to troubleshoot effectively and optimize your reaction outcomes. We will dissect the common multi-step synthesis, focusing on the key transformations and their inherent challenges.

The typical synthetic pathway proceeds as follows:

Synthetic_Workflow A Maleic Anhydride B 3,6-Dichloropyridazine A->B  Hydrazine;  Chlorination (e.g., POCl₃) C 3-Chloro-6-hydrazinylpyridazine B->C  Hydrazine Hydrate  (Selective Substitution) D 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine C->D  Cyclization  (e.g., Formic Acid) E Triazolo[4,3-b]pyridazin-6-amine D->E  Amination  (e.g., NH₃ source)

Figure 1: General synthetic workflow for triazolo[4,3-b]pyridazin-6-amine.

This guide is structured as a series of frequently asked questions that directly address the most common and critical issues encountered during this synthesis.

Troubleshooting Guide & FAQs

Q1: My overall yield is disappointingly low. Which stage is the most likely culprit and where should I begin my investigation?

A low overall yield in a multi-step synthesis is often due to a cumulative loss across all stages, but typically one or two steps are disproportionately problematic. For the triazolo[4,3-b]pyridazine synthesis, the two most critical, yield-defining stages are:

  • Selective Mono-substitution of 3,6-Dichloropyridazine: The reaction with hydrazine must be carefully controlled to prevent the formation of the di-substituted byproduct, 3,6-dihydrazinylpyridazine. This side product is often difficult to separate and represents a direct loss of your key intermediate. See Q2 for a deep dive into optimizing this step.

  • Triazole Ring Cyclization: The intramolecular cyclization of 3-chloro-6-hydrazinylpyridazine to form the fused triazole ring can be inefficient. Incomplete reaction, instability of the starting material, or side reactions with the cyclizing agent (especially formic acid) can significantly reduce the yield of your chlorinated triazolopyridazine intermediate. Refer to Q3 for detailed troubleshooting.

Actionable Advice: Begin by analyzing the purity and yield of the intermediates at these two specific points. Run a small-scale reaction and take aliquots for TLC or LC-MS analysis after the hydrazinolysis and after the cyclization. This will pinpoint the problematic transformation and allow you to focus your optimization efforts where they will have the greatest impact.

Q2: During the reaction of 3,6-dichloropyridazine with hydrazine, I'm getting significant amounts of the di-substituted byproduct. How can I improve selectivity for the desired mono-substituted product?

This is the most common challenge in the early stages of the synthesis. The two chlorine atoms on the pyridazine ring have similar reactivity, making selective mono-substitution a kinetic challenge. The key is to manipulate the reaction conditions to favor the first substitution while disfavoring the second.

Causality: The formation of the di-hydrazinyl byproduct is driven by an excess of hydrazine, elevated temperatures, and prolonged reaction times, which provide the necessary activation energy for the second, less favorable substitution to occur.

Troubleshooting Strategies:

  • Stoichiometry is Critical: Use a slight excess, but not a large excess, of hydrazine hydrate. A common starting point is 1.1 to 1.5 equivalents. A large excess will dramatically increase the rate of the second substitution.

  • Temperature Control: This is your most powerful tool. The reaction should be run at low to moderate temperatures. Starting the reaction at 0-5 °C and allowing it to slowly warm to room temperature is a standard approach. High temperatures (reflux) will almost certainly lead to poor selectivity.

  • Controlled Addition: Add the hydrazine hydrate solution dropwise to the solution of 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol, isopropanol). This maintains a low instantaneous concentration of the nucleophile, further favoring mono-substitution.

  • Reaction Monitoring: Monitor the reaction closely using TLC. Once the starting 3,6-dichloropyridazine is consumed, quench the reaction promptly to prevent the subsequent formation of the di-substituted product.

The following diagram illustrates the kinetic control principle:

Selectivity_Control cluster_0 Reaction Pathway cluster_1 Control Strategy A 3,6-Dichloropyridazine B 3-Chloro-6-hydrazinylpyridazine (Desired Product) A->B +1 eq Hydrazine (Fast, k₁) C 3,6-Dihydrazinylpyridazine (Byproduct) B->C +1 eq Hydrazine (Slower, k₂) Temp Low Temperature Temp->B Reduces k₂ >> k₁ Stoich Controlled Stoichiometry Stoich->B Limits available nucleophile Time Monitor & Quench Time->B Prevents over-reaction

Figure 2: Kinetic control strategy for selective mono-hydrazinolysis.

Data Summary: Optimizing Mono-substitution

ParameterCondition to Favor Mono-substitutionCondition to Avoid (Favors Di-substitution)Rationale
Temperature 0 °C to Room TemperatureRefluxing Temperatures (>60 °C)Lowers the kinetic energy, making the second, higher-activation-energy substitution less likely.
Hydrazine Eq. 1.1 - 1.5 equivalents> 2.0 equivalentsLimits the concentration of the nucleophile, reducing the statistical probability of a second attack.
Addition Method Slow, dropwise additionRapid, bulk additionMaintains a low instantaneous concentration of hydrazine.
Solvent Alcohols (Ethanol, n-Butanol)Aprotic solvents (less common)Protic solvents can solvate the nucleophile, slightly moderating its reactivity.[3]
Q3: The triazole ring cyclization using formic acid is sluggish and gives a messy product profile. What's going wrong?

The cyclization of the hydrazinylpyridazine with a one-carbon electrophile like formic acid is an essential ring-closing step.[3] Two primary issues can arise here: incomplete reaction and an unexpected side reaction.

Problem A: Incomplete Cyclization

  • Causality: The reaction is an acid-catalyzed intramolecular nucleophilic acyl substitution/dehydration. Insufficient acid catalysis (if using an orthoester) or insufficient heat can cause the reaction to stall. Refluxing in formic acid is the most common method.

  • Solution: Ensure you are using a sufficient excess of the cyclizing agent. When using formic acid, it often serves as both the reagent and the solvent. Refluxing for several hours (typically 4-8h) is required to drive the reaction to completion. Monitor by TLC until the starting hydrazinyl intermediate is fully consumed.

Problem B: Side Product Formation (N-Formylation)

  • Causality: Hydrazides can be acylated by formic acid.[4] This leads to the formation of an N-formylhydrazide intermediate. While this intermediate can sometimes cyclize under forcing conditions, it can also appear as a stable, undesired byproduct, complicating purification and lowering the yield. The rate of formylation can be surprisingly fast.[4]

  • Solution:

    • Alternative Reagents: Consider using triethyl orthoformate with a catalytic amount of a strong acid (e.g., p-TsOH). This reagent is less prone to the stable formylation side reaction and often gives cleaner conversions, albeit sometimes requiring longer reaction times or higher temperatures.

    • Post-Reaction Treatment: If you suspect formylation has occurred, the formyl group can sometimes be removed by treating the crude product with a base or a different nucleophile like hydrazine, though this adds steps to your synthesis.[4]

Cyclization_Pathway A 3-Chloro-6-hydrazinylpyridazine C Desired Cyclization (Intramolecular Acylation) A->C Desired Path D Side Reaction (N-Formylation) A->D Competing Path B Formic Acid (HCOOH) B->C B->D E 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (Product) C->E Dehydration F N'-formyl-N'-(6-chloropyridazin-3-yl)formohydrazide (Byproduct) D->F

Figure 3: Competing pathways during cyclization with formic acid.
Q4: The final amination of 6-chloro-[5][6][7]triazolo[4,3-b]pyridazine is not working. How can I install the C6-amine?

This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fused triazolopyridazine ring system activates the C6 position towards nucleophilic attack. However, the reaction can still be challenging.

Causality: Low reactivity can be due to an insufficiently powerful nucleophile, poor solvent choice, or inadequate temperature.

Troubleshooting Strategies:

  • Choice of Amine Source:

    • Ammonia Gas/Ammonium Hydroxide: Bubbling ammonia gas through a solution of the substrate in a suitable solvent (e.g., ethanol) in a sealed pressure vessel is a common method. Alternatively, heating with concentrated ammonium hydroxide in a sealed tube can work.

    • Ammonia Equivalents: Using sodium amide (NaNH₂) is a very strong option but requires strictly anhydrous conditions.

  • Solvent: Polar aprotic solvents like DMF or NMP can accelerate SNAr reactions. However, alcohols like ethanol or n-butanol are also frequently used, especially when using ammonia in a sealed vessel.

  • Temperature and Pressure: These reactions almost always require heat. Temperatures from 100 °C to 150 °C in a sealed pressure vessel are typical. The elevated pressure generated by the heated solvent and ammonia is necessary to drive the reaction.

  • Catalysis: While often not necessary for this specific substrate, some SNAr reactions can be accelerated with copper catalysts (Ullmann condensation conditions) or palladium catalysts (Buchwald-Hartwig amination), though this adds complexity and cost. For a simple amination with ammonia, catalysis is not the first line of defense.

Optimized Experimental Protocols

Protocol 1: Selective Mono-hydrazinolysis of 3,6-Dichloropyridazine

This protocol is optimized for selectivity to minimize di-substitution.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water. The product, 3-chloro-6-hydrazinylpyridazine, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is often of sufficient purity to be carried forward to the next step without further purification.

Protocol 2: Clean Triazole Cyclization using Triethyl Orthoformate

This protocol offers a cleaner alternative to formic acid.

  • Setup: Combine 3-chloro-6-hydrazinylpyridazine (1.0 eq), triethyl orthoformate (5-10 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 120-140 °C) for 6-12 hours. The large excess of triethyl orthoformate often serves as the solvent.

  • Monitoring: Follow the reaction progress by TLC or LC-MS until the starting material is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Evaporate the excess triethyl orthoformate under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield pure 6-chloro-[5][6][7]triazolo[4,3-b]pyridazine.

References

Technical Support Center: Troubleshooting Low Solubility of Triazolo[4,3-b]pyridazine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with triazolo[4,3-b]pyridazine derivatives in their experimental assays. Poor solubility is a common hurdle in drug discovery that can lead to unreliable data and misinterpretation of results.[1][2] This resource provides in-depth troubleshooting strategies and practical protocols to help you overcome these issues and ensure the integrity of your data.

The triazolo[4,3-b]pyridazine core is a nitrogen-rich heterocyclic system.[3] While this scaffold is of significant interest in medicinal chemistry for its diverse biological activities, its planar nature and potential for strong crystal lattice interactions can contribute to low aqueous solubility.[4][5][6] This guide will walk you through a logical troubleshooting workflow, from identifying the root cause of precipitation to implementing effective solubilization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've dissolved my triazolo[4,3-b]pyridazine derivative in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

This is a classic case of a compound "crashing out" of solution and is often related to the difference between kinetic and thermodynamic solubility.[7][8]

  • Kinetic vs. Thermodynamic Solubility: Your initial DMSO stock represents a high-concentration solution where the compound is readily dissolved in an organic solvent. When you dilute this into an aqueous buffer, you are creating a supersaturated state.[8][9] Kinetic solubility is the concentration at which a compound begins to precipitate from this supersaturated solution under a specific set of conditions (e.g., time, temperature).[1][8] This is often higher than the thermodynamic solubility, which is the true equilibrium solubility of the compound in the aqueous buffer.[7][10] The precipitate you observe indicates that the final concentration in your assay exceeds the thermodynamic solubility of the compound in that specific buffer.

  • The Role of DMSO: While DMSO is an excellent solvent for many organic molecules, its concentration in the final assay medium is critical.[2][11] High concentrations of DMSO can be toxic to cells and may alter protein conformation, while too low a concentration may not be sufficient to maintain the solubility of your compound.[12][13][14] Generally, it is recommended to keep the final DMSO concentration at or below 1%, and ideally below 0.5%, to minimize these effects.[12][15]

Troubleshooting Workflow:

dot graph TD { A[Start: Compound Precipitates from DMSO Stock in Aqueous Buffer] --> B{Is the final DMSO concentration > 1%?}; B -- Yes --> C[Reduce final DMSO concentration to <= 1%]; B -- No --> D{Have you tried lowering the compound concentration?}; C --> D; D -- Yes --> E{Does precipitation persist?}; D -- No --> F[Solution: Use lower compound concentration]; E -- Yes --> G[Proceed to Advanced Solubilization Strategies]; E -- No --> H[Problem Solved: Precipitation was concentration-dependent]; G --> I[pH Modification]; G --> J[Co-solvent Optimization]; G --> K[Formulation Approaches]; } graph [fontname="Arial", fontsize=10]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin=0.2]; edge [fontname="Arial", fontsize=9];

caption [label="Initial Troubleshooting Flowchart", fontname="Arial", fontsize=12]; }

Initial Troubleshooting Flowchart

Q2: How can I systematically improve the solubility of my compound in the assay buffer?

A multi-pronged approach is often necessary. Here are several strategies to consider, ranging from simple adjustments to more advanced formulation techniques.

1. pH Modification

The solubility of ionizable compounds is highly dependent on the pH of the solution.[16] Triazolo[4,3-b]pyridazines are nitrogen-containing heterocycles and are likely to have a basic character, meaning their solubility may increase at a lower pH due to protonation.[17][18]

  • Determine the pKa: If the pKa of your compound is known or can be predicted, you can adjust the pH of your assay buffer to be at least 1-2 units away from the pKa to favor the more soluble, ionized form. For a basic compound, this would mean lowering the pH.

  • Empirical pH Screening: If the pKa is unknown, you can perform a simple solubility test across a range of physiologically relevant pH values (e.g., pH 5.0, 6.0, 7.4, 8.0) to identify the optimal pH for your assay, provided the target biology is not adversely affected by the pH change.

Protocol: Small-Scale pH-Solubility Screening

  • Prepare a set of your standard assay buffers, adjusting the pH of each to cover the desired range.

  • In separate microcentrifuge tubes, add your compound from a concentrated DMSO stock to each buffer to achieve the final desired assay concentration. Keep the final DMSO percentage consistent and low (e.g., 1%).

  • Include a "no compound" control for each buffer pH.

  • Incubate the tubes under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

2. Co-Solvent Optimization

While DMSO is the most common co-solvent, others can be used in combination or as alternatives, although their compatibility with the specific assay must be verified.

Co-SolventTypical Starting ConcentrationConsiderations
DMSO ≤ 1%Can cause cellular toxicity at higher concentrations.[12][13][14]
Ethanol ≤ 1%Can also induce cellular stress and may not be as effective as DMSO for highly lipophilic compounds.[12]
Polyethylene Glycol (PEG) 1-5%Generally well-tolerated by cells, but can increase the viscosity of the solution.
Cyclodextrins 1-10 mMCan encapsulate hydrophobic molecules to improve solubility; ensure the cyclodextrin itself does not interfere with the assay.[19][20]

3. Formulation Strategies

For particularly challenging compounds, more advanced formulation approaches may be necessary.[19][21][22] These are typically employed in later stages of drug development but can be adapted for in vitro assays.

  • Solid Dispersions: The compound is dispersed in a carrier matrix at a molecular level, which can enhance its dissolution rate.[21][23]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[19][20]

  • Nanonization: Reducing the particle size of the compound to the nanometer range increases the surface area, which can improve the dissolution rate.[21][24][25]

dot graph G { layout=circo; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Solubility [label="Low Solubility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH [label="pH Adjustment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cosolvent [label="Co-solvents", fillcolor="#FBBC05", fontcolor="#202124"]; Formulation [label="Formulation\nStrategies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentration [label="Concentration\nReduction"]; Temperature [label="Temperature\nControl"];

Solubility -- pH; Solubility -- Cosolvent; Solubility -- Formulation; Solubility -- Concentration; Solubility -- Temperature; }

caption [label="Key Solubility Enhancement Strategies", fontname="Arial", fontsize=12];

Key Solubility Enhancement Strategies

Q3: Could the observed lack of activity of my compound be due to its low solubility?

Absolutely. This is a common source of false negatives in high-throughput screening and other assays.[2]

  • Assay Artifacts: If a compound precipitates, its effective concentration in solution is much lower than the nominal concentration you added.[26][27] This can lead to an underestimation of its true potency.

  • Compound Aggregation: Poorly soluble compounds can form aggregates that can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives.[28][29]

  • Surface Adsorption: Hydrophobic compounds can adsorb to the surfaces of plasticware, further reducing the concentration of the compound available to interact with the biological target.

Best Practices to Avoid Solubility-Related Artifacts:

  • Determine Solubility Early: Measure the kinetic solubility of your compounds in the primary assay buffer before conducting large-scale screening.[1][10]

  • Mind the Dilution: When preparing serial dilutions, it is preferable to dilute the DMSO stock directly into the assay media rather than creating an intermediate aqueous stock, as this minimizes the time the compound spends in a potentially supersaturated state.[2]

  • Incorporate Mixing: Ensure thorough mixing immediately after adding the compound to the assay buffer to facilitate dissolution. However, be aware that vigorous mixing can sometimes promote precipitation.[30]

  • Use Control Compounds: Include both soluble and poorly soluble compounds with known activity (or inactivity) in your assay to help identify potential solubility-driven artifacts.

References

Technical Support Center: Navigating the Scale-Up Synthesis of Triazolopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of triazolopyridazines. This resource is designed for researchers, chemists, and process development professionals to provide in-depth guidance on overcoming the challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide

This section provides solutions to common problems that can arise during the scale-up of triazolopyridazine synthesis.

Issue 1: My reaction yield has significantly dropped upon scaling up.

Probable Causes:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heating or cooling.[1] This can result in thermal gradients, causing localized overheating or under-heating, which may lead to side reactions or incomplete conversion.

  • Poor Mixing: Mixing that is effective in a small flask may be inadequate in a large reactor, leading to poor mass transfer of reactants and localized concentration gradients.[1]

  • Sensitivity to Air and Moisture: Some synthetic routes for triazole derivatives are sensitive to atmospheric conditions. Inadequate inerting of a large reactor can lead to the formation of byproducts.

Solutions:

  • Optimize Heating and Cooling:

    • Protocol: Employ a reactor with a jacketed system for better temperature control. For highly exothermic or endothermic reactions, consider using a continuous flow reactor where the surface-area-to-volume ratio is much higher, allowing for more efficient heat exchange.

    • Causality: A jacketed reactor provides a larger surface area for heat exchange compared to simple heating mantles used in lab-scale setups. Flow chemistry minimizes the reaction volume at any given time, thus improving heat transfer and safety.[2]

  • Enhance Mixing Efficiency:

    • Protocol: Switch from a magnetic stirrer to a mechanical overhead stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure homogeneity throughout the larger volume. The stirring speed should be optimized to ensure good mixing without causing excessive shear, which could degrade sensitive molecules.

    • Causality: Mechanical stirrers provide more power and are more effective at mixing viscous solutions and slurries often encountered in larger-scale reactions.[1]

  • Ensure an Inert Atmosphere:

    • Protocol: Before starting the reaction, thoroughly purge the reactor with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction. For highly sensitive reactions, perform multiple vacuum/inert gas cycles to remove all traces of oxygen.

    • Causality: Removing oxygen and moisture prevents the oxidation of starting materials and intermediates, and avoids side reactions such as the formation of N-oxides.[3]

Issue 2: I am observing a new, significant impurity in my scaled-up batch that was minor or absent at the lab scale.

Probable Causes:

  • Impurity Amplification: Minor side reactions at a small scale can become significant at a larger scale due to longer reaction times or localized "hot spots" from inefficient heat transfer.[1]

  • Isomer Formation: In the synthesis of 1,2,4-triazoles, a common precursor to some triazolopyridazines, thermal rearrangement can lead to a mixture of isomers, and this can be exacerbated at higher temperatures.[4]

  • Starting Material Impurities: The impurity profile of bulk starting materials may differ from that of smaller, high-purity batches used in the lab.

Solutions:

  • Impurity Identification and Mitigation:

    • Protocol: Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using techniques like NMR and mass spectrometry. Once the structure is known, you can often deduce its formation mechanism and adjust the reaction conditions to minimize it. For example, if the impurity is an isomer, lowering the reaction temperature might be effective.[4]

    • Causality: Understanding the impurity's structure is crucial for targeted troubleshooting. For instance, identifying an oxidation product would point towards inadequate inerting.

  • Strict Control of Reaction Parameters:

    • Protocol: Implement strict control over reaction temperature, addition rates of reagents, and reaction time. Use automated reaction monitoring tools if available.

    • Causality: Precise control of reaction parameters ensures reproducibility and minimizes the formation of impurities that are favored under non-optimal conditions.

  • Quality Control of Starting Materials:

    • Protocol: Perform thorough analytical testing (e.g., HPLC, GC-MS) on all batches of starting materials before use in the scale-up synthesis.

    • Causality: Ensuring the purity of starting materials prevents the introduction of impurities that can either be carried through the synthesis or interfere with the reaction.[3]

Workflow for Impurity Identification and Mitigation

A New Impurity Detected in Scale-Up B Isolate Impurity (Prep-HPLC/Column Chromatography) A->B C Characterize Structure (NMR, MS) B->C D Identify Impurity Formation Mechanism C->D E Optimize Reaction Conditions D->E Adjust Temperature, Time, Reagent Addition F Implement Stricter Quality Control D->F Test Starting Materials G Successful Scale-Up with High Purity E->G F->G

Caption: Decision workflow for addressing new impurities in scale-up.

Issue 3: My product is difficult to purify at a larger scale.

Probable Causes:

  • Change in Crystal Form (Polymorphism): The crystallization process can be sensitive to scale, leading to the formation of different polymorphs with altered solubility and filtration characteristics.[5]

  • Formation of an Emulsion During Workup: Vigorous stirring of biphasic mixtures in large reactors can lead to stable emulsions that are difficult to break.

  • Oily Product: The product may not crystallize at a larger scale and instead separates as an oil, which is difficult to handle and purify.

Solutions:

  • Controlled Crystallization:

    • Protocol: Develop a robust crystallization process by carefully controlling the cooling rate, stirring speed, and solvent/antisolvent addition rate. Seeding the solution with a small amount of pure crystalline product can help control the crystal form and size.[6][7]

    • Causality: Controlled crystallization ensures the formation of a consistent and desirable crystal form, which improves filterability and purity.[8]

  • Breaking Emulsions:

    • Protocol: If an emulsion forms, try adding a small amount of a brine solution or a different organic solvent to change the interfacial tension. Alternatively, allow the mixture to stand for an extended period without stirring.

    • Causality: Changing the ionic strength or the nature of the organic phase can destabilize the emulsion, allowing the layers to separate.

  • Inducing Crystallization:

    • Protocol: If the product oils out, try scratching the inside of the reactor with a glass rod (if appropriate for the reactor material) to create nucleation sites. Alternatively, redissolve the oil in a minimal amount of a good solvent and add an antisolvent slowly until turbidity is observed, then allow it to stand.

    • Causality: These techniques provide the necessary energy or change in solubility to overcome the kinetic barrier to nucleation and induce crystallization.

Purification Challenge Potential Solution Underlying Principle
PolymorphismControlled cooling, seedingEnsures consistent crystal lattice formation[5]
Emulsion FormationAddition of brine or different solventAlters interfacial tension to break the emulsion
Oily ProductScratching, slow addition of antisolventInduces nucleation and crystal growth[6]

Frequently Asked Questions (FAQs)

Q1: What are the key process safety considerations when scaling up triazolopyridazine synthesis?

A1: Process safety is paramount during scale-up. Key considerations include:

  • Thermal Stability of Intermediates and Products: Some nitrogen-rich heterocyclic compounds can be thermally unstable.[9][10] It is crucial to determine the decomposition temperature of all intermediates and the final product using techniques like Differential Scanning Calorimetry (DSC).[11][12]

  • Exothermic Reactions: Many reactions in heterocyclic synthesis are exothermic. A reaction calorimetry study should be performed to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR).[12] This data is essential for designing an adequate cooling system to prevent a runaway reaction.

  • Handling of Hazardous Reagents: Many synthetic routes to triazoles and pyridazines involve hazardous reagents such as hydrazines, azides, or strong acids/bases.[3][13] Ensure that appropriate personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed-system transfers) are in place.

Process Safety Evaluation Workflow

A Proposed Scale-Up Synthesis B Identify Potentially Hazardous Steps and Reagents A->B C Thermal Hazard Assessment (DSC, RC1) B->C D Determine Decomposition Temperatures and Heat of Reaction C->D E Design Safe Operating Procedures D->E Define Temperature Limits, Addition Rates F Implement Engineering Controls E->F Specify PPE, Reactor Configuration G Safe Execution of Scale-Up E->G F->G

Caption: A systematic approach to process safety for scale-up.

Q2: How can I choose the right purification method for my scaled-up product?

A2: The choice of purification method depends on the properties of your product and the impurities present.

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.[6] It can be highly effective at removing small amounts of impurities.

  • Column Chromatography: While widely used in the lab, traditional silica gel chromatography can be expensive and generate a lot of waste at a large scale.[14] However, for high-value products or when crystallization is not feasible, it may be necessary. Automated flash chromatography systems can improve efficiency.

  • Distillation: If your product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.

  • Extraction: Liquid-liquid extraction is a common workup procedure that can be scaled up to remove water-soluble or acid/base-labile impurities.

Q3: What are some common synthetic routes to triazolopyridazines and their potential scale-up challenges?

A3: Several synthetic strategies exist for triazolopyridazines, each with its own set of challenges for scale-up.[15][16]

  • From Hydrazinopyridazines: Condensation of a hydrazinopyridazine with a one-carbon synthon (e.g., formic acid, triethyl orthoformate) is a common route.

    • Scale-up Challenge: These reactions often require high temperatures, which can lead to side reactions and impurities. Careful temperature control is crucial.

  • Intramolecular Cyclization: Oxidative N-N bond formation in N-substituted pyridyl amidines or related precursors can yield triazolopyridazines.

    • Scale-up Challenge: The use of oxidants like iodine or lead tetraacetate can be problematic at scale due to cost, toxicity, and waste disposal. Exploring greener oxidative methods is advisable.[17]

  • From Dicarbonyl Compounds: Reaction of a 1,2-dicarbonyl compound with hydrazine hydrate can lead to the pyridazine core, which can then be further functionalized and cyclized to the triazolopyridazine.[13]

    • Scale-up Challenge: Hydrazine hydrate is toxic and must be handled with care. The regioselectivity of the initial condensation can also be an issue, potentially leading to isomeric impurities.

References

Preventing isomer formation duringtriazolo[4,3-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

Welcome to the dedicated technical support center for the synthesis of triazolo[4,3-b]pyridazines. This fused heterocyclic system is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with significant biological activity.[1][2][3][4] However, its synthesis is often complicated by the formation of a regioisomeric byproduct, the triazolo[1,5-a]pyrimidine system, through a process known as the Dimroth rearrangement.[5][6][7] This guide is designed to provide you with in-depth, field-proven insights to help you navigate this challenge, ensuring the regioselective synthesis of your target triazolo[4,3-b]pyridazine. We will delve into the mechanistic underpinnings of isomer formation and provide actionable troubleshooting strategies and detailed protocols to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomer formation in triazolo[4,3-b]pyridazine synthesis?

A1: The principal cause is the Dimroth rearrangement, a common isomerization in nitrogen-containing heterocyclic systems.[6][8][9] In this context, the initially formed, and often desired, kinetically favored triazolo[4,3-b]pyridazine can rearrange under certain conditions to the thermodynamically more stable triazolo[1,5-a]pyrimidine isomer.[5][7] This rearrangement typically involves a ring-opening of the triazole moiety followed by rotation and subsequent ring-closure.[6][9]

Q2: What reaction conditions typically promote the Dimroth rearrangement?

A2: The Dimroth rearrangement is often facilitated by acidic or basic conditions, as well as elevated temperatures.[7] The presence of certain substituents on the heterocyclic core can also influence the rate of rearrangement.[7] For instance, electron-donating groups can stabilize the open-chain intermediate, thereby promoting isomerization.

Q3: How can I differentiate between the triazolo[4,3-b]pyridazine and its triazolo[1,5-a]pyrimidine isomer?

A3: Spectroscopic methods are crucial for distinguishing between these isomers.

  • NMR Spectroscopy: 1H-15N HMBC experiments can be particularly definitive in assigning the correct regioisomer by observing the correlations between protons and the nitrogen atoms of the fused system.[10][11] The chemical shifts of the bridgehead carbons and the protons on the pyridazine ring will also differ significantly between the two isomers.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation of the connectivity of the atoms in the fused ring system.[12][13][14]

  • Melting Point: The two isomeric series often exhibit significantly different melting points.[7]

Q4: Are there any general strategies to favor the formation of the triazolo[4,3-b]pyridazine isomer?

A4: Yes, the key is to employ reaction conditions that favor the kinetic product and minimize the likelihood of rearrangement. This generally involves:

  • Mild Reaction Conditions: Using lower temperatures and avoiding strongly acidic or basic conditions can suppress the Dimroth rearrangement.

  • Choice of Cyclizing Agent: The nature of the reagent used to form the triazole ring can influence the regioselectivity.

  • Rapid Reaction Times: Minimizing the reaction time can help to isolate the kinetic product before it has a chance to rearrange.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Significant formation of the triazolo[1,5-a]pyrimidine isomer. The reaction conditions (e.g., high temperature, prolonged reaction time, acidic/basic environment) are promoting the Dimroth rearrangement.- Lower the reaction temperature. - Reduce the reaction time and monitor progress closely by TLC or LC-MS. - Neutralize the reaction mixture promptly upon completion. - Consider using a milder cyclizing agent.
Low yield of the desired triazolo[4,3-b]pyridazine. - Incomplete cyclization of the hydrazinopyridazine intermediate. - Degradation of starting materials or product under the reaction conditions.- Ensure the hydrazinopyridazine starting material is pure and dry. - Optimize the stoichiometry of the cyclizing agent. - If using an oxidative cyclization, ensure the oxidant is fresh and added at a controlled rate.[5]
Difficulty in separating the two isomers. The isomers have similar polarities, making chromatographic separation challenging.- Explore different solvent systems for column chromatography. A gradient elution may be necessary. - Consider recrystallization from various solvents to selectively crystallize one isomer. - If the isomers are amenable, derivatization to change their physical properties could facilitate separation.
Ambiguous structural assignment of the product. Standard 1H and 13C NMR are insufficient to definitively distinguish between the isomers.- Perform advanced NMR experiments, particularly 1H-15N HMBC, to confirm the nitrogen connectivity.[10][11] - If a crystalline product is obtained, single-crystal X-ray diffraction is the gold standard for structural elucidation.[12][13][14]
Experimental Protocols & Methodologies
General Synthetic Strategy

The most common and reliable route to triazolo[4,3-b]pyridazines involves a two-step sequence:

  • Synthesis of the Hydrazinopyridazine Intermediate: This is typically achieved by the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyridazine ring with hydrazine.

  • Cyclization to Form the Triazole Ring: The hydrazinopyridazine is then cyclized with a one-carbon synthon, such as a carboxylic acid, orthoester, or an aldehyde followed by oxidation, to form the fused triazole ring.

G cluster_0 Step 1: Hydrazinopyridazine Formation cluster_1 Step 2: Triazole Ring Cyclization cluster_2 Isomer Formation Pathway Start 3,6-Dichloropyridazine Intermediate 6-Chloro-3-hydrazinopyridazine Start->Intermediate Nucleophilic Substitution Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product Triazolo[4,3-b]pyridazine Intermediate->Product Cyclization Cyclizing_Agent Carboxylic Acid / Derivative Cyclizing_Agent->Product Isomer Triazolo[1,5-a]pyrimidine Product->Isomer Dimroth Rearrangement (Heat, Acid/Base)

Protocol 1: Synthesis of 6-Chloro-3-(aryl)-[5][12][13]triazolo[4,3-b]pyridazine

This protocol outlines a common method that generally favors the formation of the desired [4,3-b] isomer by controlling the reaction conditions.

Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine

  • To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (1.1 - 1.5 eq) dropwise at room temperature.[15][16]

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 6-chloro-3-hydrazinopyridazine.

Step 2: Cyclization with a Carboxylic Acid

  • A mixture of 6-chloro-3-hydrazinopyridazine (1.0 eq) and the desired carboxylic acid (1.1 eq) is suspended in a high-boiling solvent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2]

  • The mixture is heated at a controlled temperature (start with a lower temperature, e.g., 80-90 °C, and monitor for rearrangement) until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 6-chloro-3-(aryl)-[5][12][13]triazolo[4,3-b]pyridazine.

Causality Behind Experimental Choices:

  • Solvent Choice in Step 1: Ethanol or n-butanol are effective solvents for the nucleophilic substitution, and the product often precipitates upon cooling, simplifying isolation.

  • Use of POCl₃ or PPA in Step 2: These reagents act as both the solvent and the dehydrating agent to facilitate the cyclization of the hydrazide intermediate formed in situ. However, these are harsh conditions, and careful temperature control is necessary to minimize the Dimroth rearrangement.

Protocol 2: Oxidative Cyclization to Mitigate Rearrangement

This alternative approach can provide the desired isomer under milder conditions, thus reducing the risk of the Dimroth rearrangement.

Step 1: Formation of the Hydrazone Intermediate

  • Dissolve 6-chloro-3-hydrazinopyridazine (1.0 eq) in a suitable solvent like ethanol.

  • Add the desired aldehyde (1.0 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature until the formation of the hydrazone is complete (monitored by TLC).

  • The hydrazone may precipitate from the solution and can be isolated by filtration.

Step 2: Oxidative Cyclization

  • Suspend the hydrazone intermediate in a solvent such as dichloromethane (DCM) or acetonitrile.

  • Add an oxidizing agent like iodobenzene diacetate (IBD) or N-bromosuccinimide (NBS) portion-wise at room temperature.[5]

  • Stir the reaction until completion (monitored by TLC).

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench the excess oxidant, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the triazolo[4,3-b]pyridazine.

Causality Behind Experimental Choices:

  • Milder Conditions: This two-step process avoids the high temperatures and strongly acidic conditions often required for direct cyclization with carboxylic acids, thereby disfavoring the Dimroth rearrangement.[5]

  • Oxidizing Agent: IBD and NBS are effective and relatively mild oxidants for this type of cyclization.

G cluster_protocol1 Protocol 1: Direct Cyclization cluster_protocol2 Protocol 2: Oxidative Cyclization P1_Start 6-Chloro-3-hydrazinopyridazine + Carboxylic Acid P1_Conditions High Temperature (POCl₃ or PPA) P1_Start->P1_Conditions P1_Product Triazolo[4,3-b]pyridazine P1_Conditions->P1_Product P1_Isomer Potential for Dimroth Rearrangement P1_Conditions->P1_Isomer P2_Start 6-Chloro-3-hydrazinopyridazine + Aldehyde P2_Hydrazone Hydrazone Intermediate P2_Start->P2_Hydrazone P2_Oxidation Mild Oxidation (e.g., IBD in DCM, RT) P2_Hydrazone->P2_Oxidation P2_Product Triazolo[4,3-b]pyridazine (Favored) P2_Oxidation->P2_Product

References

Technical Support Center: Optimization of Kinase Inhibition Assays for Triazolo[4,3-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with triazolo[4,3-b]pyridazine-based kinase inhibitors. This scaffold is a cornerstone in modern medicinal chemistry, giving rise to potent inhibitors for targets like PIM, c-Met, and JAK kinases.[1][2][3] However, the unique physicochemical properties of this heterocyclic system can present challenges in biochemical assays.

This guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you generate accurate, reproducible, and meaningful data in your kinase inhibition studies.

Section 1: Troubleshooting Guide for Common Assay Problems

Kinase assays, while powerful, are susceptible to various artifacts. Heterocyclic compounds like triazolo[4,3-b]pyridazines can sometimes be the source of these issues. This section is designed to help you diagnose and solve common problems.

Diagram 1: Troubleshooting Decision Tree for Kinase Assays

G Start Start: Unexpected Assay Result (High Variability, No Inhibition, False Positives) Check_Variability Is data variability high (CV > 15%)? Start->Check_Variability Solubility_Issue Problem: Compound Precipitation or Aggregation Check_Variability->Solubility_Issue Yes Check_Inhibition Is IC50 significantly weaker than expected? Check_Variability->Check_Inhibition No Solubility_Solution Solution: 1. Perform kinetic solubility assay. 2. Lower compound concentration. 3. Increase DMSO % (max 1-2%). 4. Add non-ionic detergent (e.g., 0.01% Triton X-100). Solubility_Issue->Solubility_Solution Solubility_Solution->Check_Inhibition ATP_Issue Problem: High ATP Concentration Check_Inhibition->ATP_Issue Yes Check_Controls Is there a signal in 'no-enzyme' or 'compound-only' controls? Check_Inhibition->Check_Controls No ATP_Solution Solution: 1. Determine Km for ATP. 2. Run assay with [ATP] at or below Km. 3. Validate enzyme activity with control inhibitor. ATP_Issue->ATP_Solution ATP_Solution->Check_Controls Interference_Issue Problem: Compound Interference (Autofluorescence, Quenching, etc.) Check_Controls->Interference_Issue Yes Success Assay Optimized Check_Controls->Success No Interference_Solution Solution: 1. Run spectral scan of compound. 2. Switch to red-shifted fluorophores (>600 nm). 3. Use an orthogonal assay format (e.g., Luminescence or Radiometric). Interference_Issue->Interference_Solution Interference_Solution->Success

Caption: A decision tree to diagnose common kinase assay issues.

Problem 1: High Variability and Poor Reproducibility (High %CV)

  • Probable Cause 1: Compound Precipitation. Triazolo[4,3-b]pyridazine derivatives are often planar, aromatic structures with low aqueous solubility.[4] When diluted from a DMSO stock into aqueous assay buffer, they can precipitate or form aggregates, leading to inconsistent concentrations in the assay wells.[5] This is a primary cause of poor data quality.[5]

  • Solution:

    • Pre-Assay Solubility Check: Always determine the kinetic solubility of your compound in the final assay buffer. A simple method is provided in Section 3. Do not test concentrations above the solubility limit.

    • Optimize DMSO Concentration: While tempting, increasing the final DMSO concentration above 1-2% can affect kinase activity. Test your enzyme's tolerance to DMSO.

    • Include Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Brij-35) can help maintain compound solubility and prevent aggregation.[6]

  • Probable Cause 2: Reagent Instability.

  • Solution:

    • ATP: Prepare fresh ATP solutions and store them in aliquots at -20°C or -80°C. Avoid multiple freeze-thaw cycles.

    • Kinase Enzyme: Store enzymes in aliquots at -80°C in a buffer containing at least 20-50% glycerol to prevent freeze-thaw damage. When in use, keep the enzyme on ice at all times.

Problem 2: No Inhibition or Unexpectedly High IC50 Value

  • Probable Cause 1: ATP Concentration is Too High. Most triazolo[4,3-b]pyridazine inhibitors are ATP-competitive.[7] According to the Cheng-Prusoff relationship, the measured IC50 is directly dependent on the ATP concentration.[8] If the ATP concentration is much higher than the enzyme's Michaelis constant (Kₘ) for ATP, a much higher inhibitor concentration will be needed to achieve 50% inhibition, leading to an artificially high IC50.

  • Solution:

    • Use Kₘ ATP: The gold standard is to run inhibition assays at an ATP concentration equal to the Kₘ of the kinase.[9] This makes the IC50 value a better approximation of the inhibition constant (Kᵢ). If the Kₘ is unknown, determine it empirically before starting inhibitor screening.

  • Probable Cause 2: Inactive Reagents.

  • Solution:

    • Validate Enzyme Activity: Always run a positive control with a known, potent inhibitor (e.g., Staurosporine) to confirm your enzyme is active and the assay is working correctly.[10]

    • Check Substrate: Ensure the substrate is appropriate for the kinase and is used at a concentration at or near its Kₘ for optimal signal.

Problem 3: Apparent Inhibition in Control Wells (False Positives)

  • Probable Cause 1: Compound Autofluorescence or Quenching. The aromatic, heterocyclic nature of triazolo[4,3-b]pyridazines makes them prone to interfering with fluorescence-based assays.[11][12] They can be intrinsically fluorescent (autofluorescence) at the assay wavelengths, adding to the signal, or they can absorb the excitation/emission light (quenching), reducing the signal.[13]

  • Solution:

    • Run Controls: The most critical step is to run a control plate containing only the assay buffer and the serially diluted compound (no enzyme or other reagents). If you see a dose-dependent change in fluorescence, you have interference.

    • Switch to Red-Shifted Dyes: Compound autofluorescence is most common in the blue-green spectrum.[13] Switching to assay formats that use far-red fluorophores (e.g., excitation/emission >650 nm) can often mitigate the problem.[11][13]

    • Use an Orthogonal Assay Format: The best way to confirm a hit is to use a different detection method. Luminescence-based assays (e.g., ADP-Glo™) or radiometric assays are generally less susceptible to compound fluorescence interference.[14][15]

  • Probable Cause 2: Inhibition of Coupling Enzymes. Some assay formats, particularly luminescence-based ones like ADP-Glo™, rely on a coupling enzyme (luciferase) to generate a signal.[14] Your compound might not inhibit the kinase but could be a potent inhibitor of luciferase, leading to a false-positive "inhibition" signal.

  • Solution:

    • Run a Luciferase Counter-Screen: Test your compound directly against luciferase to rule out off-target inhibition of the detection system. Many service providers and kits are available for this purpose.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I address the poor aqueous solubility of my triazolo[4,3-b]pyridazine compound?

A: This is the most common issue.[5] First, accurately measure the kinetic solubility in your final assay buffer (see Protocol 1). Strategies include:

  • Work Below the Solubility Limit: Do not prepare concentrations that exceed this limit.

  • Use Co-solvents: While keeping the final DMSO concentration below 2% is ideal, small amounts of other solvents like PEG400 or glycerol might be tolerated by the enzyme and can improve solubility.[16]

  • Add Detergents: As mentioned, 0.01% Triton X-100 or Brij-35 can prevent aggregation and improve solubility.[6]

Q2: My compound is fluorescent. What are my options for running a kinase assay?

A: You have several excellent options:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses long-lifetime lanthanide donors, allowing the measurement to be delayed until after the short-lived compound fluorescence has decayed.[13]

  • Fluorescence Polarization (FP): This method is less sensitive to the absolute intensity of fluorescence and more dependent on the rotation of a fluorescent probe. While still susceptible to interference, it can sometimes be more robust than simple intensity-based readouts.[11][17][18]

  • Switch to a Non-Fluorescent Method: The most reliable solution is to switch to a technology that does not rely on fluorescence. Luminescence-based assays like ADP-Glo™, which measure ADP production, or the gold-standard radiometric [³²P]-ATP or [³³P]-ATP filter-binding assays are excellent choices.[9][14]

Q3: What is the optimal ATP concentration to use in my assay?

A: For determining the potency (IC50) of ATP-competitive inhibitors, the recommended ATP concentration is equal to the Kₘ value for your specific kinase-substrate pair.[9] This provides a standardized condition for comparing inhibitors. If you are trying to understand how an inhibitor might perform in a cellular environment where ATP levels are high (1-10 mM), you may also run the assay at a high ATP concentration (e.g., 1 mM) to estimate the cellular IC50.[9]

Q4: How can I be sure the inhibition I'm seeing is specific to my target kinase?

A: The ATP-binding site is highly conserved across the kinome, so off-target effects are common.[19]

  • Kinome Profiling: The most comprehensive way is to screen your compound against a large panel of kinases (a "kinome scan"). This will reveal its selectivity profile and identify potential off-targets.[19]

  • Use Structurally Dissimilar Control Compounds: Validate your findings using multiple, structurally different inhibitors for the same target kinase.[8]

  • Cellular Target Engagement: Use techniques like NanoBRET™ or CETSA® to confirm that your compound binds to the intended target in a live-cell context.[19]

Q5: What are the essential controls for every kinase inhibition assay plate?

A: Every 96- or 384-well plate should include:

  • Positive Control (0% Inhibition): All reagents except the inhibitor (DMSO vehicle only). This defines the top of your assay window.

  • Negative Control (100% Inhibition): All reagents plus a known, potent inhibitor at a saturating concentration (e.g., 10 µM Staurosporine). This defines the bottom of your assay window.

  • No Enzyme Control: All reagents (including DMSO) but no kinase. This measures the background signal of the assay.

  • (For Fluorescence Assays) Compound-Only Control: Assay buffer and your compound at its highest concentration. This checks for interference.

Section 3: Key Experimental Protocols

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™) for IC50 Determination

This protocol describes a general method for determining the IC50 value of a triazolo[4,3-b]pyridazine compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 2X kinase assay buffer. A typical buffer is 80 mM Tris pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA.[10]
  • Compound Dilution: Create a serial dilution of your compound in 100% DMSO. A 10-point, 1:3 dilution series is common, starting from 1 mM.[10]
  • Kinase Solution: Prepare a 2.5X solution of the kinase in 1X assay buffer. The optimal concentration should be determined empirically to produce a signal well within the linear range of the assay.
  • Substrate/ATP Solution: Prepare a 5X solution containing the peptide substrate and ATP (at its Kₘ concentration) in 1X assay buffer.

2. Kinase Reaction:

  • In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.[10]
  • Add 2 µL of the 2.5X kinase solution to each well.
  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
  • Initiate the reaction by adding 2 µL of the 5X substrate/ATP solution to each well (Final volume = 5 µL).
  • Incubate the plate at 30°C for 60 minutes. The time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well.
  • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]
  • Add 10 µL of Kinase Detection Reagent to each well.
  • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Plot the luminescence signal against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Diagram 2: General Kinase Inhibition Assay Workflow

G Prep 1. Reagent Preparation - Compound Serial Dilution - Kinase Solution - Substrate/ATP Mix Dispense 2. Dispense Compound (1 µL into plate) Prep->Dispense PreIncubate 3. Add Kinase & Pre-incubate (Allow Compound Binding) Dispense->PreIncubate Initiate 4. Initiate Reaction (Add Substrate/ATP) PreIncubate->Initiate Incubate 5. Kinase Reaction (e.g., 60 min @ 30°C) Initiate->Incubate Stop 6. Stop Reaction & Detect (Add Detection Reagents) Incubate->Stop Read 7. Read Plate (Luminescence, Fluorescence, etc.) Stop->Read Analyze 8. Data Analysis (Plot Dose-Response, Calculate IC50) Read->Analyze

Caption: A generalized workflow for a typical kinase inhibition assay.

Section 4: Data Summaries

Table 1: Recommended Kinase Assay Buffer Components
ComponentTypical ConcentrationPurpose
Buffer 20-50 mM HEPES or Tris-HClMaintain stable pH (typically 7.4-7.5)[6]
Divalent Cation 5-20 mM MgCl₂Essential cofactor for ATP binding and catalysis[14]
Reducing Agent 0.5-2 mM DTTPrevents oxidation of cysteine residues in the kinase
Detergent 0.01-0.05% Triton X-100 or Brij-35Prevents non-specific binding and compound aggregation[6]
Carrier Protein 0.1-1.0 mg/mL BSAStabilizes the enzyme and prevents adsorption to plates[10]
Table 2: Comparison of Common Kinase Assay Formats
Assay FormatPrincipleProsCons
Radiometric Measures incorporation of [³²P] or [³³P] from ATP into a substrate.[15]Gold standard, highly sensitive, resistant to interference.Requires handling of radioactive materials, slow.
Luminescence Measures ADP production via a coupled luciferase reaction.[10]High throughput, sensitive, low interference from compounds.Susceptible to inhibitors of the coupling enzyme (luciferase).[14]
Fluorescence Intensity Measures change in fluorescence upon substrate phosphorylation.[12]Simple, inexpensive, high throughput.Highly susceptible to compound autofluorescence and quenching.[11][13]
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled substrate upon phosphorylation.[17]Homogeneous, high throughput.Can be affected by light scattering from precipitated compounds.[11]
TR-FRET Measures FRET between a lanthanide donor and an acceptor on kinase/substrate.Homogeneous, robust, reduced interference from compound fluorescence.[20]Requires specific antibody pairs, can be expensive.

References

Validation & Comparative

A Comparative Guide to Triazolo[4,3-b]pyridazin-6-amine Derivatives and Other Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with kinase inhibitors emerging as a cornerstone of targeted treatment. Within this class of therapeutics, the Triazolo[4,3-b]pyridazine scaffold has garnered significant attention as a versatile and potent platform for the development of novel kinase inhibitors. This guide provides a comprehensive comparison of Triazolo[4,3-b]pyridazin-6-amine derivatives against other notable kinase inhibitors, with a focus on their application in cancer therapy. Drawing upon experimental data, we will delve into their mechanisms of action, target selectivity, and cellular efficacy, offering a critical resource for researchers, scientists, and drug development professionals.

Introduction to the Triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[4] In the context of oncology, derivatives of this scaffold have been extensively explored as inhibitors of various protein kinases that are critical drivers of tumor growth, proliferation, and survival. Notably, modifications at the 6-position, particularly with an amine group, have yielded potent inhibitors of several key oncogenic kinases, including the Pim family of serine/threonine kinases and the c-Met receptor tyrosine kinase.[1][2]

The therapeutic potential of these compounds lies in their ability to modulate crucial signaling pathways often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[1] This guide will focus on the comparative analysis of Triazolo[4,3-b]pyridazin-6-amine derivatives targeting Pim and c-Met kinases, juxtaposing their performance with that of other inhibitors that have reached preclinical and clinical stages of development.

Targeting Pim Kinases: A Comparative Overview

The Pim family of proto-oncogenic serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell cycle progression, apoptosis, and drug resistance. Their overexpression is associated with a poor prognosis in various hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention.[5]

Triazolo[4,3-b]pyridazine-Based Pim Inhibitors

Several Triazolo[4,3-b]pyridazine derivatives have been identified as potent inhibitors of Pim kinases. For instance, a series of 3-aryl-6-amino-triazolo[4,3-b]pyridazines were developed as highly selective inhibitors of Pim-1 kinase.[2] Further optimization of this scaffold led to compounds with improved solubility and permeability, addressing some of the initial limitations of this chemical series.[3] Some derivatives have also demonstrated a dual inhibitory profile against both Pim-1 and c-Met, offering the potential for broader anti-cancer activity.[1]

Comparative Analysis with Other Pim Kinase Inhibitors

To provide a comprehensive perspective, it is essential to compare the Triazolo[4,3-b]pyridazine scaffold with other well-characterized Pim kinase inhibitors that have advanced in preclinical and clinical studies.

Inhibitor ClassKey ExamplesTarget ProfileReported IC50 Values (nM)Development Stage
Triazolo[4,3-b]pyridazine Compound 29[2]Selective Pim-1-Preclinical
Compound 4g[1]Dual c-Met/Pim-1Pim-1: 283Preclinical
Imidazo[1,2-b]pyridazine SGI-1776Pan-Pim, Flt3, HaspinPim-1: 7, Pim-2: 363, Pim-3: 69[6]Clinical Trials (discontinued due to cardiotoxicity)[5]
Thiazolidinone AZD1208Pan-PimPim-1: 0.4, Pim-2: 5.0, Pim-3: 1.9[7]Phase 1 Clinical Trials[8]

Causality Behind Experimental Choices: The selection of comparator compounds like SGI-1776 and AZD1208 is based on their progression into clinical trials, providing a benchmark for the therapeutic potential of novel Pim inhibitors. SGI-1776, despite its discontinuation, offers valuable insights into the challenges of targeting Pim kinases, particularly regarding off-target effects and toxicity.[5] AZD1208 represents a more recent generation of pan-Pim inhibitors with a different chemical scaffold and a more favorable selectivity profile.[7]

Targeting the c-Met Receptor Tyrosine Kinase

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it a key therapeutic target.[9]

Triazolo[4,3-b]pyridazine-Based c-Met Inhibitors

Derivatives of the Triazolo[4,3-b]pyridazine scaffold have also shown promise as inhibitors of c-Met. For example, certain compounds have demonstrated potent dual inhibition of both c-Met and Pim-1 kinases.[1] One notable derivative, compound 4g, exhibited an IC50 of 0.163 µM against c-Met.[1] Another study focused on triazolo-pyridazine derivatives as class II c-Met inhibitors, with compound 12e showing significant cytotoxicity against c-Met overexpressing cancer cell lines with IC50 values in the low micromolar range.[7]

Comparative Analysis with Approved and Investigational c-Met Inhibitors

The clinical landscape for c-Met inhibitors is more mature, with several agents approved for specific cancer indications. This allows for a more direct comparison of the potential of Triazolo[4,3-b]pyridazine derivatives.

InhibitorTarget ProfileReported IC50 (nM) for c-MetApproval Status
Triazolo[4,3-b]pyridazine (Compound 4g) [1]Dual c-Met/Pim-1163Preclinical
Triazolo-pyridazine (Compound 12e) [7]c-Met1060 (A549 cells)Preclinical
Capmatinib (Tabrecta®) Selective c-Met0.13[10][11]Approved for NSCLC with METex14 skipping mutations[12]
Tepotinib (Tepmetko®) Selective c-Met-Approved for NSCLC with METex14 skipping mutations[12]
Crizotinib (Xalkori®) Multi-kinase (ALK, ROS1, c-Met)-Approved for ALK+ or ROS1+ NSCLC[13]
Cabozantinib (Cometriq®, Cabometyx®) Multi-kinase (VEGFRs, MET, AXL, etc.)-Approved for medullary thyroid cancer and renal cell carcinoma[2]

Expertise & Experience in Interpretation: The data highlights a key strategic decision in kinase inhibitor development: the pursuit of selective versus multi-targeted inhibitors. While highly selective inhibitors like Capmatinib and Tepotinib offer the potential for a more favorable side-effect profile, multi-kinase inhibitors such as Crizotinib and Cabozantinib may provide broader efficacy by hitting multiple oncogenic drivers.[2][12][13] The dual c-Met/Pim-1 inhibitory activity of some Triazolo[4,3-b]pyridazine derivatives presents an intriguing polypharmacological approach that warrants further investigation.[1]

Experimental Protocols for Kinase Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used in the characterization and comparison of kinase inhibitors.

In Vitro Kinase Activity Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: A recombinant kinase is incubated with its substrate and ATP. The inhibitor is added at varying concentrations, and the level of substrate phosphorylation is quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the recombinant kinase (e.g., Pim-1 or c-Met) to the desired concentration in kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a specific peptide or a generic substrate like myelin basic protein) and ATP in kinase buffer. The ATP concentration is often set at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Inhibitor Preparation:

    • Prepare a stock solution of the test compound (e.g., Triazolo[4,3-b]pyridazin-6-amine derivative) in 100% DMSO.

    • Perform serial dilutions of the stock solution to generate a range of concentrations for testing.

  • Assay Procedure:

    • Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.

    • Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a fluorophore.

      • Luminescence-based assay: Using an assay that measures the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validating System: The inclusion of positive controls (known inhibitors of the target kinase) and negative controls (inactive compounds) is crucial for validating the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the results.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan product, or in the case of CellTiter-Glo®, the amount of ATP present is quantified via a luciferase reaction. The resulting signal is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., those with known overexpression of the target kinase) in appropriate growth medium.

  • Cell Seeding:

    • Harvest the cells and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere and resume logarithmic growth overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Remove the old medium from the cell plate and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • Detection (MTT method):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Detection (CellTiter-Glo® method):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of how a kinase inhibitor affects downstream signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., total and phosphorylated forms of kinases and their substrates).

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cultured cancer cells with the kinase inhibitor at various concentrations and for different time points.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.

  • Gel Electrophoresis:

    • Denature the protein lysates by boiling in a sample buffer containing SDS and a reducing agent.

    • Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel.

    • Separate the proteins by size by applying an electric current.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-total-AKT, anti-p-c-Met, anti-total-c-Met).

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme will catalyze a reaction that produces light.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the total protein to determine the extent of pathway inhibition. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.

Visualization of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

Pim_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIM Pim Kinase BAD BAD PIM->BAD Phosphorylates CellCycle Cell Cycle Progression PIM->CellCycle Promotes AKT AKT PI3K->AKT AKT->PIM Upregulation mTORC1 mTORC1 AKT->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis pBAD p-BAD (Inactive) BAD->pBAD Apoptosis Apoptosis pBAD->Apoptosis Inhibits Triazolo_pyridazine Triazolo[4,3-b]pyridazine Inhibitor Triazolo_pyridazine->PIM Inhibits

Caption: Simplified Pim Kinase Signaling Pathway and Point of Inhibition.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates Invasion Invasion & Metastasis cMet->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Proliferation Triazolo_pyridazine Triazolo[4,3-b]pyridazine Inhibitor Triazolo_pyridazine->cMet Inhibits

Caption: Overview of the c-Met Signaling Pathway and Inhibition.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow Start Compound Synthesis (Triazolo[4,3-b]pyridazine derivative) Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Viability Cell-Based Viability Assay (Determine GI50) Biochemical_Assay->Cell_Viability Potent & Selective Compounds Pathway_Analysis Western Blot (Target Engagement & Pathway Modulation) Cell_Viability->Pathway_Analysis Active Compounds In_Vivo In Vivo Xenograft Model (Assess Efficacy) Pathway_Analysis->In_Vivo Confirmed Mechanism of Action End Lead Optimization/ Clinical Candidate Selection In_Vivo->End

Caption: General Workflow for the Preclinical Evaluation of Kinase Inhibitors.

Conclusion and Future Directions

The Triazolo[4,3-b]pyridazin-6-amine scaffold represents a promising and versatile platform for the development of novel kinase inhibitors in oncology. Derivatives have demonstrated potent activity against key cancer targets such as Pim and c-Met kinases. While direct head-to-head comparative data with clinically approved inhibitors is limited, the available preclinical data suggests that this scaffold can yield compounds with significant anti-proliferative and pro-apoptotic effects.

Future research should focus on comprehensive selectivity profiling of these derivatives across a broad panel of kinases to better understand their therapeutic window and potential off-target effects. In vivo studies in relevant cancer models are also crucial to validate the promising in vitro findings and to assess their pharmacokinetic and pharmacodynamic properties. The potential for dual-target inhibition, as seen with c-Met and Pim-1, warrants further exploration as a strategy to overcome drug resistance and enhance therapeutic efficacy. This guide provides a foundational framework for researchers to position their findings within the broader context of kinase inhibitor development and to make informed decisions in the journey from bench to bedside.

References

A Comparative Guide to the Biological Activity of Triazolo[4,3-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its rigid, planar geometry and specific arrangement of nitrogen atoms provide an ideal framework for effective binding to various biological targets.[3] The therapeutic potential of this class of compounds is vast, encompassing anticancer, antimicrobial, anxiolytic, and anti-inflammatory properties.[4]

A critical aspect of drug development is understanding how minor structural modifications, such as the placement and nature of substituents, can dramatically alter biological activity and target selectivity. This guide provides a comparative analysis of various triazolo[4,3-b]pyridazine derivatives—effectively structural isomers or analogs—to elucidate key structure-activity relationships (SAR). We will synthesize data from multiple studies to compare their performance, focusing primarily on the well-documented anticancer effects while also touching upon other reported bioactivities. This analysis is supported by detailed experimental protocols for key validation assays.

Part 1: Comparative Anticancer Activity

The most extensively studied therapeutic application for triazolo[4,3-b]pyridazine derivatives is in oncology. These compounds have been shown to inhibit several key proteins implicated in cancer cell proliferation, survival, and metastasis.

Dual c-Met/Pim-1 Kinase Inhibition

The c-Met and Pim-1 kinases are significant targets in cancer therapy.[1] Overexpression of these kinases is linked to tumor growth, angiogenesis, and resistance to treatment. Several triazolo[4,3-b]pyridazine derivatives have been developed as potent dual inhibitors.

A key comparative study highlights the difference in potency between two derivatives, 4a and 4g .[2] Both compounds share the same core scaffold but differ in their substitution patterns. Compound 4g demonstrated significantly more potent inhibitory activity against both c-Met and Pim-1 kinases compared to 4a .[2][5] The superior performance of 4g is also reflected in its broad-spectrum antiproliferative effects across a panel of 60 cancer cell lines, where it showed a mean growth inhibition percentage (GI%) of 55.84%, compared to 29.08% for compound 4a .[2]

Further investigation into the mechanism of 4g in MCF-7 breast cancer cells revealed that it induces cell cycle arrest in the S phase and promotes apoptosis at a rate 29.61 times higher than the control.[1][2] This apoptotic effect is mediated through the significant upregulation of caspase-9 and the downregulation of the PI3K/AKT/mTOR signaling pathway, key regulators of cell survival.[2][5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm c-Met c-Met PI3K PI3K c-Met->PI3K activates Pim-1 Pim-1 Bad Bad Pim-1->Bad phosphorylates (inhibits apoptosis) AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates AKT->Bad phosphorylates (inhibits apoptosis) Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis promotes Caspase-9 Caspase-9 Caspase-9->Apoptosis activates Compound_4g Compound 4g Compound_4g->c-Met inhibits Compound_4g->Pim-1 inhibits Compound_4g->Caspase-9 upregulates

Fig. 1: Simplified signaling pathway showing inhibition by Compound 4g.
Tubulin Polymerization Inhibition

Tubulin is another validated target for anticancer drugs. A series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines were designed as analogs of the tubulin inhibitor Combretastatin A-4 (CA-4).[6] In these analogs, the flexible butadiene linker of CA-4 was replaced by the rigid triazolo[4,3-b]pyridazine scaffold. This modification aimed to lock the conformation of the molecule, potentially enhancing its binding to tubulin.

The comparative analysis within this series revealed that compound 4q , which features a 3-amino-4-methoxyphenyl group, exhibited exceptionally high antiproliferative activity. Its potency against SGC-7901, A549, and HT-1080 cancer cell lines was comparable to that of CA-4, demonstrating that the triazolo[4,3-b]pyridazine core can serve as an effective and rigid scaffold for designing potent antitubulin agents.[6]

Bromodomain (BRD4) Inhibition

Bromodomain and extraterminal (BET) proteins, particularly BRD4, are epigenetic readers that have become promising therapeutic targets in oncology.[7] An in-house chemical library screening identified a series of[1][2][3]triazolo[4,3-b]pyridazine derivatives as novel BRD4 inhibitors.[7] Structure-activity relationship studies showed that various substitutions on the core scaffold resulted in compounds with micromolar IC50 values against the first bromodomain of BRD4 (BD1).[7] This highlights the scaffold's versatility for targeting protein-protein interactions in addition to enzyme active sites.

Comparative Data Summary

The table below summarizes the quantitative performance of key triazolo[4,3-b]pyridazine derivatives against various cancer cell lines and molecular targets.

Compound IDKey SubstituentsTarget(s)Cell LineActivity MetricValueReference
4g Phenyl, 4-chlorophenylc-Met / Pim-1MCF-7IC50 (c-Met)0.163 ± 0.01 µM[2][5]
IC50 (Pim-1)0.283 ± 0.01 µM[2][5]
4a Phenyl, Phenylc-Met / Pim-1--Less potent than 4g[2][5]
8l Amide linkerKinasesMV4-11IC501.5 µM[8]
4q 3,4,5-trimethoxyphenyl, 3-amino-4-methoxyphenylTubulinA549IC500.008 µM[6]
SGC-7901IC500.014 µM[6]
HT-1080IC500.012 µM[6]

Part 2: Other Notable Biological Activities

While oncology is a major focus, the triazolo[4,3-b]pyridazine scaffold has demonstrated potential in other therapeutic areas.

  • Antimicrobial Activity: Certain 3-substituted[1][2][3]triazolo[4,3-b]pyridazine derivatives have been synthesized and shown to exhibit moderate to good antimicrobial activity.[4] Another study also reported promising antimicrobial effects from novel[1][2][3]triazolo[4,3-b]pyridazine derivatives, with some compounds showing activity comparable to the standard drug ciprofloxacin.[9]

  • Anti-inflammatory Activity: The broader class of 1,2,4-triazole derivatives is well-known for anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11] While specific comparative studies on triazolo[4,3-b]pyridazine isomers are less common, the established activity of the core triazole moiety suggests this is a promising area for future investigation.

  • CNS Activity: Literature precedents indicate that 1,2,4-triazolo[4,3-b]pyridazine derivatives can exhibit anxiolytic and anticonvulsant properties, highlighting their potential for treating neurological disorders.[4]

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides methodologies for key biological assays. The choice of these assays is dictated by their direct relevance to evaluating the primary anticancer activities of the compared compounds.

Protocol 1: In Vitro Antiproliferative Assay (SRB Assay)

This assay is a reliable method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.

G start Start: Seed cells in 96-well plates incubate1 Incubate for 24h (allow attachment) start->incubate1 add_compound Add varying concentrations of test compounds incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 fix_cells Fix cells with cold Trichloroacetic Acid (TCA) incubate2->fix_cells wash_dry Wash with water and air dry fix_cells->wash_dry stain Stain with Sulforhodamine B (SRB) wash_dry->stain wash_dry2 Wash with 1% acetic acid and air dry stain->wash_dry2 solubilize Solubilize bound dye with 10 mM Tris base wash_dry2->solubilize read Read absorbance at 510 nm solubilize->read end End: Calculate GI% or IC50 read->end

Fig. 2: Workflow for the Sulforhodamine B (SRB) antiproliferative assay.

Methodology:

  • Cell Plating: Seed cells from the desired cancer line (e.g., MCF-7, A549) into 96-well microtiter plates at the appropriate density and allow them to adhere for 24 hours.

  • Compound Addition: Add the triazolo[4,3-b]pyridazine derivatives (e.g., 4g , 4q ) in a series of dilutions (typically from 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Reading: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: The percentage growth inhibition (GI%) is calculated relative to the control wells. The IC50 value (the concentration causing 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for c-Met)

This protocol determines the direct inhibitory effect of a compound on a specific kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the recombinant human c-Met enzyme, a specific peptide substrate, and Mg-ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the test compounds (4a , 4g ) at various concentrations to the wells. Include a positive control inhibitor and a no-inhibitor control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, typically in an ELISA or a luminescence-based format (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The kinase activity is measured and plotted against the inhibitor concentration. The IC50 value is calculated using a non-linear regression curve fit. This value represents the concentration of the compound required to inhibit 50% of the kinase's activity.

Conclusion

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a remarkably versatile platform for the development of potent biological agents. This comparative guide demonstrates that subtle changes in the substitution pattern of this core structure lead to significant differences in biological activity and target specificity. The superior dual inhibitory action of compound 4g against c-Met/Pim-1 and the potent antitubulin activity of 4q underscore the importance of strategic molecular design.[2][6] The structure-activity relationships derived from these comparisons provide a rational basis for designing next-generation inhibitors with improved potency and selectivity. Future research should continue to explore the therapeutic potential of this scaffold against a wider range of targets, including those involved in inflammatory and infectious diseases.

References

A Comparative Guide to Triazolo[4,3-b]pyridazine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of anticancer drug discovery, the quest for novel scaffolds that exhibit high efficacy and target specificity is paramount. Among the myriad of heterocyclic compounds, triazolo[4,3-b]pyridazine derivatives have emerged as a particularly promising class of anticancer agents. Their rigid, planar structure and tunable physicochemical properties make them ideal candidates for interacting with various biological targets implicated in cancer progression. This guide provides an in-depth, objective comparison of triazolo[4,3-b]pyridazine derivatives, detailing their performance against other alternatives and providing the supporting experimental data and protocols for their validation.

The Rise of Triazolo[4,3-b]pyridazines: A New Frontier in Cancer Therapeutics

The 1,2,4-triazolo[4,3-b]pyridazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention due to its diverse pharmacological activities.[1] In the context of oncology, these derivatives have demonstrated potent inhibitory effects against a range of cancer cell lines, operating through various mechanisms of action. This guide will delve into the validation of these compounds, focusing on their role as kinase inhibitors and microtubule targeting agents.

Comparative Analysis of Anticancer Activity

The efficacy of novel anticancer compounds is benchmarked against established drugs and other investigational molecules. Here, we compare the in vitro cytotoxic activity of representative triazolo[4,3-b]pyridazine derivatives with standard chemotherapeutic agents and other heterocyclic anticancer compounds.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of selected triazolo[4,3-b]pyridazine derivatives against various cancer cell lines, juxtaposed with standard drugs and alternative heterocyclic compounds.

Compound ClassSpecific DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
Triazolo[4,3-b]pyridazine Compound 4gDual c-Met/Pim-1 InhibitorMCF-7 (Breast)0.163 (c-Met), 0.283 (Pim-1)[2]
Triazolo[4,3-b]pyridazine Compound 8lKinase InhibitorMV4-11 (Leukemia)1.5[1]
Triazolo[4,3-b]pyridazine Compound 4qTubulin Polymerization InhibitorA549 (Lung)0.008[3]
Triazolo[4,3-b]pyridazine Compound 4qTubulin Polymerization InhibitorSGC-7901 (Gastric)0.014[3]
Triazolo[4,3-b]pyridazine Compound 4qTubulin Polymerization InhibitorHT-1080 (Fibrosarcoma)0.012[3]
Standard Drug DoxorubicinTopoisomerase II InhibitorNALM-6 (Leukemia)0.167[3]
Standard Drug ErlotinibEGFR InhibitorMCF-7 (Breast)2.51[4]
Standard Drug RoscovitineCDK InhibitorMCF-7 (Breast)1.9[4]
Alternative Heterocycle Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine 3bCytotoxicMCF-7 (Breast)<2.3[7]
Alternative Heterocycle Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine 3bCytotoxicMDA-MB-231 (Breast)<2.3[7]

This table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.

The data clearly indicates that certain triazolo[4,3-b]pyridazine derivatives exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range, comparable to or even exceeding that of some standard chemotherapeutic drugs.[2][3]

Key Mechanisms of Action: Unraveling the Therapeutic Strategy

The anticancer effects of triazolo[4,3-b]pyridazine derivatives are primarily attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.

Dual Inhibition of c-Met and Pim-1 Kinases

The c-Met and Pim-1 kinases are crucial players in cancer progression.[2] Dysregulation of the c-Met signaling pathway is implicated in a wide array of human cancers, promoting tumor growth, invasion, and metastasis.[1][6][8] Similarly, Pim-1 kinase is involved in cell survival, proliferation, and drug resistance.[5] Certain triazolo[4,3-b]pyridazine derivatives have been designed as potent dual inhibitors of these kinases.[2]

cMet_Pim1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor PI3K PI3K cMet->PI3K activates Metastasis Metastasis cMet->Metastasis AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Pim1 Pim-1 AKT->Pim1 activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Bad Bad Pim1->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition HGF HGF HGF->cMet binds Triazolo_pyridazine Triazolo[4,3-b]pyridazine Derivative Triazolo_pyridazine->cMet inhibits Triazolo_pyridazine->Pim1 inhibits

Caption: Dual inhibition of c-Met and Pim-1 signaling pathways.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[9] A series of 3,6-diaryl-[1][5][6]triazolo[4,3-b]pyridazines have been developed as potent inhibitors of tubulin polymerization, acting as combretastatin A-4 (CA-4) analogues.[3][9] These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]

Tubulin_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_outcome Biological Outcomes Tubulin_Poly_Assay Tubulin Polymerization Assay Inhibition_Polymerization Inhibition of Tubulin Polymerization Tubulin_Poly_Assay->Inhibition_Polymerization MTT_Assay MTT Assay (Cell Viability) Decreased_Viability Decreased Cell Viability MTT_Assay->Decreased_Viability Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) G2M_Arrest G2/M Phase Arrest Cell_Cycle_Analysis->G2M_Arrest Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Apoptosis_Induction Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction Western_Blot Western Blot (Protein Expression) Altered_Protein_Levels Altered Protein Levels (e.g., Cyclin B1, Cleaved PARP) Western_Blot->Altered_Protein_Levels Triazolo_pyridazine Triazolo[4,3-b]pyridazine Derivative Triazolo_pyridazine->Tubulin_Poly_Assay Triazolo_pyridazine->MTT_Assay Triazolo_pyridazine->Cell_Cycle_Analysis Triazolo_pyridazine->Apoptosis_Assay Triazolo_pyridazine->Western_Blot

Caption: Experimental workflow for validating tubulin inhibitors.

Experimental Protocols for Validation

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[10]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Triazolo[4,3-b]pyridazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the triazolo[4,3-b]pyridazine derivatives and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.[12][13]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)[12]

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[12]

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[12]

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[12]

  • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[15]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.[14]

Protocol 4: Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of the compounds on their expression levels.[16][17][18]

Materials:

  • Protein lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-c-Met, c-Met, p-Akt, Akt, p-mTOR, mTOR, Pim-1, Cyclin B1, cleaved PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody overnight at 4°C.[17]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Wash the membrane again with TBST.

  • Add ECL substrate and capture the chemiluminescent signal using an imaging system.[19]

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

Triazolo[4,3-b]pyridazine derivatives represent a versatile and potent class of anticancer agents with diverse mechanisms of action. Their ability to target key oncogenic pathways, such as c-Met and Pim-1 signaling, and to disrupt fundamental cellular processes like mitosis, underscores their therapeutic potential. The experimental data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers to further explore and validate these promising compounds.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive preclinical and clinical evaluation to translate these findings into effective cancer therapies. The continued investigation of triazolo[4,3-b]pyridazines and other novel heterocyclic scaffolds will undoubtedly contribute to the expansion of our anticancer armamentarium.

References

A Comparative Guide to Confirming the Mechanism of Action of Triazolo[4,3-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in forming the core of numerous potent and selective inhibitors. Derivatives of this privileged structure have been developed to target a range of proteins implicated in diseases like cancer, including the PIM kinase family[1][2], receptor tyrosine kinases such as c-Met[3][4][5][6], and structural proteins like tubulin[7]. However, synthesizing a potent compound is only the beginning. The critical next step, and the focus of this guide, is to rigorously confirm its mechanism of action (MoA).

Establishing a clear MoA provides confidence that the observed biological effects are a direct result of the drug binding to its intended target, a crucial step for the successful progression of a drug candidate.[8] This guide presents a validated, multi-tiered experimental framework designed to move from initial biochemical potency to definitive cellular target engagement and functional outcomes. We will dissect the causality behind each experimental choice, providing not just protocols, but a logical, self-validating system for MoA confirmation.

The Experimental Workflow: A Multi-Pronged Approach for High-Confidence MoA Validation

A robust MoA validation strategy does not rely on a single experiment. Instead, it builds a chain of evidence, starting with the direct interaction between the compound and its purified target and culminating in the observation of a predictable cellular phenotype. The failure of many compounds to translate from biochemical assays to cellular efficacy underscores the need for this integrated approach.[9]

MoA_Workflow biochem Step 1: Biochemical Assays (Direct Target Interaction) engagement Step 2: Target Engagement Assays (In-Cell Binding) biochem->engagement Does biochemical potency translate to cell binding? sub_biochem • In Vitro IC50 • Selectivity Profiling • Binding Kinetics downstream Step 3: Functional Pathway Assays (Downstream Signaling) engagement->downstream Does target binding modulate the expected pathway? sub_engagement • CETSA • NanoBRET phenotype Step 4: Cellular Phenotype Assays (Biological Outcome) downstream->phenotype Does pathway modulation lead to the desired cellular effect? sub_downstream • Substrate Phosphorylation • Reporter Gene Assays sub_phenotype • Antiproliferation • Cell Cycle Arrest • Apoptosis Induction

Caption: A logical workflow for MoA confirmation.

Part 1: Foundational Evidence — Direct Target Interaction in Biochemical Assays

Expertise & Rationale: The first step is to unequivocally demonstrate that your triazolo[4,3-b]pyridazine compound directly interacts with its purified, isolated target protein. Biochemical assays are performed in a simplified, cell-free system.[10] This allows for precise measurement of potency (e.g., IC50) and selectivity without confounding variables like cell permeability or off-target effects.[9] This provides the foundational evidence upon which all subsequent cellular data is built.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, luminescence-based method suitable for high-throughput screening.[11][12]

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the triazolo[4,3-b]pyridazine compound in 100% DMSO, starting at a 1000X final concentration (e.g., 10 mM for a 10 µM top concentration).

  • Assay Plate Setup: In a 384-well plate, add 50 nL of the compound dilutions. Include "no-inhibitor" (DMSO only) and "no-enzyme" (buffer only) controls.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X solution of the target kinase (e.g., PIM-1, c-Met) and its specific peptide substrate in kinase reaction buffer. Pre-incubate the compound and enzyme for 15-30 minutes at room temperature.[12]

  • Reaction Initiation: Add 5 µL of a 2X ATP solution (at the determined Km for the kinase) to initiate the reaction. Incubate for 1-2 hours at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the "no-inhibitor" (0% inhibition) and "no-enzyme" (100% inhibition) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Comparative Data: Potency & Selectivity

A critical aspect of MoA confirmation is demonstrating selectivity. A compound's activity should be profiled against a panel of related kinases to ensure it preferentially inhibits the intended target.

CompoundTarget KinaseBiochemical IC50 (nM)Off-Target Kinase AOff-Target Kinase BSelectivity (Fold) vs. A
TP-001 PIM-1151,500>10,000100
TP-002 c-Met89504,200118
Staurosporine PIM-15610~1

This table illustrates how a selective compound (TP-001, TP-002) shows a significantly lower IC50 against its primary target compared to other kinases, unlike a non-selective inhibitor like Staurosporine.

Part 2: In-Cell Validation — Confirming Target Engagement

Expertise & Rationale: A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability, rapid efflux, or intracellular metabolism.[9] Therefore, the next critical step is to confirm that the compound reaches and binds to its target inside intact cells.[13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[15][16] It operates on the principle that when a compound binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[16]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a classic CETSA workflow using Western blotting for detection.

Methodology:

  • Cell Treatment: Culture cells known to express the target protein to ~80% confluency. Treat the cells with the triazolo[4,3-b]pyridazine compound at a desired concentration (e.g., 10x the cellular GI50) or with a vehicle control (DMSO) for 1-2 hours.

  • Cell Harvesting & Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Separation of Soluble/Aggregated Fractions: Cool the tubes at room temperature for 3 minutes, then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (containing the soluble, non-denatured protein) and transfer it to a new tube. Measure the protein concentration.

  • Western Blotting: Load equal amounts of protein from each temperature point onto an SDS-PAGE gel. After electrophoresis and transfer to a membrane, probe with a primary antibody specific for the target protein. Also probe for a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples. The compound-treated sample should show a higher amount of soluble protein at elevated temperatures, indicating a "thermal shift."

Comparative Data: Target Stabilization
TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO) 48.5 °C-
TP-001 (10 µM) 54.0 °C+5.5 °C
Inactive Analog 48.7 °C+0.2 °C

This table shows that the active compound TP-001 induces a significant positive thermal shift, confirming it binds to and stabilizes its target protein in the cell. An inactive structural analog should not produce a significant shift.

Part 3: Functional Consequence — Validating Downstream Pathway Modulation

Expertise & Rationale: After confirming direct target binding in cells, the next logical step is to demonstrate that this engagement leads to the expected functional consequence on the protein's signaling pathway.[17][18] For a kinase inhibitor, this means showing a reduction in the phosphorylation of its known downstream substrates.[1] This step directly links target binding to a biological function.

PIM_Pathway PIM1 PIM-1 Kinase pBAD p-BAD (Ser112) PIM1->pBAD Phosphorylates BAD BAD Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD->Apoptosis Inactivates Inhibitor Triazolo[4,3-b]pyridazine Inhibitor (TP-001) Inhibitor->PIM1 Inhibits

Caption: PIM-1 kinase pathway and point of inhibition.

Protocol 3: Western Blot Analysis of Substrate Phosphorylation

This protocol measures the phosphorylation status of a target substrate (e.g., BAD for PIM-1 inhibitors) in response to compound treatment.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and grow to ~70% confluency. Treat with increasing concentrations of the triazolo[4,3-b]pyridazine compound for a specified time (e.g., 2-6 hours). Include a vehicle (DMSO) control.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

  • Antibody Probing: Probe one membrane with an antibody specific to the phosphorylated form of the substrate (e.g., anti-p-BAD Ser112). Probe a parallel membrane with an antibody for the total amount of the substrate protein (e.g., anti-total BAD). An antibody for a loading control (e.g., β-actin) should also be used.

  • Data Analysis: Quantify the band intensities. For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal. This ratio should decrease in a dose-dependent manner with compound treatment.

Part 4: The Ultimate Goal — Assessing the Cellular Phenotype

Expertise & Rationale: The final piece of the puzzle is to demonstrate that the observed pathway modulation translates into the desired whole-cell effect, such as inhibiting proliferation, inducing cell cycle arrest, or triggering apoptosis.[3][7][19] This connects the molecular MoA to a therapeutically relevant outcome.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the triazolo[4,3-b]pyridazine compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours in a cell culture incubator.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percent viability against the log of the compound concentration.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This method is particularly relevant for compounds targeting tubulin or other cell cycle machinery, which often cause arrest in a specific phase (e.g., G2/M).[7]

Methodology:

  • Cell Treatment: Treat cells with the compound at 1x and 5x its GI50 concentration for a duration relevant to the cell cycle (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye in thousands of individual cells.

  • Data Analysis: Use cell cycle analysis software to model the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content. Compare the distribution in treated samples to the vehicle control.

Comparative Data: Phenotypic Outcomes
CompoundCell LineGI50 (µM)Cell Cycle Effect (at 24h)
TP-001 (PIMi) MV4-11 (Leukemia)0.15Minimal change
TP-003 (Tubulin) A549 (Lung)0.012Strong G2/M Arrest
Vehicle A549 (Lung)>100Normal Distribution

This table connects the molecular target to the cellular outcome. The tubulin inhibitor (TP-003) shows potent antiproliferative activity and a characteristic G2/M arrest, consistent with its MoA.

Conclusion

Confirming the mechanism of action for a novel triazolo[4,3-b]pyridazine compound is a systematic process of building an irrefutable case. By progressing through the four stages outlined in this guide—from direct biochemical interaction and in-cell target engagement to downstream pathway modulation and final cellular phenotype—researchers can establish a high-confidence link between their compound and its biological target. This rigorous, multi-faceted approach is not merely an academic exercise; it is a prerequisite for advancing a promising molecule toward clinical development and, ultimately, patient benefit.

References

A Comparative Efficacy Analysis: Triazolo[4,3-b]pyridazines versus Combretastatin A-4 in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Quest for Potent Antimitotic Agents

In the landscape of anticancer drug discovery, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamic instability of microtubules, essential cytoskeletal polymers crucial for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptotic cell death.

Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the African bush willow Combretum caffrum, is a potent and well-characterized tubulin polymerization inhibitor. It binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization. Beyond its direct cytotoxic effects, CA-4 is also a leading vascular disrupting agent (VDA), selectively targeting and collapsing the established tumor vasculature, which leads to extensive tumor necrosis. However, the clinical utility of CA-4 is hampered by its poor water solubility and the isomerization of its active cis-stilbene double bond to the less active trans-isomer.

This has spurred the development of numerous analogues, including the water-soluble prodrug Combretastatin A-4 Phosphate (CA-4P), which has entered clinical trials. Concurrently, medicinal chemists have explored novel heterocyclic scaffolds that mimic the pharmacophore of CA-4 while offering improved stability and drug-like properties. Among these, the triazolo[4,3-b]pyridazine scaffold has emerged as a promising chemotype. This guide provides a detailed, evidence-based comparison of the efficacy of emerging triazolo[4,3-b]pyridazine derivatives against the established benchmark of Combretastatin A-4.

Comparative Mechanism of Action: Shared Targets and Divergent Pathways

Both Combretastatin A-4 and a significant class of triazolo[4,3-b]pyridazines exert their primary anticancer effects by targeting tubulin polymerization. However, variations within the triazolo[4,3-b]pyridazine family reveal a broader spectrum of mechanistic possibilities.

Tubulin Polymerization Inhibition: A Common Ground

A key series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been rationally designed as rigid analogues of Combretastatin A-4. In these molecules, the flexible cis-olefin bridge of CA-4 is replaced by the rigid triazolo[4,3-b]pyridazine ring system, locking the two aryl rings in a conformation that is favorable for binding to the colchicine site on tubulin.

Experimental evidence confirms that these derivatives, such as compound 4q from a notable study, effectively inhibit tubulin polymerization[1][3]. This inhibition of microtubule dynamics leads to a cascade of downstream events, beginning with the disruption of the mitotic spindle.

Cell Cycle Arrest: The Inevitable Consequence

The inability to form a functional mitotic spindle forces the cell to halt its progression through the cell cycle. For both Combretastatin A-4 and the tubulin-inhibiting triazolo[4,3-b]pyridazines, this arrest occurs at the G2/M phase. This is a direct consequence of the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome alignment before segregation. Flow cytometry analysis of DNA content in cancer cells treated with either CA-4 or compounds like 4q shows a significant accumulation of cells in the G2/M phase in a dose- and time-dependent manner[1].

The molecular machinery driving this G2/M arrest is the Cyclin B1/CDK1 complex. The activation of this complex is the master switch for entry into mitosis. Microtubule-disrupting agents prevent the satisfaction of the spindle assembly checkpoint, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C), leading to the stabilization of Cyclin B1 and sustained CDK1 activity, thus maintaining the mitotic arrest.

G2M_Arrest cluster_0 Tubulin Inhibition cluster_1 Cellular Effects CA4 Combretastatin A-4 Tubulin Tubulin Polymerization Inhibition CA4->Tubulin TP Triazolo[4,3-b]pyridazines (e.g., 4q) TP->Tubulin Spindle Mitotic Spindle Disruption Tubulin->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC CyclinB1_CDK1 Sustained Cyclin B1/CDK1 Activity SAC->CyclinB1_CDK1 G2M G2/M Phase Arrest CyclinB1_CDK1->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 1: G2/M arrest pathway for tubulin inhibitors.

Divergent Mechanisms: Beyond Tubulin Inhibition

While the 3,6-diaryl derivatives mimic CA-4's mechanism, other substituted triazolo[4,3-b]pyridazines exhibit different modes of action. Certain derivatives have been identified as dual inhibitors of the proto-oncogene kinases c-Met and Pim-1[4]. These kinases are involved in signaling pathways that promote cell proliferation, survival, and migration. Inhibition of c-Met and Pim-1 by these compounds leads to a decrease in the phosphorylation of downstream effectors like PI3K, Akt, and mTOR[4]. This disruption of key survival pathways can also induce cell cycle arrest, but notably, this has been reported to occur in the S phase , and also triggers apoptosis[4].

This mechanistic diversity within the triazolo[4,3-b]pyridazine class highlights its versatility as a scaffold for developing anticancer agents with distinct and potentially complementary mechanisms of action compared to the purely antimitotic profile of Combretastatin A-4.

Induction of Apoptosis: The Ultimate Fate

Prolonged cell cycle arrest, whether at G2/M or S phase, ultimately triggers programmed cell death, or apoptosis. For both CA-4 and triazolo[4,3-b]pyridazines, this is the primary mechanism of cytotoxicity. Apoptosis is executed by a family of proteases called caspases.

  • Combretastatin A-4: CA-4-induced apoptosis is known to involve the intrinsic (mitochondrial) pathway. This is characterized by the modulation of Bcl-2 family proteins, leading to a disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of initiator caspase-9 and effector caspase-3.

  • Triazolo[4,3-b]pyridazines: Evidence suggests that these compounds also induce apoptosis through the intrinsic pathway. Studies on a pyrazolo[3,4-d]pyridazine derivative, a structurally related scaffold, demonstrated a disruption of the Bcl-2/Bax expression balance and a significant increase in caspase-3 expression[2]. Furthermore, a c-Met/Pim-1 inhibiting triazolo[4,3-b]pyridazine was shown to significantly increase the levels of caspase-9[4].

Apoptosis_Pathway cluster_0 Apoptotic Stimuli cluster_1 Intrinsic (Mitochondrial) Pathway Stimuli G2/M or S Phase Arrest (CA-4 or Triazolo[4,3-b]pyridazines) Bcl2_family Modulation of Bcl-2 family (e.g., ↓Bcl-2, ↑Bax) Stimuli->Bcl2_family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Intrinsic apoptosis pathway induced by the compounds.

Quantitative Efficacy Comparison: In Vitro Antiproliferative Activity

The most direct measure of a compound's anticancer potential is its ability to inhibit the proliferation of cancer cells in vitro. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values for representative triazolo[4,3-b]pyridazine derivatives and Combretastatin A-4 across various human cancer cell lines.

Table 1: Antiproliferative Activity (IC50) of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines vs. Combretastatin A-4

CompoundSGC-7901 (Gastric) IC50 (µM)A549 (Lung) IC50 (µM)HT-1080 (Fibrosarcoma) IC50 (µM)
Combretastatin A-4 0.0090.0110.012
Compound 4q 0.0140.0080.012

Data sourced from a study designing triazolo[4,3-b]pyridazines as CA-4 analogues[1].

The data in Table 1 clearly demonstrate that rationally designed triazolo[4,3-b]pyridazines can achieve antiproliferative potencies comparable to, and in some cases exceeding, that of Combretastatin A-4. The nanomolar efficacy of compound 4q against A549 lung cancer cells is particularly noteworthy.

Table 2: Antiproliferative Activity (IC50) of Other Bioactive Triazolo-pyridazine Derivatives

Compound ClassCancer Cell LineIC50 (µM)
c-Met/Pim-1 Inhibitor (4g )Enzyme Assay (c-Met)0.163
c-Met/Pim-1 Inhibitor (4g )Enzyme Assay (Pim-1)0.283
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazinePC-3 (Prostate)0.06 - 0.17
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazineBxPC-3 (Pancreatic)0.18 - 0.35

Data for c-Met/Pim-1 inhibitors and Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazines are from separate studies[4][5].

Table 2 highlights the potent activity of other triazolo-pyridazine-related scaffolds, which, while not all being direct CA-4 analogues, show strong anticancer activity in the sub-micromolar range, further validating the utility of this heterocyclic system in oncology drug discovery.

In Vivo Antitumor Activity: A Glimpse into Preclinical Efficacy

While in vitro data are essential for initial screening, in vivo efficacy in animal models is a critical determinant of a compound's therapeutic potential.

Combretastatin A-4 and its prodrug CA-4P have been extensively studied in various preclinical tumor models. They have demonstrated significant antitumor activity, primarily attributed to their potent vascular disrupting effects, leading to a rapid shutdown of blood flow within the tumor core and subsequent extensive necrosis.

Triazolo[4,3-b]pyridazines are at an earlier stage of preclinical development. However, initial in vivo studies are promising. One study on a triazole-clubbed pyrimidine derivative (RDg ) in an Ehrlich ascites carcinoma (EAC) mouse model showed superior anticancer efficacy compared to the standard drug erlotinib. At a 5 mg/kg dose, RDg achieved a 52% reduction in tumor volume and a 90% tumor inhibition rate. While this is not a solid tumor model and thus does not assess vascular disrupting effects, it confirms the in vivo antitumor potential of the broader triazole-pyridazine chemical space.

The lack of direct, head-to-head in vivo comparative studies between CA-4 and tubulin-inhibiting triazolo[4,3-b]pyridazines in the same solid tumor model represents a current knowledge gap and a crucial area for future investigation.

Experimental Protocols: A Guide to Efficacy Evaluation

To ensure the reproducibility and validity of comparative efficacy studies, standardized and well-controlled experimental protocols are paramount. The following section details the methodologies for the key assays discussed in this guide.

Workflow for In Vitro Efficacy Assessment

Experimental_Workflow Start Start with Test Compounds (Triazolo[4,3-b]pyridazines & CA-4) Cell_Culture Culture Cancer Cell Lines (e.g., A549, HT-1080, MCF-7) Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) - Determine IC50 values Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies (at IC50 concentrations) MTT_Assay->Mechanism_Studies Tubulin_Assay Tubulin Polymerization Inhibition Assay Mechanism_Studies->Tubulin_Assay Flow_Cytometry Flow Cytometry Analysis Mechanism_Studies->Flow_Cytometry Western_Blot Western Blot Analysis (Caspases, Bcl-2 family, Cyclin B1/CDK1) Mechanism_Studies->Western_Blot End Comparative Efficacy Profile Tubulin_Assay->End Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Flow_Cytometry->Apoptosis_Assay Cell_Cycle->End Apoptosis_Assay->End Western_Blot->End

Figure 3: Experimental workflow for comparative analysis.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (triazolo[4,3-b]pyridazines and Combretastatin A-4) in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include wells for a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Tubulin Polymerization Inhibition Assay

Principle: This biochemical assay monitors the assembly of purified tubulin into microtubules. Polymerization can be tracked by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.

Protocol (Fluorescence-based):

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), 1 mM GTP, a polymerization enhancer (e.g., 15% glycerol), and a fluorescent reporter.

  • Compound Preparation: Prepare dilutions of the test compounds, a known inhibitor (e.g., Nocodazole or CA-4) as a positive control, and a vehicle control in the assay buffer.

  • Assay Setup: Pre-warm a 96-well plate to 37°C. Add the test compounds or controls to the appropriate wells.

  • Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well. Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: Measure the fluorescence intensity at appropriate excitation/emission wavelengths every minute for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compounds that inhibit polymerization will show a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the DNA content of a cell population using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add additional binding buffer to each sample and analyze immediately by flow cytometry.

  • Data Analysis: Create a quadrant plot of PI versus Annexin V fluorescence.

    • Lower-left quadrant (Annexin V-/PI-): Viable cells

    • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V-/PI+): Necrotic cells

Conclusion and Future Directions

The triazolo[4,3-b]pyridazine scaffold has unequivocally demonstrated its potential as a source of potent anticancer agents. The ability to design derivatives that either closely mimic the tubulin-inhibiting and G2/M arresting mechanism of Combretastatin A-4 with comparable nanomolar efficacy, or that operate through distinct mechanisms such as c-Met/Pim-1 inhibition and S-phase arrest, underscores the versatility of this heterocyclic core.

Direct Comparison Summary:

  • Efficacy: The most potent 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine derivatives exhibit in vitro antiproliferative activity that is on par with Combretastatin A-4.

  • Mechanism: While some derivatives share the same tubulin-targeting mechanism as CA-4, the scaffold allows for diversification to target other key oncogenic pathways.

  • Properties: The rigid heterocyclic core of triazolo[4,3-b]pyridazines offers a solution to the configurational instability of CA-4's cis-stilbene bridge, potentially leading to improved pharmacokinetic profiles.

Future research should focus on several key areas to advance the clinical translation of this promising class of compounds:

  • In Vivo Head-to-Head Studies: Direct comparative studies of lead triazolo[4,3-b]pyridazine candidates against CA-4P in xenograft models of solid tumors are essential to definitively establish superior in vivo efficacy.

  • Vascular Disrupting Activity: Investigating whether the tubulin-inhibiting triazolo[4,3-b]pyridazines also possess vascular disrupting properties is a critical next step. This would determine if they can truly match the dual-action profile of Combretastatin A-4.

  • Pharmacokinetic and Toxicology Profiling: Comprehensive ADME-Tox studies are required to assess the drug-like properties and safety profiles of lead candidates.

References

A Researcher's Guide to Cross-Reactivity Profiling of Triazolo[4,3-b]pyridazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<

The triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, targeting a range of kinases implicated in oncology and other diseases.[1][2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity.[3][4] This guide provides a comprehensive overview of the methodologies available for profiling the cross-reactivity of triazolo[4,3-b]pyridazine-based kinase inhibitors, offering insights into experimental design and data interpretation to aid researchers in drug development.

The Imperative of Kinase Inhibitor Selectivity

While targeting a specific kinase is often the primary goal, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount.[4][7] High-throughput kinome profiling has become an indispensable tool, shifting the paradigm from a target-centric to a compound-centric approach to inhibitor discovery.[8] This allows for a global assessment of a chemical scaffold's potential across the kinome.

Methodologies for Cross-Reactivity Profiling

A variety of in vitro and in-cell techniques are available to determine the selectivity of kinase inhibitors.[3][4] The choice of method depends on the stage of drug discovery and the specific questions being addressed.

Biochemical Assays: The First Line of Assessment

Biochemical assays are fundamental for determining an inhibitor's potency and selectivity against a panel of purified kinases.[9] These assays typically measure the inhibition of substrate phosphorylation.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate light.[10] This platform is highly sensitive and adaptable for screening against large kinase panels.[10]

  • Fluorescence-Based Assays: These methods utilize various detection principles, including fluorescence polarization and time-resolved fluorescence resonance energy transfer (TR-FRET), to measure kinase activity.[9]

  • Radiometric Assays: Though less common now due to safety and disposal concerns, these assays, which use radio-labeled ATP (³²P or ³³P), are considered a gold standard for their direct and robust measurement of phosphate transfer.[9]

Table 1: Comparison of Common Biochemical Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
ADP-Glo™ LuminescenceHigh sensitivity, broad applicability, high ATP tolerance[10]Indirect measurement
TR-FRET FluorescenceHomogeneous format, high throughputPotential for compound interference
Radiometric RadioactivityDirect measurement, high sensitivitySafety and disposal concerns
Affinity-Based Proteomic Approaches: A Deeper Dive into the Proteome

Chemical proteomics methods offer an unbiased view of inhibitor interactions within a more complex biological context, such as a cell lysate.[11][12]

This powerful technique utilizes beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a significant portion of the expressed kinome from a cell or tissue lysate.[11][13][14]

Experimental Workflow:

  • Lysate Preparation: Prepare a native cell or tissue lysate.

  • Competitive Binding: Incubate the lysate with varying concentrations of the free test inhibitor.

  • Kinase Enrichment: Add the kinobeads to the lysate to capture kinases that are not bound to the test inhibitor.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Identify and quantify the captured kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Generate dose-response curves to determine the apparent dissociation constant (Kdapp) for each interacting kinase.[15]

The reduction in the amount of a specific kinase captured by the beads at increasing concentrations of the test inhibitor indicates a direct interaction.[14][15]

Kinobeads_Workflow cluster_0 Step 1: Competitive Binding cluster_1 Step 2: Kinase Capture cluster_2 Step 3: Analysis Lysate Cell Lysate Incubate Incubation Lysate->Incubate Inhibitor Test Inhibitor (Varying Concentrations) Inhibitor->Incubate Capture Affinity Enrichment Kinobeads Kinobeads Kinobeads->Capture Elution Elution & Digestion Capture->Elution LCMS LC-MS/MS Elution->LCMS DataAnalysis Dose-Response Curve Generation LCMS->DataAnalysis Quantification

Caption: Kinobeads experimental workflow.

This activity-based profiling method uses ATP- or ADP-based probes that covalently label a conserved lysine residue in the active site of kinases.[16][17]

Experimental Workflow:

  • Lysate Preparation: Prepare a native cell lysate.

  • Inhibitor Treatment: Incubate the lysate with the test inhibitor.

  • Probe Labeling: Add a biotinylated acyl-phosphate probe that will covalently label the active site of kinases not occupied by the inhibitor.[18]

  • Enrichment and Digestion: Enrich the biotin-labeled proteins and digest them.

  • LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry to identify and quantify the labeled kinases.

The degree of labeling for each kinase is inversely proportional to the inhibitor's potency.[18]

In-Cell Target Engagement: Confirming a Hit in a Live Setting

While biochemical and proteomic assays are powerful, confirming target engagement within intact cells is a critical step.[9]

CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[19][20][21]

Experimental Workflow:

  • Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control.

  • Heating: Heat the cells across a temperature gradient.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.[19][22][23]

An increase in the melting temperature of the target protein in the presence of the inhibitor indicates direct binding and stabilization.[19]

CETSA_Workflow cluster_0 Step 1: Treatment & Heating cluster_1 Step 2: Lysis & Separation cluster_2 Step 3: Analysis Cells Intact Cells Treatment Incubation Cells->Treatment Inhibitor Test Inhibitor Inhibitor->Treatment Heating Apply Temperature Gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation SolubleFraction Soluble Protein Fraction Centrifugation->SolubleFraction Collect Supernatant Quantification Protein Quantification (e.g., Western Blot) SolubleFraction->Quantification MeltingCurve Generate Melting Curve Quantification->MeltingCurve Plot Data

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Case Studies: Triazolo[4,3-b]pyridazine Inhibitors

Several triazolo[4,3-b]pyridazine-based inhibitors have been extensively profiled, providing valuable insights into their selectivity.

Foretinib (GSK1363089)

Foretinib is a multi-kinase inhibitor that targets MET, VEGFR2, RON, AXL, and TIE-2.[24][25] Its development involved extensive kinase profiling to characterize its activity across the kinome.[26][27] Studies have shown that foretinib's anti-tumor activity stems from its ability to block signaling networks involving these receptor tyrosine kinases.[25]

AMG 337

AMG 337 is a highly potent and selective inhibitor of the MET receptor tyrosine kinase.[28][29][30][31] Its selectivity was established through comprehensive in vitro and cellular assays, demonstrating minimal activity against a large panel of other kinases.[28] This high degree of selectivity makes AMG 337 a valuable tool for studying MET-dependent cancers.[28][32]

PIM Kinase Inhibitors

The triazolo[4,3-b]pyridazine scaffold has also been utilized to develop inhibitors of PIM kinases.[33][34] Structure-activity relationship studies have led to the identification of compounds with varying selectivity profiles, including pan-PIM inhibitors and those with selectivity for PIM-1/PIM-3.[33]

Table 2: Illustrative Kinase Selectivity Data for Triazolo[4,3-b]pyridazine Inhibitors

InhibitorPrimary Target(s)IC50 (Primary Target)Key Off-Targets (if any)Reference
Foretinib MET, KDR (VEGFR2)0.4 nM (MET), 0.9 nM (KDR)RON, AXL, TIE-2[24][27]
AMG 337 MET1 nMHighly selective[28][29]
Compound 4g c-Met, Pim-10.163 µM (c-Met), 0.283 µM (Pim-1)Dual inhibitor[1]

Note: IC50 values can vary depending on the assay conditions.

Signaling Pathway Context

The on- and off-target effects of these inhibitors can be better understood by visualizing their impact on key signaling pathways. For instance, MET inhibition by compounds like foretinib and AMG 337 disrupts downstream signaling through the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[29][31]

MET_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF MET MET Receptor HGF->MET Binds GAB1 GAB1 MET->GAB1 Phosphorylates RAS RAS MET->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: Simplified MET signaling pathway.

Conclusion

The cross-reactivity profiling of triazolo[4,3-b]pyridazine kinase inhibitors is a multi-faceted process that requires a combination of biochemical, proteomic, and cell-based assays. A thorough and objective assessment of an inhibitor's selectivity is crucial for understanding its mechanism of action, predicting potential toxicities, and ultimately, for the successful development of novel therapeutics. This guide provides a framework for researchers to design and interpret these critical studies, fostering a more complete understanding of this important class of kinase inhibitors.

References

In Vivo Validation of Triazolo[4,3-b]pyridazine Derivatives: A Comparative Guide to Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the validation of novel therapeutic agents in preclinical in vivo models is a critical determinant of clinical potential. This guide provides a comprehensive analysis of the in-viva anticancer effects of triazolo[4,3-b]pyridazine derivatives, a promising class of heterocyclic compounds. We will objectively compare the performance of a representative derivative, RDg, with an established standard-of-care, Erlotinib, supported by experimental data from murine cancer models. This guide is designed to equip researchers with the rationale behind experimental choices, detailed methodologies for robust in-vivo validation, and a clear visualization of the underlying scientific principles.

Introduction to Triazolo[4,3-b]pyridazine Derivatives: A New Frontier in Cancer Therapy

The triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In the context of oncology, these derivatives have garnered significant attention due to their potential to inhibit key signaling pathways implicated in tumor growth and survival. Several studies have highlighted their in-vitro cytotoxic effects against a panel of human cancer cell lines.[1][2][3][4]

Notably, certain derivatives have been identified as potent dual inhibitors of c-Met and Pim-1 kinases.[1][2][5] The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and metastasis. Pim-1 is a serine/threonine kinase that also plays a crucial role in cell cycle progression and apoptosis inhibition. The dual inhibition of these pathways presents a compelling strategy to overcome the complexity and redundancy of cancer cell signaling.

Comparative In Vivo Efficacy: RDg vs. Erlotinib

A crucial step in the preclinical development of any novel anticancer agent is the direct comparison of its in vivo efficacy against a clinically relevant standard-of-care. Here, we present a comparative analysis of the triazolo[4,3-b]pyridazine derivative RDg (characterized by a 4-chlorophenyl group) and Erlotinib , an established EGFR inhibitor, in an Ehrlich Ascites Carcinoma (EAC) mouse model.[6][7][8]

Data Presentation: In Vivo Antitumor Activity
CompoundDoseTumor Volume Reduction (%)Tumor Weight Reduction (%)Tumor Inhibition Rate (%)
RDg 5 mg/kg52%54%90%
Erlotinib 5 mg/kg26%Not Reported75%

Data synthesized from Dubey et al. (2025).[6][7]

The experimental data clearly demonstrates the superior in vivo anticancer efficacy of the triazolo[4,3-b]pyridazine derivative RDg compared to Erlotinib at the same dosage.[6][7] RDg achieved a significantly greater reduction in both tumor volume and weight, alongside a higher overall tumor inhibition rate.[6][7] This enhanced performance in a head-to-head comparison underscores the therapeutic potential of this novel chemical scaffold.

The Rationale Behind Experimental Design: Why the EAC Model?

The choice of an appropriate in vivo model is paramount for obtaining meaningful and translatable data. The Ehrlich Ascites Carcinoma (EAC) model, a transplantable murine tumor, offers several advantages for the initial in vivo screening of anticancer compounds:

  • Rapid Tumor Growth: The EAC model is characterized by aggressive tumor proliferation, allowing for a relatively short experimental timeline to observe therapeutic effects.

  • Reproducibility: The model is well-established and provides consistent tumor growth characteristics, enhancing the reproducibility of experimental outcomes.

  • Quantifiable Tumor Burden: The ascitic fluid volume and tumor cell count can be readily and accurately measured, providing clear endpoints for assessing therapeutic efficacy.

While xenograft models using human cancer cell lines are the gold standard for later-stage preclinical evaluation, the EAC model serves as a robust and efficient platform for initial in vivo proof-of-concept studies.

Experimental Protocols: A Step-by-Step Guide to In Vivo Validation

To ensure scientific rigor and reproducibility, the following detailed protocols for in vivo validation are provided. These methodologies are based on established practices and the specific details reported in the comparative study of RDg.

Ehrlich Ascites Carcinoma (EAC) Mouse Model Protocol

This protocol outlines the procedure for inducing and evaluating the anticancer effects of test compounds in the EAC model.

Materials:

  • Female Swiss albino mice (6-8 weeks old)

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Sterile phosphate-buffered saline (PBS)

  • Test compound (e.g., RDg) and vehicle control

  • Standard drug (e.g., Erlotinib)

  • Syringes and needles (27G)

  • Calipers

Workflow Diagram:

EAC_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis acclimatize Acclimatize Mice (1 week) inoculate Inoculate EAC Cells (i.p.) acclimatize->inoculate randomize Randomize into Groups (Control, RDg, Erlotinib) inoculate->randomize administer Administer Treatment (Daily for 14 days) randomize->administer monitor Monitor Body Weight & Survival administer->monitor sacrifice Sacrifice Mice (Day 15) monitor->sacrifice collect Collect Ascitic Fluid & Measure Tumor Volume/Weight sacrifice->collect

Caption: Workflow for the Ehrlich Ascites Carcinoma (EAC) in vivo model.

Step-by-Step Procedure:

  • Animal Acclimatization: House female Swiss albino mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • EAC Cell Inoculation: Inoculate 2 x 10^6 EAC cells intraperitoneally (i.p.) into each mouse.

  • Group Randomization: Twenty-four hours after inoculation, randomly divide the mice into treatment and control groups (n=6-8 per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% carboxymethyl cellulose) i.p. daily.

    • Test Compound Group: Administer the triazolo[4,3-b]pyridazine derivative (e.g., RDg at 5 mg/kg) i.p. daily.

    • Standard Drug Group: Administer the standard drug (e.g., Erlotinib at 5 mg/kg) i.p. daily.

  • Monitoring: Monitor the body weight and survival of the mice daily for 14 days.

  • Endpoint Analysis: On day 15, sacrifice the mice by cervical dislocation.

  • Data Collection:

    • Collect the ascitic fluid from the peritoneal cavity.

    • Measure the volume of the ascitic fluid to determine the tumor volume.

    • Centrifuge the ascitic fluid to pellet the tumor cells and measure the packed cell volume to determine the tumor weight.

  • Calculation of Tumor Inhibition: Calculate the percentage of tumor growth inhibition using the following formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

Human Tumor Xenograft Model Protocol

For a more clinically relevant assessment, human tumor xenograft models are employed. This protocol provides a general framework for establishing and evaluating therapeutics in such models.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line of interest

  • Matrigel (optional)

  • Test compound and vehicle control

  • Standard-of-care drug

  • Syringes and needles (27G)

  • Calipers

Workflow Diagram:

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis acclimatize Acclimatize Mice (1 week) implant Implant Human Tumor Cells (Subcutaneously) acclimatize->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups (Tumor Volume ~100-150 mm³) monitor_growth->randomize administer Administer Treatment (Specified Schedule) randomize->administer measure Measure Tumor Volume & Body Weight (2-3x/week) administer->measure endpoint Endpoint Determination (e.g., Tumor Size, Toxicity) measure->endpoint analysis Tumor Growth Inhibition & Survival Analysis endpoint->analysis

Caption: Workflow for the human tumor xenograft in vivo model.

Step-by-Step Procedure:

  • Animal Acclimatization: House immunocompromised mice for one week under specific pathogen-free (SPF) conditions.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells, resuspended in sterile PBS or a mixture of PBS and Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Group Randomization: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound, standard drug, or vehicle control according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Continued Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

  • Endpoint Determination: The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or if signs of toxicity (e.g., significant weight loss) are observed in the treatment groups.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences.

    • If applicable, conduct a survival analysis to assess the impact of the treatment on the overall survival of the animals.

Mechanistic Insights: Targeting the c-Met and Pim-1 Signaling Pathways

The potent in vivo activity of triazolo[4,3-b]pyridazine derivatives can be attributed to their ability to modulate key oncogenic signaling pathways. As previously mentioned, compounds like 4g have demonstrated dual inhibitory activity against c-Met and Pim-1 kinases.[1][2]

Signaling Pathway Diagram:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Pim1 Pim-1 Pim1->Bad Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Proliferation Triazolo Triazolo[4,3-b]pyridazine Derivatives Triazolo->cMet Triazolo->Pim1

Caption: Simplified signaling pathway showing the inhibitory action of triazolo[4,3-b]pyridazine derivatives.

Inhibition of c-Met blocks the activation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation. Simultaneously, inhibition of Pim-1 prevents the phosphorylation and inactivation of the pro-apoptotic protein Bad, leading to the induction of apoptosis. This dual-pronged attack on critical cancer cell survival mechanisms likely contributes to the robust antitumor effects observed in vivo.

Conclusion and Future Directions

The in vivo data presented in this guide strongly supports the continued investigation of triazolo[4,3-b]pyridazine derivatives as a promising new class of anticancer agents. The superior efficacy of the representative compound RDg against the established EGFR inhibitor Erlotinib in a murine cancer model highlights the therapeutic potential of this scaffold.

Future research should focus on:

  • Broadening the Scope of In Vivo Testing: Evaluating the efficacy of lead triazolo[4,3-b]pyridazine derivatives in a wider range of human tumor xenograft models, particularly those with known c-Met or Pim-1 dysregulation.

  • Pharmacokinetic and Pharmacodynamic Studies: Conducting detailed PK/PD studies to optimize dosing regimens and ensure sustained target engagement in vivo.

  • Toxicity Profiling: Performing comprehensive toxicology studies to establish the safety profile of these derivatives and determine a therapeutic window.

  • Combination Therapies: Exploring the synergistic potential of triazolo[4,3-b]pyridazine derivatives in combination with other targeted therapies or conventional chemotherapeutic agents.

By pursuing these avenues of research, the full therapeutic potential of triazolo[4,3-b]pyridazine derivatives can be unlocked, paving the way for the development of novel and effective cancer treatments.

References

A Head-to-Head Comparison of Substituted Triazolo[4,3-b]pyridazines: From Antitubulin Agents to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[4] This guide provides a detailed head-to-head comparison of two prominent classes of substituted triazolo[4,3-b]pyridazines: 3,6-diaryl derivatives acting as potent antitubulin agents and a distinct series engineered as dual c-Met/Pim-1 kinase inhibitors. We will delve into their structure-activity relationships (SAR), compare their biological performance with supporting experimental data, and provide detailed protocols for their evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this versatile scaffold.

Part 1: 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines as Antitubulin Agents

A significant advancement in the development of triazolo[4,3-b]pyridazine-based anticancer agents has been the design of 3,6-diaryl derivatives as analogues of the natural product Combretastatin A-4 (CA-4).[1] These compounds act by inhibiting tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis.[1]

Chemical Structures and Core Concept

The core concept behind this class of compounds is the replacement of the flexible cis-olefin linker in CA-4 with a rigid[1][2][3]triazolo[4,3-b]pyridazine scaffold.[1] This modification aims to lock the molecule in a conformation favorable for binding to the colchicine-binding site on tubulin, thus enhancing its antiproliferative activity.[1] The general structure consists of two aryl rings (Ring A and Ring B) attached to the 3 and 6 positions of the triazolo[4,3-b]pyridazine core.

Head-to-Head Performance Comparison

The antiproliferative activity of these compounds has been evaluated against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key metric for comparison. Below is a comparative table of selected 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines.

CompoundRing A Substituent(s)Ring B Substituent(s)SGC-7901 IC50 (µM)A549 IC50 (µM)HT-1080 IC50 (µM)Reference
4a 3,4,5-trimethoxy4-methoxy0.0980.0850.091[1]
4c 3,4,5-trimethoxy4-chloro0.0450.0330.041[1]
4q 3,4,5-trimethoxy3-amino-4-methoxy0.0140.0080.012[1]
CA-4 3,4,5-trimethoxy4-hydroxy-3-methoxy0.0120.0090.011[1]

Analysis of Structure-Activity Relationship (SAR):

  • Ring A: The 3,4,5-trimethoxyphenyl moiety on Ring A is crucial for potent activity, mimicking the essential feature of CA-4.[1]

  • Ring B: The nature of the substituent on Ring B significantly modulates the antiproliferative activity.

    • Electron-donating groups, such as a 4-methoxy group (4a ), confer moderate activity.[1]

    • Electron-withdrawing groups, like a 4-chloro substituent (4c ), enhance the potency.[1]

    • The most potent compound in this series, 4q , features a 3-amino-4-methoxyphenyl group. This substitution pattern leads to activity comparable to the natural product CA-4, with IC50 values in the low nanomolar range.[1]

Mechanism of Action: Disruption of Microtubule Dynamics

These compounds exert their anticancer effects by binding to the colchicine site of β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.

cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Triazolo[4,3-b]pyridazines Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of Polymerization Functional Spindle Functional Spindle Microtubule Polymerization->Functional Spindle Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Cell Division Cell Division Functional Spindle->Cell Division Compound 4q Compound 4q Compound 4q->Tubulin Dimers Binds to Colchicine Site Disrupted Spindle Disrupted Spindle Inhibition of Polymerization->Disrupted Spindle G2/M Arrest G2/M Arrest Disrupted Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of antitubulin triazolo[4,3-b]pyridazines.

Part 2: Triazolo[4,3-b]pyridazines as Dual c-Met/Pim-1 Kinase Inhibitors

Another promising therapeutic application of the triazolo[4,3-b]pyridazine scaffold is in the development of kinase inhibitors. Certain derivatives have been identified as potent dual inhibitors of c-Met and Pim-1 kinases, both of which are implicated in cancer cell proliferation and survival.[2][5]

Chemical Structures and Design Strategy

The design of these inhibitors involves incorporating pharmacophoric elements known to bind to the ATP-binding pockets of both c-Met and Pim-1 kinases onto the triazolo[4,3-b]pyridazine core.[2] This strategy aims to create multi-targeted agents with enhanced anticancer efficacy.

Head-to-Head Performance Comparison

The inhibitory activity of these compounds is typically assessed through in vitro kinase assays, with IC50 values indicating their potency. Their antiproliferative effects are also evaluated against various cancer cell lines.

Compoundc-Met IC50 (µM)Pim-1 IC50 (µM)Mean GI% (60 cancer cell lines)Reference
4a 0.321 ± 0.020.562 ± 0.0329.08[2][5]
4g 0.163 ± 0.010.283 ± 0.0155.84[2][5]
Staurosporine ---[5]

Analysis of Structure-Activity Relationship (SAR):

  • The substitution pattern on the phenyl ring at the 3-position of the triazolo[4,3-b]pyridazine core plays a critical role in the dual inhibitory activity.

  • Compound 4g , which possesses a specific substitution pattern (the exact structure can be found in the source), demonstrates significantly more potent inhibition of both c-Met and Pim-1 compared to compound 4a .[2][5]

  • The enhanced kinase inhibition of 4g translates to a stronger antiproliferative effect across a panel of 60 cancer cell lines, as indicated by its higher mean growth inhibition percentage (GI%).[2][5]

Mechanism of Action: Inhibition of Pro-Survival Signaling Pathways

c-Met and Pim-1 are key components of signaling pathways that promote cell survival, proliferation, and angiogenesis. By simultaneously inhibiting both kinases, these triazolo[4,3-b]pyridazine derivatives can effectively shut down these pro-cancerous signals. Compound 4g has been shown to induce cell cycle arrest in the S phase and promote apoptosis.[2][5] It also leads to a decrease in the phosphorylation of downstream effectors such as PI3K, AKT, and mTOR.[2][5]

HGF HGF c-Met c-Met HGF->c-Met Activates PI3K PI3K c-Met->PI3K Cytokines Cytokines Pim-1 Pim-1 Cytokines->Pim-1 Activates BAD (inactivation) BAD (inactivation) Pim-1->BAD (inactivation) Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Inhibition Apoptosis Inhibition BAD (inactivation)->Apoptosis Inhibition Compound 4g Compound 4g Compound 4g->c-Met Inhibits Compound 4g->Pim-1 Inhibits Substituted Acetophenone Substituted Acetophenone Pyridazinone Pyridazinone Substituted Acetophenone->Pyridazinone Glyoxylic acid, AcOH, N2H4·H2O 6-Chloro-3-arylpyridazine 6-Chloro-3-arylpyridazine Pyridazinone->6-Chloro-3-arylpyridazine POCl3 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine 6-Chloro-3-arylpyridazine->3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine Hydrazide, n-BuOH, MW Substituted Benzoic Acid Substituted Benzoic Acid Hydrazide Hydrazide Substituted Benzoic Acid->Hydrazide MeOH, H2SO4, N2H4·H2O Hydrazide->3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Add MTT Reagent->Incubate Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

References

A Senior Application Scientist's Guide to Validating Target Engagement of Triazolo[4,3-b]pyridazine Inhibitors in Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure, forming the core of inhibitors targeting a range of clinically relevant proteins, including kinases like PIM-1 and c-Met, as well as epigenetic readers such as BRD4.[1][2][3][4][5][6] The journey from a promising hit compound to a clinical candidate, however, is contingent on unequivocally demonstrating that the molecule engages its intended target within the complex milieu of a living cell. This guide provides an in-depth comparison of two robust methodologies for confirming intracellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the strategic rationale behind experimental choices to ensure scientific integrity and generate trustworthy data.

The Imperative of Target Engagement Validation

Target engagement is the critical first step in the mechanism of action of any targeted therapeutic. It confirms that the inhibitor binds to its intended protein target in a cellular environment at concentrations that correlate with downstream phenotypic effects. For triazolo[4,3-b]pyridazine inhibitors, which often target ATP-binding pockets of kinases or acetyl-lysine binding sites of bromodomains, demonstrating direct physical interaction is paramount to differentiate on-target from off-target effects and to build a solid foundation for structure-activity relationship (SAR) studies.[3][7]

Comparative Analysis of Leading Target Engagement Methodologies

The choice of a target engagement assay is a critical decision in a drug discovery campaign, with profound implications for data quality, throughput, and the types of questions that can be answered. Here, we compare two of the most powerful and widely adopted techniques: CETSA and NanoBRET™.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[7][8]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[7][9][10]
Endpoint Quantification of soluble protein after heat shock.[7]Measurement of BRET signal.[7]
Target Modification Not required (endogenous protein).[7]Requires genetic modification (NanoLuc® fusion protein).[7][11]
Compound Labeling Not required.[7]Not required (uses a fluorescent tracer for the target).[7]
Throughput Low to high (with high-throughput adaptations).[12][13]High.[11][12]
Quantitative Output Melting Temperature Shift (ΔTm), Isothermal Dose-Response EC50.[7][8]IC50, Kd, Residence Time.[7][14]
Advantages Label-free, performed in intact cells or lysates, reflects physiological conditions.[12][15]High-throughput, quantitative, can be performed in live cells, provides real-time data.[11][12]
Disadvantages Can be low-throughput, requires specific antibodies, not all binding events cause a thermal shift.[12][16]Requires genetic modification of the target protein, potential for steric hindrance from the tag.[11][12]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA and NanoBRET™.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells B 2. Treat with triazolo[4,3-b]pyridazine inhibitor or vehicle A->B C 3. Heat cells to a specific temperature B->C D 4. Lyse cells C->D E 5. Separate soluble and precipitated proteins D->E F 6. Quantify soluble target protein (e.g., Western Blot) E->F G 7. Analyze data to determine thermal shift F->G

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_detection_analysis Detection & Analysis A 1. Transfect cells with NanoLuc®-target fusion construct B 2. Seed cells into assay plate A->B C 3. Add NanoBRET™ tracer and triazolo[4,3-b]pyridazine inhibitor B->C D 4. Add Nano-Glo® substrate C->D E 5. Measure luminescence at two wavelengths D->E F 6. Calculate BRET ratio and determine IC50 E->F

Caption: Workflow of the NanoBRET™ Target Engagement Assay.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for performing CETSA and NanoBRET™ assays to validate the target engagement of triazolo[4,3-b]pyridazine inhibitors.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is predicated on the principle that ligand binding stabilizes a target protein, thereby increasing its resistance to thermal denaturation.[8][15][17]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in culture plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the triazolo[4,3-b]pyridazine inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Challenge:

  • For determining the melting curve, aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]

  • For isothermal dose-response experiments, heat all samples at a single, optimized temperature.[8]

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

4. Detection and Data Analysis:

  • Normalize the protein concentrations of all samples.

  • Analyze the levels of the soluble target protein by Western blotting using a specific primary antibody.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[15]

  • For isothermal dose-response experiments, plot the amount of soluble protein against the inhibitor concentration to determine the EC50.

NanoBRET™ Target Engagement Assay Protocol

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells by detecting bioluminescence resonance energy transfer.[9][10][12]

1. Cell Preparation:

  • Transfect cells (e.g., HEK293) with a plasmid encoding a NanoLuc®-target fusion protein. The target would be the specific protein of interest for the triazolo[4,3-b]pyridazine inhibitor (e.g., PIM-1, c-Met, or BRD4).

  • Incubate the transfected cells for 24 hours to allow for expression of the fusion protein.[10]

  • Harvest and resuspend the cells in a suitable assay medium (e.g., Opti-MEM™).[10]

2. Assay Execution:

  • Dispense the cell suspension into a 96-well or 384-well white-bottom assay plate.[10]

  • Prepare serial dilutions of the triazolo[4,3-b]pyridazine inhibitor.

  • Add the NanoBRET™ tracer (a fluorescently labeled ligand for the target) and the inhibitor to the cells.[10]

  • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).

3. Signal Detection and Measurement:

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to minimize background signal.[10]

  • Add the substrate solution to each well.

  • Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement (e.g., donor emission at ~460 nm and acceptor emission at ~618 nm).[10][18]

4. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.[18]

  • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.

Conclusion and Recommendations

Both CETSA and NanoBRET™ are powerful techniques for validating the target engagement of triazolo[4,3-b]pyridazine inhibitors. The choice between them depends on the specific requirements of the study.

  • CETSA is invaluable for confirming target engagement with the endogenous, unmodified protein in a physiological context. It is the gold standard for validating direct target binding in a native cellular environment.[15] However, it can be lower in throughput and is dependent on the availability of high-quality antibodies.

  • NanoBRET™ offers a high-throughput, quantitative, and real-time assessment of target engagement in live cells. It is particularly well-suited for screening campaigns and for detailed mechanistic studies, such as determining compound residence time.[11][12][14] The main consideration is the requirement for genetic modification of the target protein.

For a comprehensive validation strategy, a tiered approach is often most effective. For instance, NanoBRET™ can be employed for initial high-throughput screening and SAR studies, followed by CETSA to confirm the engagement of lead compounds with the endogenous target. This dual-validation approach provides a high degree of confidence in the on-target activity of novel triazolo[4,3-b]pyridazine inhibitors, paving the way for their successful development as next-generation therapeutics.

References

A Researcher's Guide to Benchmarking the Selectivity of Triazolo[4,3-b]pyridazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

The human kinome, comprising over 500 protein and lipid kinases, represents one of the most critical and intensely pursued target classes in modern drug discovery.[1] These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] While the development of kinase inhibitors has yielded significant therapeutic successes, a persistent challenge remains: achieving target selectivity. Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit activity against multiple kinases.[3] This polypharmacology can lead to unforeseen off-target toxicities, undermining the therapeutic window and potentially causing clinical trial failures.

The[1][4][5]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for potent inhibitors of various kinases, including Pim-1, c-Met, and others.[6][7][8] Its rigid, planar structure and versatile substitution points allow for fine-tuning of target affinity and selectivity. However, unlocking the full therapeutic potential of any compound series derived from this scaffold requires a rigorous and systematic evaluation of its kinome-wide interaction profile.

This guide provides a comprehensive framework for benchmarking the selectivity of novel triazolo[4,3-b]pyridazine compounds. We will move beyond a simple recitation of steps to explain the causality behind experimental design, detail a robust protocol for generating high-quality data, and discuss the interpretation of selectivity profiles to guide the next steps in drug development.

Pillar 1: Designing a Robust Kinase Selectivity Screen

A successful selectivity screen is not merely about generating data; it's about generating meaningful, actionable intelligence. The design of the experiment is therefore paramount and rests on two key decisions: the composition of the kinase panel and the choice of assay technology.

The Rationale of Panel Selection

The goal is to obtain a comprehensive overview of a compound's activity across the kinome. A well-designed panel should not be arbitrary but should include a broad representation of kinases from different families (e.g., tyrosine kinases, serine/threonine kinases, lipid kinases). Commercial services and in-house platforms offer panels of varying sizes, from focused family-specific panels to broad screens covering hundreds of unique kinases.[9] For an initial benchmark of a new chemical series like our triazolo[4,3-b]pyridazines, a general panel of 24 to 50 kinases provides a cost-effective yet informative starting point.[5] This initial screen serves to identify primary targets and flag potential off-target liabilities early in the discovery process.

Choosing the Right Assay Technology

Several technologies exist for profiling kinase inhibitor activity, each with distinct advantages and limitations.[1]

  • Radiometric Assays: The traditional "gold standard," these assays measure the transfer of a radiolabeled phosphate (from ³³P-ATP) to a substrate.[9] They are direct, highly sensitive, and broadly applicable. However, the reliance on radioactivity presents safety, handling, and disposal challenges.

  • Mass Spectrometry (MS)-Based Methods: Techniques such as those using multiplexed inhibitor beads (MIBs) or ATP-affinity probes can provide a global snapshot of the kinome in a cellular context, measuring inhibitor binding in addition to abundance.[4][10] These methods are powerful but require specialized instrumentation and expertise.

  • Fluorescence/Luminescence-Based Assays: These homogenous, plate-based assays are ideally suited for high-throughput screening (HTS). A leading example is the ADP-Glo™ Kinase Assay , which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11] The assay is highly sensitive, has a strong signal-to-background ratio, and its universal nature—detecting ADP—makes it compatible with virtually any kinase.

For this guide, we will focus on the ADP-Glo™ Kinase Assay due to its robustness, scalability, and non-radioactive format, making it an excellent choice for routine selectivity profiling in most laboratory settings.[11]

Experimental Causality: The Critical Role of ATP Concentration

A crucial, often overlooked, parameter in kinase assays is the concentration of ATP. Since inhibitors bind in the ATP pocket, they are competitive with endogenous ATP. To accurately compare the potency of a compound across different kinases, it is essential to run the assays at an ATP concentration that is at or near the Michaelis constant (Kₘ,ATP) for each specific kinase.[12] When [ATP] ≈ Kₘ,ATP, the resulting measured IC₅₀ value more closely approximates the inhibitor's intrinsic binding affinity (Kᵢ).[12] Performing screens at a single, high ATP concentration can mask the potency of inhibitors against kinases with low ATP Kₘ values, leading to a skewed and misleading selectivity profile.

Pillar 2: A Validated Protocol for Kinase Selectivity Profiling

The following protocol describes a detailed methodology for assessing the selectivity of triazolo[4,3-b]pyridazine compounds against a panel of kinases in a 384-well format using the ADP-Glo™ Kinase Assay.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection Compound_Prep Prepare serial dilutions of triazolo[4,3-b]pyridazine compounds in DMSO Dispense_Cmpd Dispense 1 µL Compound to 384-well plate Kinase_Prep Prepare 2X Kinase Working Stocks in Reaction Buffer Add_Kinase Add 2 µL of 2X Kinase Working Stock Substrate_Prep Prepare 2X Substrate/ATP Working Stocks (ATP at 2x Kₘ for each kinase) Start_Rxn Add 2 µL of 2X Substrate/ATP Working Stock to initiate reaction (Total Volume = 5 µL) Dispense_Cmpd->Add_Kinase Order of Addition Add_Kinase->Start_Rxn Incubate_Rxn Incubate at room temp for 60 minutes Start_Rxn->Incubate_Rxn Add_ADP_Glo Add 5 µL ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Incubate_Rxn->Add_ADP_Glo Incubate_1 Incubate at room temp for 40 minutes Add_ADP_Glo->Incubate_1 Add_Detection Add 10 µL Kinase Detection Reagent to convert ADP to ATP Incubate_1->Add_Detection Incubate_2 Incubate at room temp for 30 minutes Add_Detection->Incubate_2 Read_Lum Read luminescence on a plate reader Incubate_2->Read_Lum

Caption: High-throughput kinase selectivity profiling workflow.

Step-by-Step Methodology

This protocol is adapted from standard Promega guidelines for the ADP-Glo™ Assay and is optimized for a 384-well plate format.[11]

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series for each triazolo[4,3-b]pyridazine test compound in 100% DMSO, starting at a top concentration of 1 mM.

    • Transfer 1 µL of each compound dilution to the appropriate wells of a 384-well assay plate (e.g., white, low-volume). This results in a final DMSO concentration of 20% in the initial 5 µL reaction, which is generally tolerated by most kinases. Self-Validation: Always include a DMSO-only control (vehicle) to define 100% kinase activity and a known inhibitor for each kinase as a positive control to define 0% activity.

  • Kinase Reaction Setup:

    • Prepare 2X working stocks of each kinase in the panel using the appropriate kinase reaction buffer.

    • Add 2 µL of the 2X Kinase Working Stock to each well containing the pre-dispensed compound.

    • Prepare 2X working stocks of the corresponding substrate/ATP mix. The ATP concentration should be set to 2X the Kₘ for each specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP Working Stock to each well. The total reaction volume is now 5 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically 5-30% ATP consumption for the vehicle control).

  • Luminescent Signal Generation and Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to all wells. This will deplete any remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously provides the luciferase/luciferin components to produce a light signal.

    • Incubate for a final 30 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate-based luminometer.

Pillar 3: Data Visualization, Interpretation, and Mechanistic Context

Raw data from the luminometer is processed to determine percent inhibition relative to controls, and IC₅₀ values are calculated by fitting the data to a four-parameter dose-response curve.

Data Presentation: Comparing Selectivity Profiles

The true power of this analysis comes from comparing the IC₅₀ values of different compounds across the entire panel. The data should be summarized in a clear, tabular format.

Table 1: Comparative Kinase Selectivity Profile of Triazolo[4,3-b]pyridazine Analogs (IC₅₀, µM)

Kinase TargetCompound A (Lead)Compound B (Analog)Staurosporine (Control)
PIM-1 0.015 0.2500.008
PIM-20.0450.6800.006
PIM-30.0330.4100.007
c-Met2.50.025 0.050
AXL>100.1500.020
FLT31.80.0900.004
CDK2>108.50.030
LCK8.97.20.002
... (other kinases).........

(Note: Data is hypothetical for illustrative purposes)

Analysis and Interpretation
  • Compound A is a potent pan-PIM inhibitor with excellent selectivity.[13] It shows over 100-fold selectivity for PIM kinases versus c-Met and has minimal activity against other kinases on the panel. This compound would be an excellent candidate for further development as a PIM-selective probe or therapeutic.

  • Compound B , a close structural analog of Compound A, demonstrates a dramatic shift in selectivity. It loses significant potency against PIM kinases but becomes a potent inhibitor of c-Met and other receptor tyrosine kinases like AXL and FLT3. This phenomenon, known as "scaffold hopping" or selectivity switching, highlights the critical need for broad kinome profiling to fully understand the structure-activity relationships (SAR) of a chemical series.[14][15]

  • Staurosporine , as expected, is a highly promiscuous inhibitor, showing potent, nanomolar activity against nearly all kinases in the panel. It serves as a crucial control to validate the assay's ability to detect potent inhibition.

A compound is generally considered "selective" if it exhibits at least a 100-fold difference in potency between its primary target and off-targets.[12] This threshold helps ensure that the observed cellular effects are more likely due to the on-target activity.

Visualizing Mechanistic Impact: The PIM-1 Signaling Pathway

To understand the functional consequences of selective inhibition, it is vital to place the target in its biological context. PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins, such as BAD.[13]

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK activates PIM1 PIM-1 Kinase RTK->PIM1 activates (via downstream signals) BAD BAD PIM1->BAD phosphorylates (inactivates) Prolif Cell Proliferation & Survival PIM1->Prolif Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 sequesters (inhibits) Apoptosis Apoptosis Bcl2->Apoptosis inhibits CompoundA Compound A (Selective Inhibitor) CompoundA->PIM1 inhibits

Caption: The role of PIM-1 in cell survival signaling.

As the diagram illustrates, a selective PIM-1 inhibitor like Compound A would block the phosphorylation of BAD. This allows active BAD to bind to and sequester anti-apoptotic proteins like Bcl-2, ultimately releasing the brakes on apoptosis and leading to cancer cell death. An inhibitor with significant off-target effects could modulate other pathways, confounding the interpretation of cellular results and potentially causing toxicity.

Conclusion

Benchmarking the selectivity of triazolo[4,3-b]pyridazine compounds is not a perfunctory step but a cornerstone of the drug discovery process. By combining rational experimental design, validated high-throughput protocols, and careful data analysis, researchers can build a comprehensive understanding of a compound's interaction with the human kinome. This knowledge is indispensable for nominating lead candidates with the highest probability of success, minimizing the risk of off-target toxicity, and ultimately developing safer, more effective medicines. The insights gained from rigorous selectivity profiling provide the authoritative grounding needed to confidently advance promising molecules from the bench to the clinic.

References

Safety Operating Guide

[1,2,4]Triazolo[4,3-b]pyridazin-6-amine proper disposal procedures

Disposal and Safety Protocol for[1][2][3]Triazolo[4,3-b]pyridazin-6-amine

A Senior Application Scientist's Guide to Responsible Waste Management

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of[1][2][3]triazolo[4,3-b]pyridazin-6-amine (CAS No. 19195-46-1). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Section 1: Hazard Identification and Risk Assessment

Nitrogen-containing heterocyclic compounds form the backbone of many pharmaceuticals and bioactive molecules.[4][5][6] The triazolopyridazine core, in particular, has been explored for various biological activities.[7][8][9][10] A structurally similar compound, {[1][2][3]triazolo[4,3-b]pyridazin-6-yl}hydrazine, is classified as harmful if swallowed, inhaled, or in contact with skin, and is an irritant to the skin, eyes, and respiratory system.[11] Therefore, it is prudent to handle[1][2][3]triazolo[4,3-b]pyridazin-6-amine with a similar level of caution.

Table 1: Physicochemical Properties of[1][2][3]Triazolo[4,3-b]pyridazin-6-amine

PropertyValueSource
Molecular Formula C₅H₅N₅PubChem[1]
Molecular Weight 135.13 g/mol PubChem[1]
CAS Number 19195-46-1PubChem[1]
Appearance Assumed to be a solid at room temperature.N/A
XLogP3-AA (LogP) -0.6PubChem[1]

The negative LogP value suggests high water solubility, a critical factor in considering its environmental fate.

Inferred Primary Hazards:

  • Acute Toxicity: Potential harm if swallowed, inhaled, or absorbed through the skin.[11]

  • Irritation: Likely to cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[11]

  • Environmental: Triazole-based compounds can be persistent in the environment and are not always readily biodegradable, necessitating containment from aquatic systems.[12][13]

Section 2: Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins with correct handling and segregation at the point of generation. The objective is to prevent uncontrolled release and to ensure waste is containerized in a manner that is safe for storage, transport, and final disposal.

Required Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent PPE policy is non-negotiable. Always consult your institution's specific guidelines.

  • Hand Protection: Wear nitrile gloves tested according to standards like EN 374.[14] Always inspect gloves before use and use proper removal technique to avoid skin contact.[15]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles (conforming to EN166 or NIOSH standards) are mandatory.[15]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as weighing or bulk transfers, consider disposable coveralls.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is essential.

Waste Segregation and Containerization

The cardinal rule of chemical waste management is to never mix incompatible waste streams.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all[1][2][3]triazolo[4,3-b]pyridazin-6-amine waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The label must be unambiguous. At a minimum, it should include:

    • The full chemical name: "[1][2][3]Triazolo[4,3-b]pyridazin-6-amine"

    • The words "Hazardous Waste"

    • The primary associated hazards (e.g., "Toxic," "Irritant")

    • The date the first waste was added.

  • Waste Streams: Maintain separate, clearly labeled waste containers for the following:

    • Solid Waste: Unused or expired pure compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, wipes).

    • Liquid Waste: Solutions containing the compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Sharps Waste: Contaminated needles or glassware must be disposed of in a designated, puncture-resistant sharps container.[3]

Section 3: Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound and materials contaminated with it. The overarching principle is to package the waste securely for collection by a licensed hazardous waste disposal contractor, coordinated through your EHS office.

Decontamination of Laboratory Glassware and Equipment
  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent in which the compound is soluble (e.g., methanol, DMSO). Perform this rinse in a chemical fume hood.

  • Collect Rinsate: The initial rinsate is considered hazardous waste. Decant it into your designated "[1][2][3]triazolo[4,3-b]pyridazin-6-amine Liquid Waste" container.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Disposal of Contaminated Solid Materials

This includes contaminated gloves, bench paper, weigh boats, and absorbent materials from spill cleanups.

  • Collection: Place all contaminated solid items directly into the designated solid waste container.

  • Minimize Exposure: Avoid actions that could generate dust, such as crushing or compressing materials forcefully.

  • Seal and Store: Once the container is full (do not overfill), securely seal the lid. Store the container in a designated satellite accumulation area, away from incompatible chemicals, until collection by EHS.

Disposal of Bulk or Unused Compound

Never dispose of chemical solids in the standard trash or down the drain.

  • Verification: Ensure the compound is in its original, or a securely sealed and clearly labeled, container.

  • Packaging: Place this primary container into a larger, sealable secondary container (an overpack) if there is any sign of damage or contamination on the exterior.

  • Documentation: Complete a hazardous waste pickup request form as required by your institution's EHS office. Provide an accurate accounting of the chemical and its mass.

  • Handover: Arrange for collection by trained EHS personnel or their designated contractor.

Section 4: Emergency Procedures for Spills and Exposures

Immediate and correct action is critical in an emergency.[16]

Spill Response

This procedure is for minor laboratory spills that can be managed by trained personnel.[3] For major spills, evacuate the area and contact your institution's emergency response team immediately.

  • Alert & Isolate: Alert personnel in the immediate vicinity. Secure the area to prevent others from entering.[3]

  • Assess: Evaluate the spill. If there is a risk of significant airborne dust or if the spill is large, evacuate and call for emergency assistance.

  • Protect: Don the appropriate PPE as described in Section 2.1, including respiratory protection.

  • Contain & Clean:

    • Gently cover the spill with an absorbent material like vermiculite or a chemical absorbent pad to prevent dust from becoming airborne.

    • Carefully scoop or sweep the material into a dustpan.[3] Do not use a dry brush, as this can generate dust.

    • Place the collected material and any contaminated absorbents into your designated hazardous solid waste container.

    • Perform a final decontamination of the spill surface using a wet wipe or paper towel dampened with soap and water. Place the wipe into the waste container.

  • Report: Document the spill and the cleanup procedure according to your laboratory's safety protocols.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[15] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible.[15]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from work with[1][2][3]triazolo[4,3-b]pyridazin-6-amine.

GWaste Disposal Workflow for [1,2,4]Triazolo[4,3-b]pyridazin-6-aminestartWaste GeneratedidentifyIdentify Waste Typestart->identifysolidSolid Waste(Pure compound, contaminated PPE,weigh boats, spill debris)identify->solidSolidliquidLiquid Waste(Solutions, rinsate)identify->liquidLiquidsharpsSharps Waste(Contaminated needles,pipettes, broken glass)identify->sharpsSharpscontainer_solidPlace in labeled'Solid Hazardous Waste'containersolid->container_solidcontainer_liquidPlace in labeled'Liquid Hazardous Waste'containerliquid->container_liquidcontainer_sharpsPlace in puncture-proof'Sharps' containersharps->container_sharpsstoreStore securely inSatellite Accumulation Areacontainer_solid->storecontainer_liquid->storecontainer_sharps->storerequestSubmit Waste PickupRequest to EHSstore->requestendWaste collected byEHS / Licensed Contractorrequest->end

Caption: Decision workflow for proper segregation and disposal of waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[4,3-b]pyridazin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.